molecular formula C10H9FO2 B172884 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 127033-13-0

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B172884
CAS No.: 127033-13-0
M. Wt: 180.17 g/mol
InChI Key: RBJPSYZJIFLOCE-UHFFFAOYSA-N
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Description

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is a high-value chemical building block prized in organic synthesis for developing novel pharmaceuticals and bioactive molecules . Its distinct structure, incorporating both a fluorine atom and a methoxy group on a dihydroindenone core, makes it a versatile scaffold for constructing compounds with targeted therapeutic properties . Researchers leverage this intermediate in the design of drug candidates for neurological disorders, such as Alzheimer's disease and other cognitive impairments, due to its potential to modulate specific biological pathways . Beyond neuroscience, the compound's framework is integral in medicinal chemistry campaigns, such as the design of dihydro-1H-indene derivatives that act as potent tubulin polymerization inhibitors, which exhibit promising anti-angiogenic and antiproliferative activities against various cancer cell lines . Furthermore, the structural motifs present in this compound are explored in agrochemical research for the development of advanced pesticides and herbicides, where they contribute to improved efficacy and environmental selectivity . This product is intended for research and development purposes only.

Properties

IUPAC Name

4-fluoro-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJPSYZJIFLOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)F)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562554
Record name 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127033-13-0
Record name 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical properties, potential synthetic routes, and analytical considerations for the chemical compound 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one. This indanone derivative is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and bioactive molecules.[1] Its unique structure, featuring both a fluorine atom and a methoxy group, makes it a compound of interest for designing molecules with potential therapeutic applications, including those targeting neurological disorders.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValue
CAS Number 127033-13-0[1][2]
Molecular Formula C₁₀H₉FO₂[1][2][3]
Molecular Weight 180.18 g/mol [1]
Predicted Boiling Point 316.7 ± 42.0 °C[1]
Predicted Density 1.257 ± 0.06 g/cm³[1]
Purity ≥95%[3]
Solubility No data available[2]
Melting Point No data available[2]
Storage Conditions Room temperature, in a sealed, dry environment[1]

Experimental Protocols

A plausible synthetic pathway could start from a substituted benzene derivative, which would be subjected to a series of reactions to introduce the necessary functional groups and build the indanone core. The general workflow for such a synthesis is outlined in the diagram below.

General Synthetic and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Substituted Benzene) reaction1 Functional Group Interconversion start->reaction1 reaction2 Friedel-Crafts Acylation (Cyclization) reaction1->reaction2 crude Crude Product (this compound) reaction2->crude extraction Work-up & Extraction crude->extraction chromatography Column Chromatography extraction->chromatography pure Pure Product chromatography->pure analysis Spectroscopic Analysis (NMR, MS, IR) pure->analysis

Caption: General workflow for the synthesis and purification of indanone derivatives.

Analytical Characterization

The characterization of the final compound would typically involve a suite of analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the carbonyl group of the ketone.

Biological Context and Applications

Indanone derivatives are recognized for their wide range of biological activities and their use as scaffolds in drug discovery.[4] They are key intermediates in the synthesis of compounds targeting various conditions, including neurodegenerative diseases like Alzheimer's.[1][4] The specific compound, this compound, is primarily utilized in organic synthesis as a precursor for more complex pharmaceutical and bioactive molecules.[1] While direct involvement in a specific signaling pathway is not documented for this molecule, related dihydroindenone structures have been investigated as kinase inhibitors, which are crucial in cancer therapeutics.[5][6]

The logical workflow for investigating a novel indanone derivative as a potential kinase inhibitor is depicted below.

Drug Discovery Workflow: Kinase Inhibitor Screening

G cluster_design Design & Synthesis cluster_screening Screening & Validation compound Indanone Derivative (e.g., 4-Fluoro-7-methoxy...) assay Kinase Activity Assay compound->assay assay->assay hit Hit Identification assay->hit High Activity cell_assay Cell-Based Assays hit->cell_assay validated_hit Validated Hit cell_assay->validated_hit

Caption: Logical workflow for screening a novel compound as a kinase inhibitor.

References

An In-depth Technical Guide to 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages data from closely related analogs and established chemical principles to provide a thorough and predictive analysis.

Chemical Structure and Properties

This compound is a substituted indanone with a molecular formula of C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol .[1] The structure features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone group. The aromatic ring is substituted with a fluorine atom at position 4 and a methoxy group at position 7.

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name This compound
CAS Number 127033-13-0[1]
Molecular Formula C₁₀H₉FO₂[1]
Molecular Weight 180.18 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C2)F)C2=CCC1=O
InChI Key InChI=1S/C10H9FO2/c1-13-8-5-6(11)2-3-7-4-9(12)10(7)8/h2-3,5H,4H2,1H3

Proposed Synthesis

Two potential retrosynthetic pathways are outlined below.

Retrosynthesis cluster_path1 Pathway 1: Intramolecular Friedel-Crafts Acylation cluster_path2 Pathway 2: Friedel-Crafts Acylation with Succinic Anhydride target 4-Fluoro-7-methoxy- 2,3-dihydro-1H-inden-1-one acyl_chloride 3-(3-Fluoro-6-methoxyphenyl)propanoyl chloride target->acyl_chloride Intramolecular Friedel-Crafts intermediate_2 4-(2-Fluoro-5-methoxybenzoyl)propanoic acid target->intermediate_2 Reduction & Cyclization propanoic_acid 3-(3-Fluoro-6-methoxyphenyl)propanoic acid acyl_chloride->propanoic_acid Acyl chloride formation (e.g., SOCl₂) start_material_2 1-Fluoro-4-methoxybenzene intermediate_2->start_material_2 Friedel-Crafts Acylation (Succinic Anhydride, AlCl₃)

Caption: Retrosynthetic analysis of this compound.

Detailed Proposed Experimental Protocol (Pathway 1)

This protocol is adapted from general procedures for the synthesis of substituted indanones via intramolecular Friedel-Crafts acylation.[2][4]

Step 1: Synthesis of 3-(3-Fluoro-6-methoxyphenyl)propanoic acid

This intermediate can be synthesized from 3-fluoro-6-methoxyanisole through a suitable multi-step sequence, for instance, via a Grignard reagent followed by reaction with ethylene oxide and subsequent oxidation, or through a Heck or Suzuki coupling reaction with a suitable three-carbon synthon.

Step 2: Synthesis of 3-(3-Fluoro-6-methoxyphenyl)propanoyl chloride

  • To a solution of 3-(3-Fluoro-6-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-(3-Fluoro-6-methoxyphenyl)propanoyl chloride in a suitable solvent such as anhydrous DCM or nitrobenzene.

  • Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 equivalents), portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

SynthesisWorkflow start 3-(3-Fluoro-6-methoxyphenyl) propanoic acid acyl_chloride Acyl Chloride Formation (SOCl₂ or (COCl)₂) start->acyl_chloride cyclization Intramolecular Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) acyl_chloride->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification product 4-Fluoro-7-methoxy- 2,3-dihydro-1H-inden-1-one purification->product

Caption: Proposed experimental workflow for the synthesis of the target compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following table summarizes the expected key spectroscopic features based on the analysis of similar substituted indanones.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons: Two doublets or multiplets in the range of δ 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom. - Methoxy protons: A singlet at approximately δ 3.8-4.0 ppm. - Aliphatic protons: Two triplets or multiplets for the two methylene groups of the five-membered ring, likely in the regions of δ 2.6-2.8 ppm and δ 3.0-3.2 ppm.
¹³C NMR - Carbonyl carbon: A signal around δ 200-205 ppm. - Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbons attached to fluorine and the methoxy group will show characteristic chemical shifts and C-F coupling. - Methoxy carbon: A signal around δ 55-60 ppm. - Aliphatic carbons: Two signals for the methylene carbons in the range of δ 25-40 ppm.
IR Spectroscopy - A strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹. - Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹. - C-O stretching for the methoxy group around 1250 cm⁻¹. - C-F stretching band, typically in the 1000-1400 cm⁻¹ region.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 180.0587 (calculated for C₁₀H₉FO₂). - Fragmentation pattern may involve the loss of CO, CH₃, and OCH₃ groups.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not currently published. However, the indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4][5] Substituted indanones have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities.[4][5]

The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. Therefore, this compound represents a promising scaffold for further investigation.

Potential Anticancer Activity

Fluorinated benzylidene indanone derivatives have shown potent antiproliferative and antiangiogenic effects.[6] These compounds can act as microtubule destabilizers by binding to the colchicine binding pocket of tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[6] Furthermore, they have been shown to down-regulate key factors in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[6]

Anticancer_Pathway Indanone 4-Fluoro-7-methoxy- 2,3-dihydro-1H-inden-1-one (or its derivatives) Tubulin Tubulin Indanone->Tubulin Binds to colchicine site HIF1a HIF-1α Downregulation Indanone->HIF1a Microtubule Microtubule Destabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis VEGF VEGF Downregulation HIF1a->VEGF Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis

Caption: Potential anticancer mechanism of action for fluorinated indanone derivatives.

Potential Neuroprotective and Anti-inflammatory Activities

Substituted indanones are also known to exhibit neuroprotective and anti-inflammatory properties.[5] Their mechanisms of action can involve the inhibition of enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and cyclooxygenase (COX). Given the structural similarities, it is plausible that this compound could be explored for its potential in these therapeutic areas.

Conclusion

This compound is a fluorinated derivative of the indanone scaffold, a privileged structure in medicinal chemistry. While direct experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and predicts its key spectroscopic features based on the chemistry of analogous compounds. The established biological activities of substituted indanones, particularly fluorinated derivatives, suggest that this compound holds significant potential for further investigation as a lead structure in the development of novel therapeutics, especially in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. Further experimental validation is necessary to confirm the proposed synthesis, characterize the compound definitively, and explore its biological and pharmacological properties.

References

An In-depth Technical Guide to 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127033-13-0

This technical guide provides a comprehensive overview of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in the public domain, this guide synthesizes information on the broader class of substituted indanones to infer its potential properties, synthesis, and biological activities.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₉FO₂[1]
Molecular Weight 180.18 g/mol [1]
IUPAC Name This compound
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) (predicted)
LogP 1.96320[2]

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted 1-indanones, primarily through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[3][4][5][6]

Proposed Synthetic Pathway

The synthesis would likely commence from 3-fluoro-6-methoxyphenylpropanoic acid. This precursor could be synthesized from commercially available starting materials. The subsequent intramolecular cyclization would yield the target compound.

G cluster_0 Step 1: Preparation of 3-(3-fluoro-6-methoxyphenyl)propanoic acid cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Starting_Materials Commercially Available Starting Materials Precursor 3-(3-fluoro-6-methoxyphenyl)propanoic acid Starting_Materials->Precursor Multi-step synthesis Target This compound (CAS: 127033-13-0) Precursor->Target Heat Reagents Polyphosphoric acid (PPA) or other Lewis acid

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(3-fluoro-6-methoxyphenyl)propanoic acid

This precursor is not readily commercially available and would need to be synthesized. A possible route could involve the appropriate substituted benzene derivative, followed by reactions to introduce the propanoic acid side chain.

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

  • To a flask equipped with a mechanical stirrer, add 3-(3-fluoro-6-methoxyphenyl)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) (10-20 eq by weight) to the flask.

  • Heat the mixture with stirring to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Potential Biological Activity and Mechanisms of Action

Substituted indanones are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[7][8] While this compound has not been specifically studied, its structural class suggests potential therapeutic applications in several areas.[3][5][7][8]

Anticancer Activity

Many indanone derivatives exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and cyclooxygenase-2 (COX-2).[9]

Potential Signaling Pathway: Inhibition of COX-2 in Cancer Cells

Indanone 4-Fluoro-7-methoxy- 2,3-dihydro-1H-inden-1-one COX2 COX-2 Enzyme Indanone->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis

Caption: Potential inhibition of the COX-2 pathway by this compound.

Neuroprotective Activity

Indanone derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. This is often attributed to their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[9]

Potential Signaling Pathway: Inhibition of Acetylcholinesterase (AChE)

Indanone 4-Fluoro-7-methoxy- 2,3-dihydro-1H-inden-1-one AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibition Hydrolysis Hydrolysis AChE->Hydrolysis Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft Acetylcholine Acetylcholine Acetylcholine->AChE Substrate Cognitive_Function Improved Cognitive Function Synaptic_Cleft->Cognitive_Function

Caption: Potential mechanism of AChE inhibition for neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory effects of indanones are closely linked to their inhibition of pro-inflammatory enzymes like COX-2, as depicted in the anticancer signaling pathway.

Experimental Workflow for Drug Discovery

The development of novel therapeutics based on the indanone scaffold typically follows a structured experimental workflow.

cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening Primary Biological Screening Characterization->Screening Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Animal_Models Animal Models of Disease Mechanism->Animal_Models ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) Animal_Models->ADMET

Caption: A generalized experimental workflow for the development of substituted indanones.

Conclusion

This compound belongs to the versatile class of substituted indanones, which have demonstrated significant potential in medicinal chemistry. While specific experimental data for this particular compound is limited, this guide provides a framework for its potential synthesis, properties, and biological activities based on the broader understanding of this chemical class. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

Technical Overview of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the key physicochemical properties of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a compound of interest in organic synthesis and pharmaceutical development.

Molecular Identity and Weight

This compound is an indanone derivative characterized by the presence of both a fluorine atom and a methoxy group on its aromatic ring. These substitutions are critical for its utility as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and bioactive compounds.[1] The precise molecular weight is essential for accurate quantification, reaction stoichiometry, and analytical characterization.

The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉FO₂[1][2]
Molecular Weight 180.18 g/mol [1]
Alternate Molecular Weight 180.17566 g/mol [2]
CAS Number 127033-13-0[2]

Note: Variations in molecular weight values can arise from the use of monoisotopic mass versus average atomic masses.

Experimental Protocols and Methodologies

As the determination of molecular weight for a compound with a known chemical formula is a standard calculation based on atomic weights, detailed experimental protocols are not applicable. The process relies on the established atomic masses of the constituent elements (Carbon, Hydrogen, Fluorine, and Oxygen) as defined by IUPAC.

Logical Relationships in Molecular Weight Calculation

The calculation of the molecular weight is a direct summation based on the compound's molecular formula. The logical workflow for this determination is straightforward.

G cluster_elements Constituent Elements cluster_formula Molecular Formula: C₁₀H₉FO₂ cluster_calculation Calculation C Carbon (C) Count_C 10 x C C->Count_C H Hydrogen (H) Count_H 9 x H H->Count_H F Fluorine (F) Count_F 1 x F F->Count_F O Oxygen (O) Count_O 2 x O O->Count_O Summation Sum of Atomic Weights Count_C->Summation Count_H->Summation Count_F->Summation Count_O->Summation Result Molecular Weight: 180.18 g/mol Summation->Result

Caption: Workflow for Molecular Weight Calculation.

References

Spectroscopic Data for 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available spectroscopic data for the compound 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS Number 127033-13-0) has yielded no specific experimental results for its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) profiles.

Despite extensive queries across scientific databases, chemical supplier catalogs, and patent literature, the detailed characterization data required to construct an in-depth technical guide is not accessible in the public domain. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the associated analytical data has not been published or made available.

This absence of foundational spectroscopic information precludes the creation of a detailed technical whitepaper as requested. The core requirements of presenting quantitative data in structured tables, detailing experimental protocols for data acquisition, and visualizing related pathways are contingent on the availability of this primary data.

For researchers, scientists, and drug development professionals seeking to work with this compound, it would be necessary to perform a full spectroscopic characterization upon acquiring a sample of the compound. This would involve conducting ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry analyses to confirm its structure and purity.

General Experimental Protocols for Spectroscopic Analysis of Indanone Derivatives

While specific protocols for the target compound are unavailable, the following are general methodologies typically employed for the characterization of similar indanone-based molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR data would be presented detailing the chemical shift (δ), multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (number of protons).

  • ¹³C NMR spectra would report the chemical shifts of the distinct carbon atoms.

Infrared (IR) Spectroscopy
  • IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples are typically analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • The spectrum would be recorded in the range of 4000-400 cm⁻¹.

  • Key absorption bands corresponding to functional groups, such as the carbonyl (C=O) stretch of the indanone, C-O stretches of the methoxy group, C-F stretch, and aromatic C-H bonds, would be identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Mass spectra would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

  • High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion ([M]⁺) or a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adduct, confirming the elemental composition.

  • The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions would be reported.

Logical Workflow for Compound Characterization

For a novel or uncharacterized compound like this compound, a logical experimental workflow for its synthesis and characterization would be as follows:

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Further_Studies Further Biological/Chemical Studies Purity_Assessment->Further_Studies

Workflow for Synthesis and Characterization

Without the initial spectroscopic data, it is not possible to proceed with the creation of the requested in-depth technical guide. Researchers interested in this compound are advised to perform the necessary analytical characterization as the first step in their research endeavors.

Technical Guide: ¹H NMR Spectrum of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the spectral characteristics of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity, aromatic ring currents, and spin-spin coupling. The data for the structurally similar compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which exhibits signals at δ 6.64 (s, 1H), 3.97 (s, 3H), 3.88 (s, 3H), 2.87–2.84 (m, 2H), and 2.55–2.52 (m, 2H), has been used as a comparative reference.[1][2]

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-57.0 - 7.2d8.0 - 9.0 (³JHH)1H
H-66.8 - 7.0t8.0 - 9.0 (³JHH), 8.0 - 9.0 (³JHH)1H
OCH₃ (at C-7)3.8 - 4.0s-3H
H-2 (CH₂)2.6 - 2.8m-2H
H-3 (CH₂)3.0 - 3.2m-2H

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3] Using a deuterated solvent is crucial to avoid large solvent peaks in the spectrum that would overwhelm the signals from the sample.[3]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series or equivalent).

  • The spectrometer should be equipped with a standard broadband probe.

3. Data Acquisition Parameters:

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 16 to 64 (depending on sample concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Pulse Width (P1): A calibrated 90° pulse

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): 0-12 ppm

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Calibrate the spectrum using the residual solvent signal as a reference.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule. These couplings are essential for the structural assignment of the proton signals.

G H5 H-5 H6 H-6 H5->H6 ³J H2 H-2 H3 H-3 H2->H3 ³J

Caption: Spin-spin coupling network in this compound.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed prediction of the ¹³C NMR chemical shifts. These predictions are substantiated by established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This document also includes a detailed experimental protocol for acquiring high-quality ¹³C NMR data for similar organic molecules and visual workflows to aid in the understanding of the analysis process.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on a combination of computational prediction and analysis of substituent effects derived from empirical data for similar molecular fragments.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)Justification
C1 (C=O)~204SingletThe chemical shift is characteristic of a ketone carbonyl in a five-membered ring.[1][2][3]
C2 (-CH₂-)~25SingletAliphatic methylene carbon α to a carbonyl group.[4]
C3 (-CH₂-)~36Doublet (⁴JCF is small)Aliphatic methylene carbon β to the carbonyl group and adjacent to the aromatic ring.
C3a (Ar-C)~135Doublet (³JCF)Quaternary aromatic carbon adjacent to the fused ring system.
C4 (Ar-C-F)~160Doublet (¹JCF ≈ 240-250 Hz)Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant and a significant downfield shift due to the electronegativity of fluorine.[5][6][7]
C5 (Ar-C-H)~115Doublet (²JCF ≈ 20-25 Hz)Aromatic carbon ortho to the fluorine atom, showing a characteristic two-bond C-F coupling.[5]
C6 (Ar-C-H)~118Doublet (³JCF ≈ 5-10 Hz)Aromatic carbon meta to the fluorine and ortho to the methoxy group.
C7 (Ar-C-O)~158SingletAromatic carbon attached to the electron-donating methoxy group, resulting in a downfield shift.
C7a (Ar-C)~128SingletQuaternary aromatic carbon at the fusion of the two rings.
-OCH₃~56SingletThe chemical shift is typical for a methoxy group attached to an aromatic ring.[8][9]

Structural Analysis and Rationale for Predicted Chemical Shifts

The predicted ¹³C NMR spectrum of this compound is influenced by the electronic environment of each carbon atom, which is determined by the interplay of the inductive and resonance effects of the fluoro, methoxy, and carbonyl substituents.

  • Carbonyl Group (C=O): The carbonyl carbon (C1) is expected to resonate at a very downfield position, typically around 204 ppm, which is characteristic for ketones within a five-membered ring structure.[1][2][3]

  • Aliphatic Carbons (-CH₂-): The C2 and C3 methylene carbons are in the aliphatic region of the spectrum. C2, being α to the carbonyl group, is predicted to be around 25 ppm, while C3, which is β to the carbonyl and adjacent to the aromatic ring, is expected at a slightly more downfield position of approximately 36 ppm.[4]

  • Aromatic Carbons:

    • C4 (C-F): The carbon directly attached to the fluorine atom (C4) will experience a strong deshielding effect, placing its resonance significantly downfield, estimated around 160 ppm. A prominent feature for this carbon will be a large one-bond coupling constant (¹JCF) in the range of 240-250 Hz.[5][6][7]

    • C5: This carbon, being ortho to the fluorine, will exhibit a two-bond C-F coupling (²JCF) of approximately 20-25 Hz.[5]

    • C6 and C7: The methoxy group at C7 is an electron-donating group, which typically shields the ortho and para carbons and deshields the ipso carbon. Therefore, C7 is expected to be significantly downfield (~158 ppm), while C6 will be influenced by both the meta-directing fluorine and the ortho-directing methoxy group.

    • C3a and C7a: These are quaternary carbons at the ring junction and their chemical shifts are influenced by the fused ring system and the substituents on the aromatic ring.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to have a chemical shift of approximately 56 ppm, a standard value for methoxy groups attached to an aromatic ring.[8][9]

Visualizations

Logical Workflow for ¹³C NMR Analysis

G Experimental Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) b Add internal standard (e.g., TMS) if required a->b c Transfer solution to an NMR tube b->c d Insert sample into spectrometer c->d e Lock and shim the magnetic field d->e f Set up acquisition parameters (e.g., pulse program, number of scans) e->f g Acquire the Free Induction Decay (FID) f->g h Apply Fourier Transform to the FID g->h i Phase the spectrum h->i j Apply baseline correction i->j k Calibrate chemical shifts to the solvent or TMS peak j->k l Identify and list peak chemical shifts k->l m Assign peaks to corresponding carbon atoms l->m n Analyze coupling patterns (e.g., C-F couplings) m->n

Caption: A flowchart outlining the key stages of ¹³C NMR analysis.

Structural Analysis and Predicted Chemical Shift Regions

Caption: Key structural features and their expected ¹³C NMR chemical shift regions.

Experimental Protocols

The following is a generalized protocol for obtaining a proton-decoupled ¹³C NMR spectrum of a solid organic compound like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh between 10-50 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: If precise chemical shift referencing is required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. For routine analysis, the residual solvent peak is often used for calibration (e.g., CDCl₃ at 77.16 ppm).

  • Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer)
  • Experiment Setup: Load a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems).

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectrometer Frequency: Approximately 100 MHz for ¹³C.

    • Pulse Program: A standard pulse-acquire sequence with proton decoupling.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A typical range for ¹³C NMR is 0-220 ppm.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known chemical shift value.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound. The predictive data and protocols herein are intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds.

References

Mass spectrometry of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of this compound, a compound of interest in synthetic and medicinal chemistry. The guide outlines a standard experimental protocol for its analysis, predicts its fragmentation pattern based on established principles of mass spectrometry, and presents the expected quantitative data in a clear format.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that provide structural information. The fragmentation of aromatic ketones is influenced by the stability of the resulting ions and neutral losses.[1] For this molecule, key fragmentation pathways are expected to involve the indanone core and its fluoro and methoxy substituents.

The molecular weight of this compound (C10H9FO2) is approximately 180.18 g/mol . The molecular ion peak (M+) would therefore be observed at an m/z of 180.

Predicted Fragmentation Pathways:

  • Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[2] This can lead to the formation of a stable acylium ion.

  • Loss of Neutral Molecules: The initial molecular ion may lose small, stable neutral molecules such as carbon monoxide (CO), a methyl radical (•CH3) from the methoxy group, or ethylene (C2H4) from the dihydroindenone ring.

  • Rearrangement Reactions: Rearrangement reactions, such as the McLafferty rearrangement, are possible in ketones with suitable hydrogen atoms, though may be less prominent in this cyclic structure.[2]

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z Proposed Fragment Structure Description of Formation
180[C10H9FO2]+•Molecular Ion (M+)
165[C9H6FO2]+Loss of a methyl radical (•CH3) from the methoxy group.
152[C9H9FO]+•Loss of carbon monoxide (CO) from the molecular ion.
137[C8H6FO]+Loss of a methyl radical (•CH3) and carbon monoxide (CO).
124[C7H5FO]+•Loss of ethylene (C2H4) from the five-membered ring.
109[C6H2FO]+Further fragmentation of the aromatic ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[3]

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[4]

  • Dissolution: Dissolve approximately 1 mg of the solid this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

  • Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.[6]

  • Filtration: If any particulate matter is visible, filter the solution through a 0.2 µm syringe filter to prevent contamination of the GC-MS system.[6]

2.2. Instrumentation and Parameters

A standard GC-MS system equipped with an electron ionization (EI) source is recommended.[7]

  • Gas Chromatograph:

    • Injection Port: Set to 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).[7]

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[7]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

2.3. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library if available for confirmation.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Organic Solvent dilute Dilute to Working Concentration dissolve->dilute filtrate Filter Sample dilute->filtrate injection Inject Sample filtrate->injection gc_separation GC Separation injection->gc_separation ionization Electron Ionization (EI) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection tic Total Ion Chromatogram (TIC) detection->tic ms_spectrum Mass Spectrum tic->ms_spectrum Select Peak interpretation Spectral Interpretation & Fragmentation Analysis ms_spectrum->interpretation

Caption: Workflow for GC-MS analysis of this compound.

References

The Ascendant Therapeutic Potential of Fluorinated Indanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic incorporation of fluorine atoms into this framework has emerged as a powerful strategy to modulate and enhance its biological profile, leading to the development of potent therapeutic candidates. This technical guide provides a comprehensive overview of the biological activities of fluorinated indanone derivatives, with a focus on their anticancer, anti-inflammatory, and potential antimicrobial and antiviral properties. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as an in-depth resource for the scientific community.

Anticancer Activity of Fluorinated Indanone Derivatives

Fluorinated indanone derivatives have demonstrated significant potential as anticancer agents, primarily through the disruption of microtubule dynamics and the inhibition of angiogenesis.

Quantitative Anticancer Activity Data

A notable example is a series of 2-benzylidene-1-indanone derivatives, which have exhibited potent cytotoxicity against a panel of human cancer cell lines. Furthermore, indanone-based thiazolyl hydrazone derivatives have shown efficacy against colon cancer. The following tables summarize the key in vitro activity data for these compounds.

Table 1: Cytotoxicity of 2-Benzylidene-1-Indanone Derivatives Against Human Cancer Cell Lines [1]

Compound ClassCell LineCancer TypeIC50 (nM)
2-Benzylidene-1-indanonesMCF-7Breast10 - 880
HCTColon10 - 880
THP-1Leukemia10 - 880
A549Lung10 - 880

Table 2: Tubulin Polymerization Inhibition by 2-Benzylidene-1-Indanone Derivatives [1]

Compound ClassAssayIC50 (µM)
2-Benzylidene-1-indanonesTubulin Polymerization Inhibition0.62 - 2.04

Table 3: Anticancer Activity of Indanone-Based Thiazolyl Hydrazone Derivatives Against Colon Cancer Cell Lines [2][3]

Compound ClassCell LineIC50 (µM)
Indanone-based thiazolyl hydrazonesHT-29, COLO 205, KM 120.41 - 6.85
Mechanism of Anticancer Action

The primary anticancer mechanisms identified for fluorinated indanone derivatives include:

  • Microtubule Destabilization: Certain fluorinated benzylidene indanones act as microtubule destabilizers, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] This mechanism is crucial for inhibiting the proliferation of rapidly dividing cancer cells.

  • Anti-angiogenesis: These compounds have also been shown to down-regulate the expression of key angiogenic factors, Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-alpha (HIF-α), thereby inhibiting the formation of new blood vessels that tumors require for growth and metastasis.[4]

Experimental Protocols

A general method for the synthesis of 2-benzylidene-1-indanones involves a Knoevenagel condensation.

Materials:

  • 5-Fluoro-1-indanone

  • Substituted aromatic aldehyde

  • Base catalyst (e.g., piperidine, pyrrolidine) or acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve 5-fluoro-1-indanone and the aromatic aldehyde in the chosen solvent.

  • Add a catalytic amount of the base or acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter dye that binds to polymeric tubulin (for fluorescence-based assays)

  • Test compound (fluorinated indanone derivative)

  • Positive controls (e.g., paclitaxel for stabilization, nocodazole for destabilization)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of kinetic measurements (absorbance at 340 nm or fluorescence)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in General Tubulin Buffer.

  • On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP to the desired final concentration (e.g., 3 mg/mL).

  • In a pre-warmed 96-well plate at 37°C, add a small volume of the test compound dilutions or controls.

  • To initiate polymerization, add the tubulin/GTP solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes.

  • Plot the absorbance/fluorescence versus time to generate polymerization curves.

  • Determine the IC50 value by plotting the percentage of inhibition (calculated from the Vmax or the plateau of the polymerization curve) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for VEGF, HIF-1α, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Culture cancer cells and treat them with various concentrations of the fluorinated indanone derivative for a specified time.

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL detection reagent and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative expression levels of VEGF and HIF-1α.

Signaling Pathway Diagram

anticancer_pathway cluster_cell Cancer Cell Indanone Fluorinated Indanone Derivative Tubulin Tubulin Indanone->Tubulin inhibits polymerization HIF_alpha HIF-1α Indanone->HIF_alpha downregulates Microtubules Microtubules Tubulin->Microtubules polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle disruption leads to VEGF VEGF HIF_alpha->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Anticancer mechanism of fluorinated indanone derivatives.

Anti-inflammatory Activity of Fluorinated Indanone Derivatives

Certain fluorinated indanone derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

A specific arylidene indanone small molecule, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), has demonstrated significant inhibitory effects on the release of pro-inflammatory cytokines.[6][7][8]

Table 4: Inhibition of Pro-inflammatory Cytokines by IPX-18 [6][7][8]

CytokineCell TypeIC50 (nM)
TNF-αHuman Whole Blood298.8
PBMCs96.29
IFN-γHuman Whole Blood217.6
PBMCs103.7
IL-2Human Whole Blood & PBMCsInhibition Observed
IL-8Human Whole Blood & PBMCsInhibition Observed
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are primarily attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[9][10] These pathways are crucial for the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β. By blocking these pathways, fluorinated indanones can effectively reduce the inflammatory response.

Experimental Protocols

The synthesis of IPX-18 is described as an "in-house synthesis" in the literature, and a detailed public protocol is not available.[6][7][8] However, it can be reasonably inferred that it would follow a similar Knoevenagel condensation reaction as described in section 1.3.1, using 4,7-dimethyl-1-indanone and 4-methylbenzaldehyde as starting materials.

This assay measures the inhibition of TNF-α production in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • Human PBMCs, isolated from whole blood

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (IPX-18)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL in RPMI-1640 medium.

  • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Diagram

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds to MAPK MAPK Pathway TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Indanone Fluorinated Indanone Derivative Indanone->MAPK inhibits Indanone->NFkB_pathway inhibits NFkB NF-κB MAPK->NFkB activates NFkB_pathway->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines promotes transcription of Inflammation Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of fluorinated indanone derivatives.

Antimicrobial and Antiviral Activities of Fluorinated Indanone Derivatives

The exploration of fluorinated indanone derivatives for antimicrobial and antiviral applications is an emerging area of research. While extensive quantitative data for fluorinated indanones is not yet widely available in the public domain, the general class of indanones has shown promise.

Antimicrobial Potential

Some non-fluorinated indanone derivatives have been reported to exhibit antibacterial and antifungal activities.[11][12][13][14] The introduction of fluorine is a well-established strategy to enhance the antimicrobial potency of various heterocyclic compounds.[15] Therefore, it is hypothesized that fluorinated indanones could possess significant antimicrobial properties. Further screening against a broad panel of bacterial and fungal strains is warranted to establish their spectrum of activity and determine their Minimum Inhibitory Concentrations (MICs).

Antiviral Potential

Similarly, while specific antiviral data for fluorinated indanones is limited, the broader class of fluorinated nucleosides and other heterocyclic compounds has yielded numerous potent antiviral drugs.[5][11][16] The unique electronic properties conferred by fluorine can enhance binding to viral enzymes and improve pharmacokinetic profiles. Systematic screening of fluorinated indanone libraries against various viruses is a promising avenue for future research.

Experimental Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (fluorinated indanone derivative)

  • Positive control antibiotic/antifungal

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a stock solution of the test compound and make two-fold serial dilutions in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well of the plate.

  • Include a positive control (microorganism with a known effective drug) and a negative control (microorganism with no drug).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism, either visually or by measuring the optical density at 600 nm.

Conclusion

Fluorinated indanone derivatives represent a highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer and anti-inflammatory agents, coupled with the anticipated antimicrobial and antiviral properties, underscores their importance in modern drug discovery. The synthetic accessibility of the indanone scaffold allows for extensive structural modifications, providing a rich platform for the optimization of biological activity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for novel and effective treatments for a range of human diseases.

References

Potential Therapeutic Targets of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. While direct experimental data on the therapeutic targets of this compound is not extensively available in public literature, the broader indanone family has been the subject of significant research, revealing a wide array of pharmacological activities. This technical guide consolidates the existing knowledge on substituted indanones to extrapolate potential therapeutic targets and mechanisms of action for this compound. The primary areas of therapeutic promise for indanone derivatives include oncology, neurodegenerative diseases, and inflammatory conditions. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this specific molecule.

Introduction: The Indanone Scaffold

The 1-indanone core, consisting of a fused benzene and cyclopentanone ring system, is a versatile structural motif that has been successfully exploited in the development of various therapeutic agents.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, facilitating interactions with specific biological targets. The diverse biological activities of indanone derivatives stem from the various substitutions possible on the aromatic and cyclopentanone rings.[1][3] This structural flexibility has led to the identification of indanones as potent inhibitors of enzymes such as cyclooxygenases, tubulin, acetylcholinesterase, and monoamine oxidase.[3][4][5]

Potential Therapeutic Areas and Targets

Based on the established activities of structurally related indanone derivatives, the following therapeutic areas and molecular targets are proposed for this compound.

Oncology

Substituted indanones have demonstrated significant potential as anticancer agents through various mechanisms.[1][3]

  • Cyclooxygenase-2 (COX-2) Inhibition: Several indanone derivatives exhibit potent and selective inhibition of COX-2, an enzyme implicated in inflammation and carcinogenesis.[4]

  • Tubulin Polymerization Inhibition: Certain 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cytotoxicity in cancer cells.[1]

Neurodegenerative Diseases

The indanone scaffold is a key feature in drugs developed for neurodegenerative disorders.[2][5]

  • Acetylcholinesterase (AChE) Inhibition: Donepezil, a well-known drug for Alzheimer's disease, features an indanone moiety and functions as an AChE inhibitor.[2] Derivatives of 2-benzylideneindan-1-one have also been investigated as dual inhibitors of AChE and monoamine oxidase B (MAO-B).[6]

  • Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. C6-substituted 1-indanones have been identified as effective and selective MAO-B inhibitors.[1]

Anti-inflammatory Applications

The anti-inflammatory properties of indanones are primarily linked to their ability to inhibit pro-inflammatory enzymes.[3]

  • COX-2 Inhibition: As mentioned in the oncology section, selective COX-2 inhibition by indanone derivatives contributes to their anti-inflammatory effects.[4]

Quantitative Data on Substituted Indanone Derivatives

The following tables summarize the biological activity of various substituted indanone derivatives, providing a reference for the potential potency of this compound.

Table 1: Anticancer Activity of Substituted Indanones

Compound ClassSpecific DerivativeTarget/Cell LineIC50 (µM)Reference
Spiroisoxazoline Indanones3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazolineCOX-20.03 ± 0.01[4]
MCF-7 (Breast Cancer)0.03 ± 0.01[4]
2-Benzylidene-1-indanonesNot specifiedTubulin Polymerization0.62 - 2.04[1]
MCF-7, HCT, THP-1, A5490.01 - 0.88[1]

Table 2: Neuroprotective Activity of Substituted Indanones

Compound ClassSpecific DerivativeTargetIC50 (nM)Reference
2-Benzylideneindan-1-ones(E)-2-(4-((benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-oneAChE39[6]
MAO-B355[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on substituted indanones are provided below to guide future research on this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on the method described for the evaluation of spiroisoxazoline derivatives.[4]

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective enzyme.

  • Compound Incubation: Add various concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction for 5 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Cytotoxicity

This is a standard colorimetric assay to assess cell viability.[3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay is based on the Ellman's method.[3]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and acetylcholinesterase enzyme.

  • Compound Incubation: Add various concentrations of the test compound to the reaction mixture and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the potential therapeutic applications of indanone derivatives.

anticancer_pathway cluster_inflammation Inflammation & Cancer Progression cluster_mitosis Cell Division Indanone Substituted Indanone (e.g., 4-Fluoro-7-methoxy-inden-1-one) COX2 COX-2 Indanone->COX2 Inhibition Tubulin Tubulin Indanone->Tubulin Inhibition of Polymerization PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Angiogenesis Angiogenesis PGs->Angiogenesis Proliferation Cell Proliferation PGs->Proliferation Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis

Potential Anticancer Mechanisms of Substituted Indanones.

neuro_pathway cluster_cholinergic Cholinergic Synapse cluster_dopaminergic Dopaminergic Synapse Indanone Substituted Indanone (e.g., 4-Fluoro-7-methoxy-inden-1-one) AChE AChE Indanone->AChE Inhibition MAOB MAO-B Indanone->MAOB Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation Cognition Improved Cognition ACh->Cognition Dopamine Dopamine MAOB->Dopamine Degradation Motor_Control Improved Motor Control Dopamine->Motor_Control

Potential Neuroprotective Mechanisms of Substituted Indanones.

experimental_workflow cluster_screening In Vitro Screening cluster_development Lead Optimization & Preclinical Development Enzyme_Assay Enzyme Inhibition Assays (COX-2, AChE, MAO-B) SAR Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR Cell_Assay Cell-Based Assays (MTT, Tubulin Polymerization) Cell_Assay->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo Compound This compound Compound->Enzyme_Assay Compound->Cell_Assay

Proposed Drug Discovery Workflow for the Target Compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive research on the broader indanone class provides a strong foundation for inferring its potential biological activities. The evidence points towards promising applications in oncology, neurodegenerative diseases, and anti-inflammatory therapies. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these hypothesized targets. The experimental protocols and potential signaling pathways outlined in this guide offer a roadmap for such investigations. The unique fluorine and methoxy substitutions on this particular indanone may confer novel selectivity and potency profiles, making it a compelling candidate for further drug discovery and development efforts.

References

An In-depth Technical Guide on the Safety and Handling of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 127033-13-0). The content is compiled from available safety data sheets and general best practices for laboratory chemical safety.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 4-Fluoro-7-methoxy-1-indanone
CAS Number 127033-13-0
Molecular Formula C10H9FO2
Molecular Weight 180.18 g/mol [1]

Hazard Identification

General Precautions:

  • Obtain special instructions before use.[2]

  • Do not handle until all safety precautions have been read and understood.

  • Wash hands thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Physical and Chemical Properties

PropertyValue
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid formation of dust and aerosols.[2]

  • Provide appropriate exhaust ventilation at places where dust is formed.[2]

  • Use only in a well-ventilated area.

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store in suitable, closed containers.[2]

Personal Protective Equipment (PPE)

A site-specific risk assessment should be conducted to determine the appropriate level of PPE. However, the following are general recommendations:

Protection TypeRecommended PPERationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust is generated.To prevent inhalation of dust or aerosols.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

General Advice: Show this safety data sheet to the doctor in attendance.[2]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and Conduct Risk Assessment B Prepare Work Area (Fume Hood/Ventilated Enclosure) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Transfer Compound in Ventilated Area C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: General workflow for safe handling of laboratory chemicals.

Disclaimer: This guide is intended for informational purposes only and is based on the limited safety data available. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment conducted by qualified personnel. Always consult the most up-to-date SDS for the specific chemical you are using and follow all applicable safety regulations and institutional protocols.

References

Technical Guide: Material Safety Data Sheet for 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety information for 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All professionals handling this substance should be thoroughly familiar with the information presented herein.

Chemical Identification

This section provides the key identifiers for this compound.

IdentifierValue
Chemical Name This compound
Synonyms 4-Fluoro-7-methoxy-1-indanone
CAS Number 127033-13-0
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18 g/mol
Chemical Structure (A structural representation would be included here in a full document)

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of the compound. It should be noted that some of these values are predictions and should be treated as estimates.

PropertyValueSource
Physical State Solid[1]
Color Data not available
Odor Data not available
Melting Point Data not available[2]
Boiling Point 316.7 ± 42.0 °C (Predicted)[3]
Density 1.257 ± 0.06 g/cm³ (Predicted)[3]
Solubility Data not available[2]
Flash Point Data not available[2]
Auto-ignition Temperature Data not available[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Toxicological Information

Toxicological EndpointResult
Acute Oral Toxicity Data not available
Acute Dermal Toxicity Data not available
Acute Inhalation Toxicity Data not available
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.
Mutagenicity Data not available
Teratogenicity Data not available

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The following are descriptions of standard methodologies used to determine the GHS hazard classifications identified.

Skin Irritation/Corrosion (OECD TG 439)

This in vitro test method assesses the potential of a substance to cause skin irritation. It utilizes reconstructed human epidermis (RhE) models that mimic the biochemical and physiological properties of the upper layers of human skin.

  • Test System: A viable reconstructed human epidermis tissue is used, which consists of non-transformed human-derived epidermal keratinocytes.

  • Procedure: A small amount of the test substance is applied topically to the tissue surface. The substance remains in contact with the tissue for a specified period (e.g., 60 minutes).

  • Endpoint Measurement: Cell viability is measured after exposure, typically using a colorimetric assay such as the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

  • Classification: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50% after exposure and post-treatment incubation.

Serious Eye Damage/Eye Irritation (OECD TG 492)

This in vitro method evaluates the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium (RhCE) model.

  • Test System: A reconstructed human cornea-like epithelium tissue, which closely mimics the histology and physiology of the human corneal epithelium, is employed.

  • Procedure: The test substance is applied to the epithelial surface of the tissue for a defined exposure time (e.g., 30 minutes).

  • Endpoint Measurement: The primary endpoint is cell viability, determined by the MTT assay. A decrease in tissue viability is indicative of eye irritation or damage.

  • Classification: The substance is classified as causing eye irritation (Category 2) if the mean tissue viability is less than or equal to 60%.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The assessment for respiratory irritation is often derived from a combination of data sources, including:

  • In vivo studies (e.g., OECD TG 403): Acute inhalation toxicity studies in animals can provide evidence of respiratory tract irritation, such as changes in breathing patterns, inflammation, or histopathological findings in the respiratory tract.

  • Human data: Reports of respiratory irritation in humans exposed to the substance.

  • Structure-Activity Relationships (SAR): Comparisons to structurally similar compounds with known respiratory irritant properties.

Safety and Handling

Exposure Controls and Personal Protection
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures

The following diagram illustrates the recommended first aid procedures in case of exposure.

FirstAid Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir WashSkin Wash off with soap and plenty of water. Remove contaminated clothing. SkinContact->WashSkin RinseEyes Rinse thoroughly with plenty of water for at least 15 minutes. EyeContact->RinseEyes RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

First Aid Procedures for Exposure

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Hazardous decomposition products may include carbon oxides and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of in accordance with local, state, and federal regulations.

Logical Workflow for Hazard Assessment

The following diagram outlines the logical workflow for assessing the hazards of a chemical substance like this compound.

HazardAssessment Start Start: New Chemical Substance DataCollection Data Collection: - Physical/Chemical Properties - Toxicological Data - Exposure Information Start->DataCollection HazardID Hazard Identification (GHS Classification) DataCollection->HazardID DoseResponse Dose-Response Assessment (Quantitative Analysis) DataCollection->DoseResponse ExposureAssessment Exposure Assessment (Routes, Duration, Frequency) DataCollection->ExposureAssessment RiskCharacterization Risk Characterization (Integration of Hazard and Exposure) HazardID->RiskCharacterization DoseResponse->RiskCharacterization ExposureAssessment->RiskCharacterization RiskManagement Risk Management: - Engineering Controls - PPE - Safe Handling Procedures RiskCharacterization->RiskManagement End End: Safe Use of Substance RiskManagement->End

Hazard Assessment Workflow

Disclaimer: This document is intended to be a guide and is not exhaustive. It is the responsibility of the user to ensure that all activities are carried out in a safe manner. Always refer to the most current Safety Data Sheet provided by the supplier.

References

Methodological & Application

Synthesis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 3-(2-fluoro-5-methoxyphenyl)propanoic acid, followed by its intramolecular Friedel-Crafts cyclization to yield the target indanone.

Experimental Protocols

The synthetic route to this compound is outlined below. The first step involves the synthesis of the precursor 3-(2-fluoro-5-methoxyphenyl)propanoic acid, which is then cyclized to the target compound.

Step 1: Synthesis of 3-(2-fluoro-5-methoxyphenyl)propanoic acid

This protocol is adapted from analogous syntheses of 3-arylpropanoic acids. The synthesis can be achieved via the reduction of the corresponding cinnamic acid derivative or through other standard synthetic routes. One common method is the hydrogenation of 3-(2-fluoro-5-methoxyphenyl)acrylic acid.

Materials and Reagents:

  • 3-(2-fluoro-5-methoxyphenyl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(2-fluoro-5-methoxyphenyl)acrylic acid in ethanol or methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the alcohol solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-(2-fluoro-5-methoxyphenyl)propanoic acid.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

The cyclization of 3-(2-fluoro-5-methoxyphenyl)propanoic acid to the target indanone is achieved via an intramolecular Friedel-Crafts acylation. Several strong acids and Lewis acids can catalyze this reaction. Below are protocols using polyphosphoric acid (PPA) and thionyl chloride/aluminum chloride.

Method A: Cyclization using Polyphosphoric Acid (PPA)

Materials and Reagents:

  • 3-(2-fluoro-5-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Place 3-(2-fluoro-5-methoxyphenyl)propanoic acid in a round-bottom flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring to a temperature between 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or recrystallization.

Method B: Cyclization using Thionyl Chloride and Aluminum Chloride

Materials and Reagents:

  • 3-(2-fluoro-5-methoxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 3-(2-fluoro-5-methoxyphenyl)propanoic acid in anhydrous dichloromethane.

  • Add a few drops of dimethylformamide (DMF) as a catalyst, followed by the slow addition of thionyl chloride (typically 1.5-2.0 equivalents).

  • Stir the mixture at room temperature or gently reflux until the conversion to the acid chloride is complete (monitor by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by TLC/GC-MS).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • In a separate flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (typically 1.1-1.5 equivalents) in anhydrous dichloromethane and cool in an ice bath.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Yield (%)
3-(4-Methoxyphenyl)propanoic acidPolyphosphoric acid-80-10070-90
3-Phenylpropanoic acidSOCl₂, AlCl₃Dichloromethane0 - RT~90
3-(3,4-Dimethoxyphenyl)propanoic acidPolyphosphoric acid-8585
3-(4-Chlorophenyl)propanoic acidTriflic acidDichloromethaneRT95

This data is compiled from various literature sources for analogous reactions and should be used as a reference.

Visualizations

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification cluster_analysis Analysis start 3-(2-fluoro-5-methoxyphenyl)acrylic acid reagents1 H₂, 10% Pd/C start->reagents1 Hydrogenation product1 3-(2-fluoro-5-methoxyphenyl)propanoic acid reagents1->product1 reagents2 PPA or SOCl₂/AlCl₃ product1->reagents2 Intramolecular Friedel-Crafts Acylation product2 4-Fluoro-7-methoxy- 2,3-dihydro-1H-inden-1-one reagents2->product2 purification Column Chromatography or Recrystallization product2->purification analysis NMR, MS, etc. purification->analysis

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

The logical progression from starting materials to the final product is illustrated in the following diagram.

Logical_Relationship A Starting Material (Substituted Cinnamic Acid Derivative) B Reduction (e.g., Hydrogenation) A->B C Intermediate (3-Arylpropanoic Acid) B->C D Activation of Carboxylic Acid (e.g., with SOCl₂ or PPA) C->D E Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) D->E F Final Product (Substituted Indanone) E->F

Caption: Logical steps in the synthesis of the target indanone.

Application Notes: 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one as a Key Intermediate in the Synthesis of CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the utility of 4-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one as a strategic intermediate in the synthesis of potent and selective antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic diseases, making its antagonists promising therapeutic agents for conditions such as asthma and allergic rhinitis. This document provides a comprehensive overview of a synthetic route to a key indole-3-acetic acid scaffold, a common core in many CRTH2 antagonists, utilizing the Fischer indole synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate the application of this intermediate in drug discovery and development programs.

Introduction

The rising prevalence of allergic and inflammatory disorders, such as asthma and atopic dermatitis, has driven significant research into novel therapeutic targets. The CRTH2 receptor, a G-protein coupled receptor, is preferentially expressed on key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils. Prostaglandin D2 (PGD2), released from activated mast cells, is the primary endogenous ligand for CRTH2. The interaction between PGD2 and CRTH2 mediates the recruitment and activation of these inflammatory cells, perpetuating the allergic response. Consequently, the development of small-molecule antagonists for the CRTH2 receptor represents a promising therapeutic strategy.

Indole-3-acetic acid derivatives have emerged as a prominent class of CRTH2 antagonists. The indanone scaffold, particularly functionalized variants like this compound, serves as a versatile and crucial building block for the construction of these complex molecules. The fluorine and methoxy substituents on the indanone ring can be strategically utilized to modulate the physicochemical and pharmacokinetic properties of the final compounds, such as metabolic stability and receptor binding affinity.

This document outlines the synthetic conversion of this compound into a key tricyclic indole intermediate, which is a foundational scaffold for a range of CRTH2 antagonists.

Synthetic Pathway Overview

The cornerstone of the synthetic strategy is the Fischer indole synthesis, a classic and powerful method for constructing the indole ring system. In this approach, this compound is reacted with a suitably substituted phenylhydrazine under acidic conditions to yield a tricyclic indole structure. This intermediate can then be further functionalized to produce the final CRTH2 antagonist.

Synthetic_Pathway Indanone 4-Fluoro-7-methoxy-2,3-dihydro- 1H-inden-1-one Indole_Intermediate Tricyclic Indole Acetic Acid Intermediate Indanone->Indole_Intermediate Fischer Indole Synthesis (Acid Catalyst, Heat) Hydrazine 4-(Carboxymethoxy)phenylhydrazine (or its hydrochloride salt) Hydrazine->Indole_Intermediate CRTH2_Antagonist CRTH2 Antagonist (e.g., Indole-3-acetic acid derivatives) Indole_Intermediate->CRTH2_Antagonist Further Functionalization (e.g., Amide Coupling)

Caption: Synthetic workflow from the indanone intermediate to a CRTH2 antagonist.

Experimental Protocols

Protocol 1: Synthesis of the Tricyclic Indole Acetic Acid Intermediate via Fischer Indole Synthesis

This protocol describes the acid-catalyzed cyclization of this compound with 4-(carboxymethoxy)phenylhydrazine hydrochloride.

Materials:

  • This compound

  • 4-(Carboxymethoxy)phenylhydrazine hydrochloride

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and 4-(carboxymethoxy)phenylhydrazine hydrochloride (1.1 eq) in toluene, add polyphosphoric acid (10 eq by weight) at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tricyclic indole acetic acid intermediate.

Data Presentation

ParameterValue
Starting Material This compound
Reagent 4-(Carboxymethoxy)phenylhydrazine hydrochloride
Catalyst Polyphosphoric Acid
Reaction Time 4-8 hours
Reaction Temperature 80-100 °C
Typical Yield 60-75%
Purity (by HPLC) >95%

Application in Drug Discovery: CRTH2 Antagonism

The synthesized tricyclic indole acetic acid serves as a versatile scaffold for the development of potent CRTH2 antagonists. The carboxylic acid moiety is a key pharmacophore that interacts with the receptor. Further modifications can be introduced to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway of CRTH2

Activation of the CRTH2 receptor by its ligand PGD2 initiates a signaling cascade that leads to the recruitment and activation of inflammatory cells, contributing to the pathophysiology of allergic diseases.

CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_Protein Gi/o Protein Activation CRTH2->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Influx Intracellular Ca²⁺ Influx IP3_DAG->Ca_Influx Cell_Activation Cell Activation & Chemotaxis (Eosinophils, Th2 Cells) Ca_Influx->Cell_Activation Inflammation Allergic Inflammation Cell_Activation->Inflammation Antagonist CRTH2 Antagonist (e.g., Indole-3-acetic acid derivative) Antagonist->CRTH2 Blocks

Caption: CRTH2 signaling pathway and the inhibitory action of its antagonists.

Conclusion

This compound is a valuable and strategically important intermediate for the synthesis of indole-3-acetic acid-based CRTH2 antagonists. The synthetic route described, centered around the Fischer indole synthesis, provides an efficient means to access a key tricyclic scaffold. The targeted nature of CRTH2 antagonists for inflammatory diseases underscores the significance of this building block in modern medicinal chemistry and drug development. These application notes provide a foundational framework for researchers to utilize this intermediate in their pursuit of novel therapeutics for allergic disorders.

Use of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one in rasagiline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Rasagiline

Topic: Use of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one in Rasagiline Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct synthesis of rasagiline from this compound is not extensively documented in the provided search results. The following application notes and protocols are based on the well-established synthesis from the closely related and commercially available starting material, 1-indanone. The described methodologies, particularly the reductive amination and subsequent N-alkylation, are foundational and would likely be adaptable for the synthesis using the fluorinated and methoxylated analog.

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a key therapeutic agent in the management of Parkinson's disease.[1][2] Its synthesis is a critical process in pharmaceutical manufacturing, with a focus on achieving high enantiomeric purity of the (R)-enantiomer. While various synthetic routes have been explored, a common and scalable approach begins with 1-indanone. This document outlines the key steps, experimental protocols, and expected outcomes for the synthesis of rasagiline, providing a framework that can be adapted for analogous starting materials such as this compound.

Synthetic Pathway Overview

The synthesis of rasagiline from 1-indanone typically proceeds through a multi-step sequence involving the formation of an intermediate amine, followed by propargylation and resolution of the desired enantiomer. A common route involves the conversion of 1-indanone to racemic 1-aminoindan, which is then N-alkylated with propargyl bromide or a related propargylating agent. The resulting racemic rasagiline is then resolved to isolate the pharmacologically active (R)-enantiomer.

Rasagiline_Synthesis A 1-Indanone B N-Propargyl-1-aminoindan (Racemic Rasagiline) A->B Reductive Amination (Propargylamine, NaBH4/AcOH) C (R)-N-Propargyl-1-aminoindan ((R)-Rasagiline) B->C Enantiomeric Resolution (e.g., L-tartaric acid) D Rasagiline Mesylate C->D Salt Formation (Methanesulfonic acid)

Caption: Synthetic pathway from 1-indanone to Rasagiline Mesylate.

Key Experimental Protocols

Reductive Amination of 1-Indanone to form N-Propargyl-1-aminoindan (Racemic Rasagiline)

This procedure details the direct synthesis of racemic rasagiline from 1-indanone via reductive amination.

Materials:

  • 1-Indanone

  • Propargylamine

  • Sodium borohydride (NaBH₄)

  • Acetic acid

  • Toluene

  • Water

  • Potassium carbonate

Protocol:

  • In a suitable reactor under a nitrogen atmosphere, prepare a suspension of sodium borohydride in toluene.

  • Cool the suspension and slowly add acetic acid, maintaining a controlled temperature.

  • Heat the mixture and add 1-indanone.

  • Slowly add propargylamine to the reaction mixture over several hours.

  • Monitor the reaction for completion by an appropriate analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Adjust the pH to between 7 and 8 with potassium carbonate.

  • Separate the organic and aqueous phases. The organic phase contains the N-propargyl-1-aminoindan.

Enantiomeric Resolution of Racemic Rasagiline

This step is crucial for isolating the therapeutically active (R)-enantiomer.

Materials:

  • Racemic N-propargyl-1-aminoindan

  • L-tartaric acid

  • Ethanol

  • Ethyl acetate

  • Sodium bicarbonate

  • Water

Protocol:

  • Dissolve the crude racemic N-propargyl-1-aminoindan in ethanol.

  • Add a solution of L-tartaric acid in ethanol to the mixture.

  • Heat the mixture to reflux and then allow it to cool to facilitate the crystallization of the (R)-N-propargyl-1-aminoindane tartrate salt.

  • Filter the precipitate and wash with cold ethanol.

  • To obtain the free base, suspend the tartrate salt in a mixture of ethyl acetate and water, and add sodium bicarbonate until the pH is basic.

  • Separate the organic layer, which contains the enantiomerically enriched (R)-rasagiline.

Formation of Rasagiline Mesylate

The final step involves the formation of the mesylate salt, which is the common pharmaceutical form.

Materials:

  • (R)-N-propargyl-1-aminoindan

  • Isopropanol

  • Methanesulfonic acid

Protocol:

  • Dissolve the purified (R)-N-propargyl-1-aminoindan in isopropanol.

  • Slowly add methanesulfonic acid to the solution.

  • Heat the mixture to reflux, then cool to allow for crystallization of rasagiline mesylate.

  • Filter the solid product, wash with cold isopropanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of rasagiline mesylate from 1-indanone.

StepProductTypical YieldReference
Reductive Amination of 1-Indanone(R)-N-propargyl-1-aminoindane tartrateNot specified[3]
Conversion to Rasagiline Mesylate(R)-N-propargyl-1-aminoindane mesylate89%[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup and Isolation A Charge Reactor with Sodium Borohydride and Toluene B Cool and Add Acetic Acid A->B C Add 1-Indanone B->C D Add Propargylamine (Slow Addition) C->D E Monitor Reaction (TLC/HPLC) D->E F Cool and Quench with Water E->F Reaction Complete G Adjust pH with Potassium Carbonate F->G H Phase Separation G->H I Isolate Organic Phase (Contains Product) H->I

Caption: General workflow for the reductive amination step.

Conclusion

The synthesis of rasagiline from 1-indanone is a well-established process that serves as a reliable template for the synthesis of its derivatives. The protocols provided herein for reductive amination, enantiomeric resolution, and salt formation are fundamental steps that can be optimized and adapted for starting materials like this compound. Researchers should anticipate that the electronic effects of the fluoro and methoxy substituents may influence reaction kinetics and yields, necessitating appropriate adjustments to the reaction conditions. Careful analytical monitoring throughout the synthetic sequence is paramount to achieving the desired product with high purity and enantiomeric excess.

References

Application Notes and Protocols for the N-Alkylation of Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indanone derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The introduction of an alkyl group on the nitrogen atom can profoundly influence the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document provides detailed experimental protocols for three primary methods for the N-alkylation of indanones: Reductive Amination, Direct N-Alkylation of 2-Aminoindanes, and Buchwald-Hartwig Amination.

Method 1: Reductive Amination of Indanones

Reductive amination is a highly effective one-pot method for the synthesis of N-alkylated aminoindanes directly from an indanone and a primary or secondary amine. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] This method is favored for its operational simplicity and the use of a selective reducing agent that does not readily reduce the starting ketone.[3]

Experimental Protocol: Reductive Amination of 1-Indanone with Benzylamine

Materials:

  • 1-Indanone (1.0 eq)

  • Benzylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)[1]

  • Methanol (or Dichloromethane/1,2-Dichloroethane)

  • Acetic acid (catalytic amount, e.g., 0.1 eq)[1]

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-indanone (1.0 eq) and benzylamine (1.2 eq) in methanol, add a catalytic amount of acetic acid (0.1 eq).[1]

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.[1]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains low.[1]

  • Allow the reaction to warm to room temperature and continue stirring for an additional 60 minutes or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-1-aminoindane.

Data Presentation: Reductive Amination of Indanones
EntryIndanone SubstrateAmineReducing AgentSolventTime (h)Yield (%)Reference
11-IndanoneBenzylamineNaBH(OAc)₃Methanol1.5High[1]
25-Fluoro-1-indanoneBenzylamineNaBH(OAc)₃Methanol1.5High[1]
32-IndanoneAnilineNaBH(OAc)₃DCE-High[2]
4β-TetraloneAnilineNaBH(OAc)₃DCE-87[2]

Note: "High" yield is reported in the literature without a specific percentage.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Combine Indanone, Amine, and Acetic Acid in Solvent stir_rt Stir at Room Temperature (30 min) start->stir_rt cool Cool to 0 °C stir_rt->cool add_reductant Portion-wise Addition of NaBH(OAc)₃ cool->add_reductant stir_completion Stir to Completion (Monitor by TLC) add_reductant->stir_completion quench Quench with aq. NH₄Cl stir_completion->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product N-Alkylated Aminoindane purify->product

Workflow for the Reductive Amination of Indanones.

Method 2: Direct N-Alkylation of 2-Aminoindanes

This classical approach involves the direct alkylation of a pre-existing aminoindane with an alkylating agent, such as an alkyl halide, in the presence of a base. For N-methylation, the Eschweiler-Clarke reaction provides a mild and efficient method using formaldehyde and formic acid.[4][5][6]

Experimental Protocol: N-Methylation of 2-Aminoindane (Eschweiler-Clarke Reaction)

Materials:

  • 2-Aminoindane (1.0 eq)

  • Formaldehyde (excess, e.g., 37% aqueous solution)

  • Formic acid (excess)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for basification)

  • Diethyl ether (for extraction)

Procedure:

  • To a round-bottom flask, add 2-aminoindane (1.0 eq).

  • Add an excess of formaldehyde solution followed by an excess of formic acid.

  • Heat the reaction mixture to reflux (close to 100 °C) for several hours, monitoring the reaction progress by TLC.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Make the solution basic by the careful addition of a sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product can be further purified by distillation or by conversion to its hydrochloride salt.

Data Presentation: Direct N-Alkylation of 2-Aminoindanes
EntryAmine SubstrateAlkylating AgentBase/ReagentSolventTime (h)Yield (%)Reference
1Primary/Secondary AmineFormaldehydeFormic AcidWaterVariesGenerally High[4][6]
2BenzylamineBenzyl bromideAl₂O₃-OKAcetonitrile1-785[7]
3Piperidine2-Phenethyl bromideAl₂O₃-OKAcetonitrile-80[7]

Experimental Workflow: Direct N-Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Combine 2-Aminoindane, Alkylating Agent, and Base in Solvent react Heat to Reflux (Monitor by TLC) start->react cool Cool to Room Temperature react->cool workup Aqueous Work-up (e.g., basification/extraction) cool->workup dry Dry and Concentrate workup->dry purify Distillation or Column Chromatography dry->purify product N-Alkylated 2-Aminoindane purify->product

Workflow for the Direct N-Alkylation of 2-Aminoindanes.

Method 3: Buchwald-Hartwig Amination of Halo-Indanones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This method is particularly useful for the synthesis of N-aryl or N-alkyl aminoindanones from the corresponding halo-indanone and an amine. The choice of palladium catalyst, phosphine ligand, and base is critical for the success of this reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Halo-indanone (e.g., 2-bromo-1-indanone) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu), 1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the halo-indanone (1.0 eq), the amine (1.2 eq), the base (e.g., Cs₂CO₃, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-Bromo-N,N-dimethylanilineMorpholinePd(OAc)₂/VarioustBuOKToluene85>95[8]
2Aryl BromidesPrimary/Secondary AminesPd₂(dba)₃/XantphosCs₂CO₃Toluene110VariesGeneral Protocol
32-BromopyridineVarious amidesXantPhos Pd G3DBUMeCN/PhMe140Good[9]

Note: Specific examples for halo-indanones are limited in the literature; these conditions are based on analogous aryl halides.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Combine Halo-indanone, Amine, Base, Pd Catalyst, and Ligand add_solvent Add Anhydrous Solvent start->add_solvent heat Heat to 80-110 °C (Monitor by TLC/LC-MS) add_solvent->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-Substituted Aminoindanone purify->product

Workflow for the Buchwald-Hartwig Amination of Halo-Indanones.

References

Application Notes and Protocols for Neuroprotective Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key methodologies and signaling pathways involved in the discovery and development of novel neuroprotective agents. The protocols outlined below are intended to serve as a practical guide for screening and characterizing compounds with the potential to mitigate neuronal damage in the context of neurodegenerative diseases and acute brain injury.

Introduction to Neuroprotective Agent Development

The development of effective neuroprotective agents is a critical endeavor in the face of a growing global burden of neurodegenerative diseases and acute neurological injuries. The primary goal of a neuroprotective agent is to prevent or slow the rate of neuronal cell death and dysfunction that underlies these conditions. Historically, the translation of promising preclinical neuroprotective candidates into clinically effective therapies has been challenging.[1] However, recent advances in our understanding of the molecular mechanisms of neurodegeneration have paved the way for novel therapeutic strategies. These include targeting key signaling pathways involved in cellular stress responses, inflammation, and apoptosis.[2][3][4]

Modern approaches to neuroprotective drug development often involve a multi-faceted strategy, including:

  • Extending Penumbral Survival: In the context of ischemic stroke, this involves preserving the viability of neurons in the ischemic penumbra, the area of moderately reduced blood flow surrounding the core infarct, to allow for a wider therapeutic window for reperfusion therapies.[1]

  • Reducing Reperfusion Injury: This strategy aims to mitigate the secondary damage that occurs when blood flow is restored to ischemic tissue, a process that can trigger a surge in oxidative stress and inflammation.[1]

  • Targeting Multiple Pathways: Many successful neuroprotective agents are pleiotropic, meaning they act on multiple cellular targets and pathways to exert their protective effects.[5]

This document will focus on the in vitro assays and signaling pathways that are central to the preclinical screening and characterization of potential neuroprotective compounds.

Key Signaling Pathways in Neuroprotection

Several intracellular signaling pathways are pivotal in mediating the cellular response to neurotoxic insults and are therefore attractive targets for neuroprotective interventions.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[3][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of numerous cytoprotective genes.[6] Activation of the Nrf2-ARE pathway leads to the upregulation of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone oxidoreductase 1) and proteins involved in glutathione metabolism, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[3][6] Many natural compounds, such as carnosic acid and fisetin, exert their neuroprotective effects at least in part through the activation of this pathway.[3][6]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Neuroprotective_Agent Neuroprotective Agent Neuroprotective_Agent->Nrf2_Keap1 ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Induces Transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection

Figure 1. The Nrf2-ARE Signaling Pathway.
The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[4] Activation of this pathway, often initiated by growth factors or neurotrophic factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and promoting the expression of anti-apoptotic proteins.[4] For example, Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9. The PI3K/Akt pathway is a key target for neuroprotective agents as its activation can counteract the apoptotic cascades triggered by neurotoxic stimuli.[4][7]

PI3K_Akt_Pathway Neurotrophic_Factor Neurotrophic Factor / Neuroprotective Agent Receptor Receptor Tyrosine Kinase Neurotrophic_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival pAkt->Cell_Survival Promotes

Figure 2. The PI3K/Akt Signaling Pathway.

In Vitro Screening of Neuroprotective Agents

A critical first step in the development of neuroprotective agents is the use of robust and reproducible in vitro screening assays. These assays allow for the high-throughput evaluation of large compound libraries to identify potential lead candidates.

Experimental Workflow

A typical workflow for the in vitro screening of neuroprotective agents involves several stages, from initial cell culture to the assessment of neuroprotection and downstream mechanistic studies.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->cell_culture neurotoxic_insult Induce Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity) cell_culture->neurotoxic_insult compound_treatment Treat with Neuroprotective Agent neurotoxic_insult->compound_treatment incubation Incubation compound_treatment->incubation viability_assay Assess Cell Viability (MTT, LDH Assay) incubation->viability_assay apoptosis_assay Assess Apoptosis (TUNEL, Caspase Assay) incubation->apoptosis_assay data_analysis Data Analysis and Lead Candidate Selection viability_assay->data_analysis apoptosis_assay->data_analysis mechanistic_studies Mechanistic Studies (Western Blot, qPCR, etc.) mechanistic_studies->data_analysis data_analysis->mechanistic_studies end End data_analysis->end

Figure 3. General Experimental Workflow for Screening Neuroprotective Agents.
Quantitative Data Presentation

The following tables summarize the neuroprotective efficacy of various compounds in different in vitro models of neurotoxicity. This data provides a basis for comparing the potency of different agents.

Table 1: Neuroprotective Activity of Natural Compounds

CompoundIn Vitro ModelCell LineEfficacy MetricValueReference(s)
Fisetin Glutamate-induced oxidative stressHT22% NeuroprotectionSignificant protection at 10 µM[8]
Oxygen-Glucose Deprivation (OGD)Primary Cortical Neurons% NeuroprotectionSignificant protection[9]
Carnosic Acid Nitrosative Stress (SNP-induced)Cerebellar Granule Neurons% NeuroprotectionSignificant protection at 10 µM[10]
Hypoxia-induced cell deathPrimary Cortical NeuronsIC50Not specified[7]
Rosmarinic Acid Nitrosative Stress (SNP-induced)Cerebellar Granule Neurons% NeuroprotectionSignificant protection at 50 µM[10]
Quercetin H2O2-induced neurotoxicityNeuro-2A% NeuroprotectionSignificant protection[11]
Aβ(25-35)-induced neurotoxicityNeuro-2A% NeuroprotectionSignificant protection[11]

Table 2: Neuroprotective Activity of Synthetic and Repurposed Drugs

CompoundIn Vitro ModelCell LineEfficacy MetricValueReference(s)
Edaravone Glutamate-induced oxidative stressHT22% NeuroprotectionConcentration-dependent protection[10][12]
H2O2-induced oxidative stressPrimary Astrocytes% NeuroprotectionConcentration-dependent protection[12]
N-Acetylcysteine (NAC) Ischemia + Arachidonic AcidCortical Neurons% Apoptosis ReductionSignificant reduction at 100-200 µM[13]
H2O2-induced injuryPrimary Hippocampus Neurons% Viability IncreaseSignificant at 100 µmol/l[14]
BN 80933 Hypoxia-induced cell deathPrimary Cortical NeuronsIC500.15 ± 0.05 µM[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific cell type and experimental conditions.

Cell Viability Assays

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)

    • 96-well cell culture plates

    • Complete culture medium

    • Neurotoxic agent (e.g., H₂O₂, glutamate, Aβ peptide)

    • Test compounds (potential neuroprotective agents)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the neurotoxic agent to the wells (with and without the test compound). Include a vehicle control group.

    • Incubate for the desired duration (e.g., 24-48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

4.1.2. Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, indicating cytotoxicity.

  • Materials:

    • Neuronal cells and culture reagents

    • 96-well plates

    • Neurotoxic agent and test compounds

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (for positive control)

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • Prepare a positive control for maximum LDH release by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation.

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to the positive control.

Apoptosis Assays

4.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • Cells cultured on coverslips or chamber slides

    • 4% Paraformaldehyde (PFA) in PBS for fixation

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

    • DAPI or Hoechst for nuclear counterstaining

    • Fluorescence microscope

  • Protocol:

    • Culture and treat cells as described previously.

    • Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

    • Wash with PBS and permeabilize the cells for 5-15 minutes on ice.

    • Wash with PBS.

    • Prepare the TUNEL reaction mixture according to the kit's protocol.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

4.2.2. Caspase-3/9 Activity Assay

This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in apoptosis.

  • Materials:

    • Treated cells

    • Cell lysis buffer

    • Caspase-3 or Caspase-9 fluorometric assay kit (containing a specific substrate, e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9)

    • Fluorometric microplate reader

  • Protocol:

    • Culture and treat cells in a multi-well plate.

    • Lyse the cells using the provided lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • In a black 96-well plate, add a standardized amount of protein lysate to each well.

    • Prepare the reaction buffer containing the specific caspase substrate according to the kit's instructions.

    • Add the reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

    • Express caspase activity as relative fluorescence units per microgram of protein.

Mechanistic Assays

4.3.1. Western Blot for PI3K/Akt Pathway Activation

This technique is used to detect the phosphorylation status of Akt, which is indicative of pathway activation.

  • Materials:

    • Treated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Imaging system

  • Protocol:

    • Lyse treated cells and quantify protein concentration.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL reagent and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the level of phosphorylated Akt to total Akt.

4.3.2. Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of Nrf2.

  • Materials:

    • Cells stably or transiently transfected with an ARE-luciferase reporter plasmid

    • Test compounds

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed the ARE-luciferase reporter cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for a specified period (e.g., 6-24 hours).

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

4.3.3. Intracellular ROS Measurement (DCFH-DA Assay)

This assay measures the overall levels of reactive oxygen species within cells.

  • Materials:

    • Adherent or suspension cells

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)

    • Serum-free medium or PBS

    • Oxidative stress inducer (e.g., H₂O₂) as a positive control

    • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

  • Protocol:

    • Culture and treat cells as required.

    • Wash the cells with warm PBS or serum-free medium.

    • Load the cells with DCFH-DA working solution (typically 5-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm), or visualize and quantify using a fluorescence microscope or flow cytometer.

    • Normalize the fluorescence intensity to cell number or protein concentration.

4.3.4. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

This assay uses the ratiometric dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Materials:

    • Treated cells

    • JC-1 dye

    • Culture medium

    • CCCP (a mitochondrial uncoupler) as a positive control

    • Fluorescence microscope or flow cytometer with dual-bandpass filters

  • Protocol:

    • Culture and treat cells.

    • Incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.

    • Wash the cells with PBS or culture medium.

    • Analyze the cells immediately by fluorescence microscopy or flow cytometry.

    • Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

The development of novel neuroprotective agents is a complex but essential area of research. The application notes and protocols provided herein offer a foundational framework for the in vitro screening and characterization of potential therapeutic candidates. By employing a systematic approach that combines robust cell-based assays with the investigation of key signaling pathways, researchers can effectively identify and advance promising neuroprotective compounds toward further preclinical and clinical development. The ultimate goal is to translate these findings into effective treatments that can prevent or slow the progression of devastating neurological disorders.

References

Application Notes and Protocols for the Synthesis of Monoamine Oxidase (MAO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, classification, and evaluation of monoamine oxidase (MAO) inhibitors. Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, which is a key mechanism in the treatment of depression, Parkinson's disease, and other neurological disorders.[4][5][6]

This document details the classification of MAO inhibitors, the signaling pathways they modulate, and provides specific, detailed protocols for the synthesis of key inhibitors from different classes. Additionally, it includes quantitative data on their inhibitory potency and a standard protocol for in vitro activity assessment.

Classification of Monoamine Oxidase Inhibitors

MAO inhibitors are broadly classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding. This classification has evolved over three generations, moving from non-selective, irreversible compounds to selective, reversible inhibitors with improved safety profiles.[5][]

  • First-Generation (Irreversible, Non-Selective): These were the first MAOIs discovered, such as the hydrazine derivatives iproniazid and phenelzine, and the non-hydrazine tranylcypromine. They irreversibly inhibit both MAO-A and MAO-B.[]

  • Second-Generation (Irreversible, Selective): This class includes inhibitors that selectively target one of the MAO isoforms. Selegiline and rasagiline are selective for MAO-B, while clorgyline is selective for MAO-A.[]

  • Third-Generation (Reversible, Selective): These are modern inhibitors that bind reversibly and selectively, primarily to MAO-A (known as RIMAs). Moclobemide is a prime example, offering a significantly better safety profile, particularly regarding the "cheese effect" associated with older MAOIs.[][8]

G MAOIs MAO Inhibitors Gen1 First Generation (Irreversible, Non-Selective) MAOIs->Gen1 Gen2 Second Generation (Irreversible, Selective) MAOIs->Gen2 Gen3 Third Generation (Reversible, Selective) MAOIs->Gen3 Phenelzine Phenelzine (Hydrazine) Gen1->Phenelzine Tranylcypromine Tranylcypromine Gen1->Tranylcypromine Selegiline Selegiline (MAO-B) Gen2->Selegiline Clorgyline Clorgyline (MAO-A) Gen2->Clorgyline Moclobemide Moclobemide (RIMA) Gen3->Moclobemide Befloxatone Befloxatone (RIMA) Gen3->Befloxatone

Classification of Monoamine Oxidase Inhibitors.

Signaling Pathway: MAO-Mediated Neurotransmitter Catabolism

MAO enzymes are central to regulating the levels of monoamine neurotransmitters in the brain and peripheral tissues. MAO-A preferentially metabolizes serotonin and norepinephrine, while both MAO-A and MAO-B catabolize dopamine.[4][5] The enzymatic reaction involves the oxidative deamination of the monoamine substrate, producing the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia (NH₃).[2][3] These byproducts, particularly H₂O₂, can contribute to oxidative stress if not neutralized.[2] MAO inhibitors block this process, leading to an accumulation of neurotransmitters in the presynaptic neuron and increased availability in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) (Outer Mitochondrial Membrane) Neurotransmitter->MAO Catabolism Aldehyde Aldehyde MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 NH3 Ammonia (NH₃) MAO->NH3 MAOI MAO Inhibitor MAOI->MAO Inhibits SynapticCleft Increased Neurotransmitter in Synaptic Cleft MAOI->SynapticCleft

Mechanism of MAO inhibition in a presynaptic neuron.

Synthesis Protocols for Key MAO Inhibitors

This section provides detailed laboratory-scale synthesis protocols for representative MAO inhibitors from different classes.

Moclobemide (RIMA - Reversible, MAO-A Selective)

Moclobemide is a benzamide derivative and a member of the RIMA class.[8] Its synthesis is typically a one-step amide coupling reaction that is high-yielding and suitable for a research laboratory setting.[9][10]

Protocol: Synthesis of Moclobemide via Amide Coupling [10][11]

This protocol involves the reaction of 4-chlorobenzoyl chloride with 4-(2-aminoethyl)morpholine.

Materials:

  • 4-(2-aminoethyl)morpholine

  • 4-chlorobenzoyl chloride

  • Dichloromethane (DCM)

  • Triethylamine or Pyridine (as a base)[11][12]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)[10]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(2-aminoethyl)morpholine (1 equivalent) in dichloromethane (DCM). Cool the solution in an ice bath.[10]

  • Addition of Reactant: While stirring, add a solution of 4-chlorobenzoyl chloride (1 equivalent) in DCM dropwise to the cooled amine solution. A base like triethylamine (1.1 equivalents) can be added to neutralize the HCl byproduct.[11]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion. Monitor progress using thin-layer chromatography (TLC).[10]

  • Isolation of Crude Salt: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude moclobemide hydrochloride salt.[11]

  • Purification (Optional): The crude salt can be purified by recrystallization from a suitable solvent system, such as 2-propanol/water.[10]

  • Conversion to Free Base: Dissolve the hydrochloride salt in a biphasic system of DCM and water. Add a base (e.g., 1M NaOH or concentrated NH₄OH) dropwise until the aqueous layer is basic (pH > 10).[10]

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract the moclobemide free base into the organic layer. Separate the layers and wash the organic layer with brine. Dry the combined organic extracts over anhydrous sodium sulfate.[10]

  • Final Product: Filter off the drying agent and evaporate the solvent to yield pure moclobemide as a white solid. Confirm identity and purity using melting point, NMR, and IR spectroscopy.[9]

G Reactant1 4-(2-aminoethyl)morpholine + DCM Reaction Amide Coupling (Stir at RT) Reactant1->Reaction Reactant2 4-chlorobenzoyl chloride Reactant2->Reaction Isolation Evaporate Solvent Reaction->Isolation CrudeSalt Crude Moclobemide HCl Salt Isolation->CrudeSalt Neutralization Dissolve in DCM/Water + Add Base (NaOH) CrudeSalt->Neutralization Extraction Extract with DCM Dry with Na₂SO₄ Neutralization->Extraction FinalProduct Pure Moclobemide (White Solid) Extraction->FinalProduct

Workflow for the synthesis of Moclobemide.
Phenelzine (Hydrazine - Irreversible, Non-Selective)

Phenelzine (2-phenylethylhydrazine) is a classic hydrazine-based MAOI.[13] A common laboratory synthesis involves the reaction of a 2-phenylethyl halide with hydrazine hydrate.[13][14]

Protocol: Synthesis of Phenelzine via Nucleophilic Substitution [13]

Materials:

  • 2-phenylethyl bromide

  • Hydrazine hydrate (excess)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane

  • Sulfuric acid (for salt formation)

  • Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylethyl bromide (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the stirred solution.[13]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.[13]

  • Workup: After completion, cool the mixture to room temperature. Remove the excess hydrazine and ethanol under reduced pressure.

  • Extraction: Dissolve the residue in water and make the solution basic (pH > 10) with a strong base like NaOH. Extract the free base of phenelzine into an organic solvent (e.g., diethyl ether).[13]

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain crude phenelzine base. The product can be further purified by distillation.

  • Salt Formation (Phenelzine Sulfate): For pharmaceutical use, the stable sulfate salt is prepared. Dissolve the purified phenelzine base in a suitable solvent like isopropyl alcohol and add a solution of sulfuric acid in isopropyl alcohol while cooling. The phenelzine sulfate will precipitate and can be collected by filtration.

Selegiline (Propargylamine - Irreversible, MAO-B Selective)

Selegiline is a propargylamine derivative used in the treatment of Parkinson's disease.[] Its synthesis can be achieved by the alkylation of (R)-(-)-N,α-dimethylphenethylamine (levomethamphetamine) with a propargyl halide.[15][16]

Protocol: Synthesis of Selegiline via Alkylation [16][17]

Materials:

  • (R)-(-)-N,α-dimethylphenethylamine

  • Propargyl bromide (3-bromo-1-propyne)

  • Aromatic hydrocarbon solvent (e.g., Toluene)

  • Water

  • Potassium carbonate (optional, as base)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol)

  • Round-bottom flask, stirrer

Procedure:

  • Reaction Setup: A process can be carried out by reacting R-(-)-N,α-dimethylphenylethylamine with 3-bromo-1-propyne in a molar ratio of approximately 2:1.[16] The second equivalent of the amine acts as a base to neutralize the HBr formed. The reaction is performed in a solvent mixture of an aromatic hydrocarbon (like toluene) and water at 30-50°C.[16]

  • Reaction: Stir the biphasic mixture vigorously for several hours until the starting material is consumed (monitor by TLC). The selegiline product will be in the organic phase.

  • Workup: Separate the organic layer. Wash it with water to remove any remaining salts.

  • Isolation: Concentrate the organic phase under reduced pressure. The residue is the crude selegiline base.[16]

  • Salt Formation (Selegiline Hydrochloride): Dissolve the crude base in a polar solvent like acetone or isopropanol.[16][17] Add a solution of hydrogen chloride in a suitable solvent to precipitate the selegiline hydrochloride salt.

  • Purification: The salt can be filtered, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

Quantitative Data: Inhibitory Potency of MAOIs

The potency of MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). Lower values indicate higher potency. The selectivity of an inhibitor is determined by comparing its potency against MAO-A and MAO-B.

Table 1: IC₅₀ Values for Selected MAO Inhibitors

InhibitorClassMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)SelectivityReference
Harmaline RIMA (Natural)2.359,000MAO-A[18]
Clorgyline Irreversible, Selective11-MAO-A[19]
Moclobemide RIMA6,061>100,000MAO-A[20]
Lazabemide RIMA125,00018MAO-B[18]
Pargyline Irreversible, Selective-404MAO-B[19]
Selegiline Irreversible, SelectiveHigh µM range40MAO-B[21]
Rasagiline Irreversible, SelectiveHigh µM range~5-15MAO-B[][22]
Phenelzine Irreversible, Non-SelectiveMicromolar rangeMicromolar rangeNon-Selective[18]

Note: IC₅₀ values can vary depending on the assay conditions, substrate, and enzyme source.

Experimental Protocol: In Vitro MAO Activity Assay

A common method to determine the inhibitory potency of a compound is a fluorometric assay using a substrate that produces a fluorescent product upon oxidation by MAO. The Amplex® Red reagent is frequently used for this purpose.[][13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test inhibitor compound and reference inhibitors (e.g., clorgyline, selegiline)

  • MAO substrate (e.g., p-tyramine, kynuramine, or benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create serial dilutions in assay buffer. Prepare a working solution containing the MAO substrate, HRP, and Amplex® Red in assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add a small volume of the serially diluted test compound, reference inhibitor, or vehicle (for control wells).

  • Pre-incubation: Add the MAO enzyme (MAO-A or MAO-B) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/HRP/Amplex® Red working solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~545 nm excitation, ~590 nm emission) over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

G Start Start PrepInhibitor Prepare Serial Dilutions of Test Compound Start->PrepInhibitor Plate Add Inhibitor Dilutions to 96-Well Plate PrepInhibitor->Plate AddEnzyme Add MAO Enzyme (MAO-A or MAO-B) Plate->AddEnzyme PreIncubate Pre-incubate (e.g., 15 min at 37°C) AddEnzyme->PreIncubate AddSubstrate Initiate Reaction: Add Substrate/HRP/Amplex Red PreIncubate->AddSubstrate Measure Measure Fluorescence Over Time AddSubstrate->Measure Analyze Calculate Reaction Rates Determine IC₅₀ Measure->Analyze End End Analyze->End

Workflow for an in vitro MAO inhibition assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative that may serve as a key intermediate in the synthesis of various biologically active molecules. As with many synthetic compounds, purification is a critical step to ensure high purity for subsequent reactions or biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small organic molecules.[1][2][3] This application note provides a detailed protocol for the preparative HPLC purification of this compound, developed by scaling up from an analytical method.

While a specific, validated method for this exact compound is not widely published, this protocol is based on established principles of chromatography for similar substituted indanones and related aromatic compounds.[4][5] The provided method can be used as a starting point and optimized as needed for specific purity requirements and impurity profiles.

Methodology

The purification strategy involves a two-step process: initial method development at an analytical scale followed by scale-up to a preparative scale for isolation of the pure compound.[6][7]

Analytical Method Development

The initial analytical method is crucial for determining the optimal separation conditions.[2] Based on the non-polar nature of the target compound, a reversed-phase HPLC method is proposed.

Experimental Protocol: Analytical HPLC

  • Sample Preparation: Dissolve a small amount of the crude this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard analytical HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA) is often a good starting point for aromatic compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a general starting point for aromatic ketones is 254 nm).

    • Injection Volume: 5-10 µL.

  • Optimization: Adjust the gradient profile to achieve good resolution between the main peak and any impurities. The goal is to have the main peak elute at a reasonable retention time with sharp peak shape.

Preparative HPLC Scale-Up

Once the analytical method is optimized, the conditions are scaled up for preparative purification. The goal of preparative HPLC is to isolate and purify the target compound from a larger amount of crude material.[1][3]

Experimental Protocol: Preparative HPLC

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., Dimethylformamide or Dichloromethane) and then dilute with the mobile phase to a higher concentration suitable for loading onto the preparative column.

  • Instrumentation: A preparative HPLC system with a higher flow rate pump, a larger sample injector, and a fraction collector is required.[2]

  • Chromatographic Conditions (Scaled-Up):

    • Column: A larger C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

    • Mobile Phase: The same mobile phase composition as the optimized analytical method.

    • Flow Rate: The flow rate is scaled up proportionally to the column cross-sectional area. For the example column, a flow rate of approximately 20 mL/min would be a suitable starting point.

    • Detection: UV detection at the same wavelength as the analytical method.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target compound.

  • Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following tables summarize the proposed chromatographic conditions and expected results.

Table 1: Analytical HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 50-95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min

Table 2: Preparative HPLC Parameters

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 50-95% B over 20 min
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (concentration dependent)
Expected Purity > 98%
Expected Recovery > 85%

Visualizations

Diagram 1: HPLC Purification Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Fraction Analysis & Processing Crude Crude Compound Dissolve Dissolve in Minimal Solvent Crude->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject Sample Dilute->Inject Column Preparative Column (C18) Inject->Column Detect UV Detector Column->Detect Collect Fraction Collector Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool >98% Purity Evaporate Solvent Evaporation Pool->Evaporate Pure Purified Compound Evaporate->Pure

Caption: Workflow for the preparative HPLC purification of the target compound.

Diagram 2: Logical Relationship of Method Development

Method_Development_Logic cluster_analytical Analytical Scale cluster_preparative Preparative Scale A_Method Develop Analytical Method A_Optimize Optimize Resolution & Peak Shape A_Method->A_Optimize P_ScaleUp Scale-Up Method A_Optimize->P_ScaleUp Transfer Optimized Parameters P_Load Determine Loading Capacity P_ScaleUp->P_Load P_Purify Purify Compound P_Load->P_Purify Final High Purity Compound P_Purify->Final

Caption: Logical flow from analytical method development to preparative scale purification.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the HPLC purification of this compound. The success of the purification will depend on careful optimization of the analytical method and proper scale-up to the preparative system. The provided parameters in the tables should serve as a robust starting point for researchers working with this or structurally related compounds. The final purity and recovery should be confirmed by appropriate analytical techniques.

References

Application Notes and Protocols for the Recrystallization of Substituted Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of substituted indanones via recrystallization. Indanones are a critical structural motif in medicinal chemistry, and obtaining high-purity crystalline material is essential for reliable biological testing, structural analysis, and drug formulation. This document outlines common recrystallization solvents and procedures for various substituted indanones, offering a foundational guide for process development and optimization.

Data Presentation: Recrystallization of Substituted Indanones

The following table summarizes successful recrystallization conditions for a range of substituted indanones as described in the literature. Due to the limited availability of direct comparative studies in the provided search results, this table presents reported successful single-solvent or solvent-system examples rather than a multi-solvent comparison for each compound. For illustrative purposes, hypothetical yet realistic quantitative data has been included to demonstrate the expected improvements in yield and purity following recrystallization.

CompoundSubstitution PatternRecrystallization Solvent(s)Crude Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)Melting Point (°C)
1-Indanone, 5,6-dimethoxy-2-methyl-Methoxy, MethylMethanol94%>99%88%Not Specified
1-Indanone, 6-amino-3,3-dimethyl-Amino, DimethylMethanol92%98%85%83-84
1-Indanone, 6-methoxy-3,3-dimethyl-Methoxy, DimethylPetroleum Ether (20-40°C)95%>99%90%32
1-Indanone, 2,3,3-triphenyl-PhenylEthanol96%>99%92%Not Specified
2-IndanoneUnsubstitutedEthanol90%98%80%57-58[1]
(E)-2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-oneDimethoxybenzylidene9:1 Ethanol:Water95% (E/Z mixture)>99% (E isomer)87%Not Specified

Experimental Protocols

The following is a generalized, robust protocol for the recrystallization of substituted indanones. Specific examples and modifications are noted where applicable. This protocol is designed to be a starting point and may require optimization for novel indanone derivatives.

Objective: To purify crude substituted indanones by removing impurities through crystallization.

Materials:

  • Crude substituted indanone

  • Recrystallization solvent(s) (e.g., ethanol, methanol, petroleum ether, ethyl acetate, water, or a mixture)

  • Erlenmeyer flask(s)

  • Heating source (hot plate with magnetic stirring)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the indanone derivative at elevated temperatures but have low solubility at room temperature or below.[2]

    • Commonly used solvents for indanones include ethanol, methanol, and petroleum ether.[1][3][4] For more polar indanones, a mixed solvent system like ethanol/water may be effective.[5]

    • To test for a suitable solvent, place a small amount of the crude indanone in a test tube and add a few drops of the solvent. If it dissolves readily at room temperature, the solvent is likely too good a solvent. If it does not dissolve at room temperature, heat the mixture. A good solvent will dissolve the compound when hot.

  • Dissolution:

    • Place the crude substituted indanone in an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar and a minimal amount of the selected recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the indanone derivative is completely dissolved.[6] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, a hot gravity filtration is required.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.

    • Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface.[6] Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, the solution can be placed in an ice bath to maximize crystal formation.[6]

    • If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[6]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[6]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6] It is important that the solvent is cold to minimize dissolution of the product.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a period.

    • For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator under vacuum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and signaling pathways relevant to the recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying start Crude Indanone add_solvent Add Minimum Hot Solvent start->add_solvent Heat & Stir dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration Insoluble Impurities? cool_slowly Slow Cooling to Room Temperature dissolved->cool_slowly No Insoluble Impurities hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath Maximize Yield vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals end Pure Crystalline Indanone dry_crystals->end

Caption: Workflow for the recrystallization of substituted indanones.

Solvent_Selection_Logic start Start: Choose a Test Solvent dissolves_cold Dissolves in Cold Solvent? start->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent1 Discard: Too Soluble dissolves_cold->bad_solvent1 Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes bad_solvent2 Discard: Insoluble dissolves_hot->bad_solvent2 No good_solvent Good Single Solvent crystals_on_cooling->good_solvent Yes consider_mixed Consider for Mixed Solvent System crystals_on_cooling->consider_mixed No (Oils out or no precipitation)

Caption: Decision pathway for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols: Catalytic Hydrogenation of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic hydrogenation of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a key transformation for the synthesis of chiral indanol derivatives. Chiral 1-indanols are valuable building blocks in the development of various pharmaceutical agents. The protocols described herein focus on asymmetric transfer hydrogenation (ATH), a method known for its operational simplicity and high enantioselectivity.

Introduction

The reduction of prochiral ketones, such as this compound, to their corresponding chiral secondary alcohols is a critical step in the synthesis of many biologically active molecules. Catalytic hydrogenation, particularly asymmetric transfer hydrogenation, offers an efficient and environmentally friendly approach to achieve this transformation with high levels of stereocontrol. This method typically utilizes a chiral transition metal catalyst, such as Ruthenium or Rhodium complexes, and a hydrogen donor like a mixture of formic acid and triethylamine.[1] The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee).

Reaction Scheme

The general reaction for the catalytic hydrogenation of this compound to the corresponding chiral alcohol is depicted below. The stereochemical outcome is determined by the chirality of the catalyst used.

G cluster_main Catalytic Hydrogenation of this compound Indanone Plus + H2 [H] Arrow Chiral Catalyst Indanol

Caption: General reaction scheme.

Data Presentation: Asymmetric Transfer Hydrogenation of Substituted Indanones

While specific data for this compound is not extensively available in the public domain, the following tables summarize the results for the asymmetric transfer hydrogenation of structurally related substituted indanones. These data provide valuable insights into the expected reactivity and selectivity. The reactions were typically performed using a chiral Ruthenium catalyst, (R,R)-Ts-DENEB or (S,S)-Ts-DENEB, with a formic acid/triethylamine mixture as the hydrogen source in methanol.[1]

Table 1: Asymmetric Transfer Hydrogenation of Methoxy-Substituted Indanones [1]

SubstrateCatalyst (mol%)Time (h)Conversion (%)Yield (%)ee (%)
5-Methoxy-3-phenyl-1-indanone(R,R)-Ts-DENEB (1)10504898 (S)
6-Methoxy-3-phenyl-1-indanone(R,R)-Ts-DENEB (1)12504799 (S)

Table 2: Asymmetric Transfer Hydrogenation of Fluoro-Substituted Indanones [2]

SubstrateCatalyst (mol%)Time (h)Conversion (%)Yield (%)ee (%)
5-Fluoro-3-phenyl-1-indanone(R,R)-Ts-DENEB (1)145045>99 (S)
6-Fluoro-3-phenyl-1-indanone(R,R)-Ts-DENEB (1)12504698 (S)

Experimental Protocols

The following are detailed protocols for the asymmetric transfer hydrogenation of a substituted indanone, which can be adapted for this compound.

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol is based on the successful kinetic resolution of 3-aryl-1-indanones.[1]

Materials:

  • Substituted indanone (e.g., this compound)

  • (R,R)-Ts-DENEB or (S,S)-Ts-DENEB catalyst

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et3N), anhydrous

  • Formic acid (HCO2H), 98-100%

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the substituted indanone (1.0 eq).

  • Add the chiral catalyst, (R,R)-Ts-DENEB or (S,S)-Ts-DENEB (0.01 eq, 1 mol%).

  • Dissolve the substrate and catalyst in anhydrous methanol (to a concentration of ~0.2 M).

  • In a separate flask, prepare the hydrogen source by carefully adding formic acid (3.0 eq) to triethylamine (15.0 eq) at 0 °C under a nitrogen atmosphere.

  • Add the freshly prepared formic acid/triethylamine mixture to the solution of the indanone and catalyst.

  • Stir the reaction mixture at room temperature (23-25 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral indanol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Preparation of Formic Acid-Triethylamine (5:2) Azeotrope

For some applications, a pre-prepared azeotropic mixture of formic acid and triethylamine is used as the hydrogen source.[3]

Materials:

  • Formic acid (98%)

  • Triethylamine

  • Standard distillation glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Charge a four-necked, round-bottomed flask with 346.5 mL (9.0 mol) of 98% formic acid.

  • Equip the flask with a mechanical stirrer, reflux condenser with an inert gas inlet, thermometer, and a dropping funnel.

  • Cool the flask to 4 °C in an ice bath under an inert atmosphere.

  • Slowly add 500.0 mL (3.6 mol) of triethylamine to the dropping funnel and add it portionwise to the formic acid over 1.5 hours while maintaining the temperature at 4 °C.[3]

  • Replace the reflux condenser with a distillation head under a stream of inert gas.

  • Distill the mixture at 89 °C under reduced pressure (2.1 kPa).[3]

  • Store the resulting distillate under an inert atmosphere. The composition of the azeotrope can be confirmed by 1H-NMR spectroscopy.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the asymmetric transfer hydrogenation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Reactant & Catalyst Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Reactant_Prep->Reaction_Setup H_Source_Prep Hydrogen Source Preparation (HCOOH/Et3N) H_Source_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Setup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization ee_Determination ee Determination (Chiral HPLC) Purification->ee_Determination

Caption: Experimental Workflow Diagram.

References

Application Notes: Privileged Scaffolds in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. A key strategy in this field is the use of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets with high affinity.[4][5] These scaffolds serve as versatile starting points for developing potent and selective kinase inhibitors.[6]

This document provides an overview of several key privileged scaffolds used in kinase inhibitor development, including quinazoline, pyrimidine, and indole. It includes quantitative data on representative inhibitors, detailed protocols for essential experiments, and diagrams illustrating core concepts and pathways.

The Concept of Privileged Scaffolds

A privileged scaffold is a molecular core structure that is capable of providing ligands for multiple, distinct biological targets. This versatility makes them highly efficient starting points for drug discovery campaigns, as they often possess favorable drug-like properties and established synthetic accessibility.[3][4] In kinase inhibitor design, these scaffolds typically mimic the hinge-binding interactions of the adenine ring of ATP, the natural substrate for kinases.[7]

G cluster_0 Privileged Scaffold Concept cluster_1 Diverse Biological Targets Scaffold Privileged Scaffold (e.g., Quinazoline) Modification Chemical Modification Scaffold->Modification KinaseA Kinase A (e.g., EGFR) Modification->KinaseA Inhibitor A KinaseB Kinase B (e.g., VEGFR) Modification->KinaseB Inhibitor B KinaseC Kinase C (e.g., SRC) Modification->KinaseC Inhibitor C

Caption: A diagram illustrating the privileged scaffold concept in drug discovery.

The Quinazoline Scaffold

The quinazoline scaffold, a bicyclic aromatic heterocycle, is one of the most successful privileged structures in oncology.[3] Its derivatives have been exceptionally effective as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[3][8] The 4-anilinoquinazoline moiety is a key feature, allowing the molecule to bind to the ATP-binding pocket of the kinase domain, preventing ATP binding and subsequent receptor autophosphorylation.[3][8] This action blocks downstream signaling pathways like RAS-RAF-MAPK and PI3K-AKT, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Data Presentation: FDA-Approved Quinazoline-Based Inhibitors
CompoundPrimary Target(s)FDA Approval IndicationIC₅₀ (nM)
Gefitinib (Iressa®) EGFRNon-Small Cell Lung Cancer (NSCLC)64.8 (EGFR)[8]
Erlotinib (Tarceva®) EGFRNSCLC, Pancreatic Cancer-
Lapatinib (Tykerb®) EGFR, HER2 (ErbB2)Breast Cancer-

Note: IC₅₀ values can vary significantly based on assay conditions and specific mutant forms of the target kinase.

Signaling Pathway: EGFR Inhibition

The diagram below illustrates how quinazoline-based inhibitors block the EGFR signaling pathway, a critical driver of cell proliferation and survival in many cancers.

EGFR_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling EGFR EGFR Receptor RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Mechanism of action for quinazoline-based EGFR inhibitors.

The Pyrimidine Scaffold

The pyrimidine ring is another vital scaffold in the development of kinase inhibitors, recognized for its ability to form key hydrogen bonds within the ATP binding site.[5] Pyrimidine-based inhibitors have been developed against a wide range of kinases, often as dual-target or multi-target agents to enhance therapeutic efficacy and overcome drug resistance.[9][10][11] This scaffold is a bioisostere of the adenine ring of ATP, allowing it to effectively compete for the kinase active site.[7]

Data Presentation: Representative Pyrimidine-Based Inhibitors
CompoundPrimary Target(s)Therapeutic AreaIC₅₀ (nM)
Imatinib (Gleevec®) BCR-Abl, c-Kit, PDGFROncology-
Ruxolitinib JAK1, JAK2Myelofibrosis-
Compound 9 EGFR mutantsOncology0.34 µM (MCF-7 cells)[12]
Compound 12 -Oncology0.5 µM (MCF-7 cells)[12]

The Indole Scaffold

Indole and its derivatives represent a versatile and privileged scaffold found in both natural products and synthetic bioactive molecules.[1][2] In kinase inhibitor design, the indole core has been successfully utilized to target various tyrosine kinases, including EGFR, VEGFR, and PDGFR.[1] The structural flexibility of the indole ring allows for extensive modification to optimize potency and selectivity against different kinase targets.[1]

Data Presentation: Representative Indole-Based Inhibitors
CompoundPrimary Target(s)Therapeutic AreaIC₅₀ (nM)
Sunitinib VEGFR, PDGFR, c-KitOncology-
Vemurafenib B-RAFMelanoma-
Compound 16 EGFR, CDK-2Oncology34.1 (EGFR)[13]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescent ADP-Glo™ Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase. The assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

  • Target kinase (e.g., EGFR, purified)

  • Kinase-specific substrate peptide

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase reaction buffer (containing ATP and MgCl₂) to each well.

    • Add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • To initiate the reaction, add 5 µL of a solution containing the purified kinase and its specific substrate peptide.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound. It is used to determine the GI₅₀ (concentration for 50% growth inhibition).[3]

Materials:

  • Cancer cell line (e.g., A549 for NSCLC)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serially diluted test compounds to the appropriate wells. Include vehicle-treated (DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[3]

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ value.[3]

Workflow: Kinase Inhibitor Screening Cascade

The following diagram outlines a typical workflow for identifying and characterizing novel kinase inhibitors, from initial high-throughput screening to in vivo evaluation.

Screening_Cascade Compound_Library Compound Library HTS Primary Screen (High-Throughput) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Hits Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Target Engagement) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Confirmed Hits In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Optimized Lead

Caption: A typical experimental workflow for kinase inhibitor discovery.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a multi-step synthesis starting from 3-fluoro-6-methoxyphenylpropanoic acid. The key step involves an intramolecular Friedel-Crafts acylation to form the indanone ring.

Q2: What are the critical parameters to control during the Friedel-Crafts cyclization step?

The success of the cyclization is highly dependent on the choice of Lewis acid, solvent, reaction temperature, and reaction time. It is crucial to maintain anhydrous conditions as the presence of water can deactivate the Lewis acid catalyst and lead to lower yields.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.

Q4: What are some common side products, and how can they be minimized?

Potential side products can arise from intermolecular reactions, resulting in polymer formation, or from demethylation of the methoxy group under harsh acidic conditions. To minimize these, it is advisable to use the mildest effective Lewis acid, maintain the recommended reaction temperature, and avoid prolonged reaction times once the starting material is consumed.

Q5: What is the recommended method for purifying the final product?

The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be performed for further purification to obtain a product with high purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient Lewis acid catalyst. 2. Presence of moisture in the reaction. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a fresh, unopened container of the Lewis acid. Ensure the correct stoichiometric amount is used. 2. Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature in small increments, monitoring the reaction by TLC. 4. Continue to monitor the reaction by TLC until the starting material is consumed.
Formation of Multiple Products (as seen on TLC) 1. Reaction temperature is too high, leading to side reactions. 2. The starting material is not pure. 3. The Lewis acid is too harsh, causing decomposition or side reactions.1. Lower the reaction temperature. Consider adding the Lewis acid portion-wise to control the initial exotherm. 2. Purify the starting material before use. 3. Consider using a milder Lewis acid. For example, if polyphosphoric acid (PPA) is causing issues, Eaton's reagent or a combination of a weaker Lewis acid with an activating agent could be explored.
Product is Difficult to Purify 1. Presence of closely related impurities or isomers. 2. Oily product that does not crystallize.1. Optimize the column chromatography conditions (e.g., try a different solvent system or a longer column). 2. Attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. If it remains an oil, high-vacuum distillation could be an alternative purification method if the product is thermally stable.
Incomplete Reaction 1. Insufficient amount of catalyst. 2. Poor mixing of the reaction mixture.1. Increase the amount of Lewis acid in small increments. 2. Ensure efficient stirring throughout the reaction.

Experimental Protocols & Data

Illustrative Friedel-Crafts Cyclization of 3-(3-fluoro-6-methoxyphenyl)propanoic acid

Materials:

  • 3-(3-fluoro-6-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 3-(3-fluoro-6-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane, add the cyclizing agent (e.g., PPA, 10 eq by weight, or Eaton's Reagent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (see table below), monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions (Illustrative Data)
Entry Cyclizing Agent Temperature (°C) Time (h) Yield (%) Purity (by HPLC, %)
1PPA2546592
2PPA5027590
3Eaton's Reagent2568297
4Eaton's Reagent4038896
5AlCl₃0 to 2555585

Note: This data is illustrative and serves as a guideline for optimization.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents reaction_setup Reaction Setup under Inert Atmosphere reagents->reaction_setup add_acid Add Starting Material and Solvent reaction_setup->add_acid add_catalyst Add Cyclizing Agent at 0°C add_acid->add_catalyst stir Stir at Room Temperature & Monitor by TLC add_catalyst->stir quench Quench with Ice-Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃, Water, and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end_product 4-Fluoro-7-methoxy- 2,3-dihydro-1H-inden-1-one characterize->end_product troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? moisture Moisture Present? start->moisture Yes temp Incorrect Temperature? start->temp Yes catalyst Catalyst Inactive? start->catalyst Yes no_change No Improvement start->no_change No dry Use Anhydrous Conditions moisture->dry optimize_temp Optimize Temperature temp->optimize_temp fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst end Improved Yield dry->end Re-run Experiment optimize_temp->end fresh_catalyst->end

Technical Support Center: Friedel-Crafts Cyclization of Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the intramolecular Friedel-Crafts cyclization of arylpropanoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the cyclization of arylpropanoic acids to form cyclic ketones like tetralones and indanones.

Q1: I am getting a very low yield or no product at all. What are the first things I should check?

A1: Low or no yield in a Friedel-Crafts cyclization is a common issue. Start by verifying the following critical factors:

  • Anhydrous Conditions: The Lewis acid or Brønsted acid catalysts used are extremely sensitive to moisture. Ensure all glassware was rigorously dried, and that anhydrous solvents and fresh, high-quality reagents were used.[1][2][3] Any water present will deactivate the catalyst.[2][3]

  • Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are hygroscopic. If the catalyst appears clumpy or you observe fumes of HCl upon opening, it has likely been compromised by moisture and should be replaced.[1] Always use a fresh bottle or one that has been properly stored in a desiccator.[1]

  • Reagent Purity: The purity of the starting arylpropanoic acid is crucial. Impurities can inhibit the reaction or lead to unwanted side products.[2]

  • Aromatic Ring Activation: Friedel-Crafts reactions are electrophilic aromatic substitutions. Strongly electron-withdrawing groups on the aromatic ring will deactivate it, making the cyclization difficult or impossible under standard conditions.[2]

Q2: My starting material is consumed, but I'm seeing multiple products or unexpected isomers. How can I improve selectivity?

A2: The formation of multiple products can be due to several factors:

  • Regioselectivity: The position of cyclization is directed by the substituents on the aromatic ring. Electron-donating groups will direct the acylation to ortho and para positions. Steric hindrance can also play a significant role, often favoring the para-product.[2]

  • Reaction Conditions: The choice of solvent and catalyst can influence the ratio of isomers. For example, in some Friedel-Crafts acylations, non-polar solvents may favor kinetic products, while more polar solvents can lead to thermodynamic products.[1]

  • Rearrangements: While less common in acylation compared to alkylation, rearrangement of the intermediate acylium ion can occur, leading to unexpected products.

To improve selectivity, consider optimizing the reaction temperature and carefully choosing your solvent and catalyst system based on literature precedents for similar substrates.

Q3: The reaction is sluggish and requires long reaction times. How can I increase the reaction rate?

A3: A sluggish reaction can often be accelerated by addressing the following:

  • Reaction Temperature: Many Friedel-Crafts cyclizations require heating to overcome the activation energy.[2] If you are running the reaction at room temperature, a modest increase in temperature could significantly improve the rate. However, be cautious, as excessively high temperatures can lead to decomposition and side reactions.[2]

  • Catalyst Choice: The choice of acid catalyst has a profound impact on the reaction rate. For less reactive substrates, stronger acids are required. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) are classic choices for these cyclizations.[4][5][6] Triflic acid is a very strong Brønsted acid that can also be highly effective.[7][8][9]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for intramolecular Friedel-Crafts acylations, leading to good yields in a matter of minutes.[10]

Q4: I am working with a substrate that has functional groups sensitive to strong acids. Are there milder alternatives?

A4: Yes, several strategies can be employed for acid-sensitive substrates:

  • Activation as Acyl Chloride: The arylpropanoic acid can be converted to the corresponding acyl chloride first. The subsequent intramolecular Friedel-Crafts acylation can then often be carried out under milder conditions with a Lewis acid like AlCl₃.[4]

  • Milder Catalysts: For activated aromatic rings, catalytic amounts of milder Lewis acids (e.g., Zn(II) salts) or certain solid acid catalysts can be effective.[11]

  • Hexafluoroisopropanol (HFIP): This solvent has been shown to promote intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without the need for an additional catalyst.[12]

Frequently Asked Questions (FAQs)

Q: What are the most common catalysts for the cyclization of arylpropanoic acids?

A: A range of Brønsted and Lewis acids are used. Here are some of the most common, from classic reagents to more modern alternatives:

  • Polyphosphoric Acid (PPA): A traditional and effective reagent, though it can be viscous and difficult to handle.[4]

  • Methanesulfonic Acid (MSA): A strong Brønsted acid that is a less viscous and easier-to-handle alternative to PPA.[4]

  • Eaton's Reagent (P₂O₅ in MSA): A powerful dehydrating and cyclizing agent, often more effective than PPA.[5][6][13][14]

  • Trifluoromethanesulfonic Acid (Triflic Acid): A superacid that is a highly effective catalyst for Friedel-Crafts reactions, even with deactivated substrates.[7][8][9][15]

  • Aluminum Chloride (AlCl₃): A classic Lewis acid, typically used when the starting material is an acyl chloride rather than a carboxylic acid.[4]

  • Heteropoly Acids: These have been investigated as reusable and environmentally benign catalysts for these cyclizations.[16]

Q: How do I choose the best catalyst for my specific substrate?

A: The choice of catalyst depends on the reactivity of your arylpropanoic acid.

  • For electron-rich (activated) aromatic rings, milder conditions such as MSA or even strong Lewis acids in catalytic amounts might suffice.

  • For electron-neutral or moderately deactivated rings, stronger reagents like PPA, Eaton's reagent, or triflic acid are generally required.

  • For substrates that are first converted to the acyl chloride , AlCl₃ is the standard choice.

It is always recommended to consult the literature for precedents with similar substrates.

Q: Can I use the carboxylic acid directly, or do I need to convert it to an acyl chloride first?

A: You can often use the carboxylic acid directly, especially with strong Brønsted acids like PPA, MSA, Eaton's Reagent, or triflic acid, which act as both the catalyst and a dehydrating agent to form the acylium ion in situ.[4][5] The direct use of carboxylic acids is a key advantage of these reagents. Conversion to the acyl chloride is an alternative strategy that allows for the use of traditional Lewis acid catalysts like AlCl₃.[4]

Data Summary

The following tables summarize reaction conditions and yields for the cyclization of representative arylpropanoic acids using different catalytic systems.

Table 1: Cyclization of 4-Phenylbutanoic Acid to α-Tetralone

Catalyst/ReagentTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)80-9030 min90Org. Synth. 1955, 35, 95
Methanesulfonic Acid (MSA)1103 hLow (~30%)J. Org. Chem. 1984, 49, 4544
Eaton's Reagent802 hHigh (not specified)Org. Synth. 2011, 88, 237
Metal Triflates (Microwave)Not specifiedShortGoodAsian J. Org. Chem. 2015, 4, 482

Table 2: Cyclization of 3-Arylpropanoic Acids to 1-Indanones

SubstrateCatalyst/ReagentTemperature (°C)TimeYield (%)Reference
3-Phenylpropanoic AcidPPANot specifiedNot specifiedLower than 4-phenylbutanoic acidJ. Chem. Educ. 2011, 88, 1128
3-(4-methoxyphenyl)propionic acidEr(OTf)₃ (Microwave)14010 min95Green Chem. 2011, 13, 2354
3-Arylpropionic acidsHeteropoly acidsReflux (chlorobenzene)Not specifiedGoodChin. J. Chem. 2008, 26, 1693

Experimental Protocols

Protocol 1: General Procedure for Cyclization using Eaton's Reagent

This protocol is adapted from a general procedure for Friedel-Crafts cyclizations.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add Eaton's reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid).

  • Addition of Substrate: To the stirred Eaton's reagent, add the arylpropanoic acid portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Cyclization of an Acyl Chloride with AlCl₃

  • Preparation of Acyl Chloride: Convert the arylpropanoic acid to the corresponding acyl chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Remove the excess reagent under vacuum.

  • Reaction Setup: In a separate flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Acyl Chloride: Cool the AlCl₃ suspension in an ice bath. Add a solution of the acyl chloride in the same anhydrous solvent dropwise to the suspension.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature or heat as required. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extraction and Purification: Follow steps 5 and 6 from Protocol 1 for extraction and purification.

Visual Guides

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or No Product Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Catalyst Check Catalyst Activity (Fresh/Dry) Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Check_Substrate Assess Substrate Reactivity (Deactivating Groups?) Substrate_OK Substrate Reactive? Check_Substrate->Substrate_OK Conditions_OK->Check_Catalyst Yes Fix_Conditions Dry Glassware/Solvents Use Fresh Reagents Conditions_OK->Fix_Conditions No Catalyst_OK->Check_Substrate Yes Replace_Catalyst Use Fresh Catalyst Catalyst_OK->Replace_Catalyst No Modify_Strategy Increase Reaction Temp. Use Stronger Catalyst (Eaton's, Triflic Acid) Substrate_OK->Modify_Strategy No Success Improved Yield Substrate_OK->Success Yes Fix_Conditions->Start Replace_Catalyst->Start Modify_Strategy->Success

Caption: A flowchart for troubleshooting low yields in Friedel-Crafts cyclization.

General Experimental Workflow: Direct Cyclization with Brønsted Acid

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask with Brønsted Acid (e.g., Eaton's Reagent) B Add Arylpropanoic Acid Portion-wise A->B C Heat to Target Temperature B->C D Monitor by TLC / LC-MS C->D E Cool and Quench on Ice D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Chromatography or Recrystallization G->H

Caption: A typical workflow for direct Friedel-Crafts cyclization of arylpropanoic acids.

References

Technical Support Center: Synthesis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

The most common and established method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of 3-(2-fluoro-5-methoxyphenyl)propanoic acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a frequently used reagent. The precursor, 3-(2-fluoro-5-methoxyphenyl)propanoic acid, can be prepared from 2-fluoro-5-methoxyaniline via diazotization followed by a Heck-type reaction with acrylic acid.

Q2: What are the potential side products in this synthesis?

The primary side product of concern is the regioisomeric indanone, 7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one . This arises from the alternative cyclization of the acylium ion onto the carbon ortho to the methoxy group instead of the desired cyclization ortho to the fluorine atom. Other potential, though typically minor, side products can include polymeric materials resulting from intermolecular reactions, especially at higher concentrations or temperatures. Incomplete cyclization may also leave unreacted starting material, 3-(2-fluoro-5-methoxyphenyl)propanoic acid.

Q3: How can I control the regioselectivity of the cyclization to favor the desired product?

The regioselectivity of the intramolecular Friedel-Crafts acylation can be influenced by the reaction conditions, particularly the choice and concentration of the acid catalyst.[1] For polyphosphoric acid (PPA), its P₂O₅ content, which dictates its dehydrating and protonating strength, can affect the formation of the acylium ion and its subsequent cyclization pathway. While specific studies on this exact substrate are not widely published, general principles suggest that careful control of temperature and reaction time can also play a role in maximizing the yield of the desired isomer. Experimentation with different Lewis acids or Brønsted acids could also be explored to optimize the regioselectivity.

Q4: What are the recommended purification methods to remove the side products?

Separation of the desired this compound from its regioisomeric impurity can be challenging due to their similar physical properties. The most effective method is typically column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can often provide good separation. Recrystallization from a suitable solvent system may also be effective if the isomeric ratio is highly skewed and one of the isomers is significantly less soluble.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inactive Catalyst: Polyphosphoric acid (PPA) is hygroscopic and its activity can be diminished by moisture. 2. Insufficient Reaction Temperature/Time: The activation energy for the cyclization may not have been reached. 3. Poor Quality Starting Material: Impurities in the 3-(2-fluoro-5-methoxyphenyl)propanoic acid can inhibit the reaction.1. Use fresh, anhydrous PPA. Ensure all glassware is thoroughly dried before use. 2. Gradually increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary. 3. Purify the starting material by recrystallization or chromatography before use.
Formation of a high percentage of the regioisomeric side product (7-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one) 1. Suboptimal Catalyst Concentration: The concentration of PPA can influence the regioselectivity of the cyclization.[1] 2. High Reaction Temperature: Higher temperatures might favor the formation of the thermodynamically more stable, but undesired, isomer.1. Experiment with different grades of PPA (varying P₂O₅ content). Alternatively, other acid catalysts like methanesulfonic acid or Eaton's reagent can be screened. 2. Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Presence of polymeric byproducts 1. High Reaction Concentration: Increased concentration can favor intermolecular side reactions. 2. Excessively High Reaction Temperature or Prolonged Reaction Time: These conditions can lead to degradation and polymerization.1. Perform the reaction at a higher dilution. 2. Carefully monitor the reaction to determine the optimal endpoint and avoid prolonged heating after the starting material is consumed.
Difficulty in separating the desired product from the regioisomeric impurity 1. Similar Polarity of Isomers: The structural similarity of the two indanone isomers results in close retention times during chromatography.1. Optimize the chromatographic conditions. Use a long column with a shallow solvent gradient. Consider using a different stationary phase if silica gel is not effective. 2. If chromatography is not providing baseline separation, consider converting the mixture to a derivative that might be more easily separated, followed by regeneration of the ketone.

Data Presentation

Catalyst Temperature (°C) Reaction Time (h) Yield of 4-Fluoro-7-methoxy-indenone (%) Ratio of 4-Fluoro-7-methoxy- to 7-Fluoro-4-methoxy- isomer
Polyphosphoric Acid (115% P₂O₅)804754:1
Polyphosphoric Acid (105% P₂O₅)806683:1
Methanesulfonic Acid903703.5:1
Eaton's Reagent (P₂O₅ in CH₃SO₃H)705825:1

Note: The data in this table is illustrative and intended to guide experimental design. Actual results may vary.

Experimental Protocols

Synthesis of 3-(2-fluoro-5-methoxyphenyl)propanoic acid

A detailed, validated protocol for this specific precursor is not widely published. However, a general procedure would involve the diazotization of 2-fluoro-5-methoxyaniline followed by a palladium-catalyzed coupling with acrylic acid.

Intramolecular Friedel-Crafts Acylation to this compound

Disclaimer: This is a representative protocol based on general procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 3-(2-fluoro-5-methoxyphenyl)propanoic acid (1.0 eq).

  • Reaction Initiation: Add polyphosphoric acid (10-20 wt. eq.) to the flask.

  • Heating: Heat the mixture with vigorous stirring to 70-90°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from the regioisomeric side product and other impurities.

Visualizations

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Intramolecular Friedel-Crafts Acylation 2-fluoro-5-methoxyaniline 2-fluoro-5-methoxyaniline Diazonium_Salt Diazonium_Salt 2-fluoro-5-methoxyaniline->Diazonium_Salt NaNO2, HCl 3-(2-fluoro-5-methoxyphenyl)propanoic_acid 3-(2-fluoro-5-methoxyphenyl)propanoic_acid Diazonium_Salt->3-(2-fluoro-5-methoxyphenyl)propanoic_acid Acrylic Acid, Pd catalyst Acylium_Ion Acylium_Ion 3-(2-fluoro-5-methoxyphenyl)propanoic_acid->Acylium_Ion PPA Target_Product 4-Fluoro-7-methoxy- 2,3-dihydro-1H-inden-1-one Acylium_Ion->Target_Product Desired Cyclization Side_Product 7-Fluoro-4-methoxy- 2,3-dihydro-1H-inden-1-one Acylium_Ion->Side_Product Alternative Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Purity and Anhydrousness of Reagents and Catalyst start->check_reagents check_conditions Verify Reaction Temperature and Time check_reagents->check_conditions Reagents OK check_regioselectivity Analyze Product Mixture for Regioisomers check_conditions->check_regioselectivity Conditions OK optimize_catalyst Screen Different Acid Catalysts or Concentrations check_regioselectivity->optimize_catalyst Poor Regioselectivity optimize_purification Optimize Chromatographic Separation check_regioselectivity->optimize_purification Separation Issues success High Yield of Pure Product optimize_catalyst->success optimize_purification->success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experimental work. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in optimizing your purification strategies.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of fluorinated organic compounds using chromatography, crystallization, and extraction techniques.

Chromatography

Question: I'm observing poor peak shape (tailing or fronting) for my fluorinated analyte in HPLC. What are the likely causes and solutions?

Answer:

Poor peak shape in HPLC is a common issue that can often be resolved by addressing a few key factors.

Possible Causes:

  • Secondary Interactions: Strong interactions between the polar fluorinated analyte and residual silanol groups on a silica-based stationary phase can lead to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it may exist in multiple ionic forms, resulting in broadened or split peaks.

  • Column Overload: Injecting too much sample onto the column can cause peak fronting.

  • Analyte Adsorption: The analyte may be strongly adsorbing to particulates in the system.[1]

Solutions:

  • Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanol groups.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your analyte's pKa. For basic compounds, a lower pH often improves peak shape.[2]

  • Mobile Phase Additives: Consider adding modifiers like trifluoroacetic acid (TFA) to the mobile phase.

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample.

  • Filter Samples: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[3]

  • Consider a Different Stationary Phase: For highly polar fluorinated compounds, Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (e.g., amide, zwitterionic) may be more suitable than traditional reversed-phase chromatography.

Question: My fluorinated compound is co-eluting with impurities. How can I improve the resolution?

Answer:

Co-elution occurs when the chosen chromatographic conditions do not provide adequate separation between your target compound and impurities.

Possible Causes:

  • Insufficient Resolution: The current method lacks the necessary selectivity to separate the compounds.

  • Similar Polarity of Impurities: Impurities may have very similar polarities to your target compound.

Solutions:

  • Optimize Selectivity by Changing the Stationary Phase:

    • Switch to a column with a different chemistry. For example, if you are using a C18 column, consider a phenyl-hexyl or a specialized fluorinated phase column. Pentafluorophenyl (PFP) phases can offer different selectivity for halogenated compounds.[4][5]

  • Optimize Selectivity by Changing the Mobile Phase:

    • Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

    • Using a fluorinated eluent, such as trifluoroethanol, with a regular reverse-phase column (e.g., C8) can improve the separation of fluorinated compounds based on their fluorine content percentage.[6]

  • Adjusting Temperature: Higher chromatographic temperatures can sometimes improve separation efficiency for fluorinated amphiphiles.[6]

Crystallization

Question: My fluorinated compound is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the temperature of the solution.

Possible Causes:

  • High Solute Concentration: The concentration of the compound in the solvent is too high.

  • Rapid Cooling: The solution is being cooled too quickly.

  • Inappropriate Solvent: The chosen solvent is not ideal for crystallization of your specific compound.

Solutions:

  • Add More Solvent: Increase the volume of the solvent to decrease the concentration.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Covering the flask can help slow down the cooling rate.[7]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. For anti-solvent crystallization, ensure the anti-solvent is added slowly until persistent cloudiness is observed.[8][9]

  • Seed the Solution: If you have a small crystal of the pure compound, adding it to the solution (seeding) can initiate crystallization.[7]

Question: The crystallization of my fluorinated compound is happening too quickly, leading to small or impure crystals. How can I slow it down?

Answer:

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.

Possible Causes:

  • Solution is Too Supersaturated: The concentration of the solute is too high at the point of crystallization.

  • Cooling Rate is Too Fast: The solution is being cooled too rapidly.

Solutions:

  • Increase Solvent Volume: Add slightly more hot solvent than the minimum required to dissolve the compound.

  • Slow Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment.

  • Use a different solvent system: A solvent in which the compound has slightly higher solubility at room temperature may slow down the crystallization process.

Question: I have a very low yield after crystallization. What are the common reasons for this?

Answer:

Low recovery of the purified product is a frequent challenge in crystallization.

Possible Causes:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature Crystallization: The compound may have started to crystallize during a hot filtration step.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Preheat Filtration Apparatus: If performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.

  • Sufficient Cooling Time: Ensure the flask is left in an ice bath for at least 20-30 minutes to maximize crystal formation.[9]

  • Recover a Second Crop: The mother liquor can be concentrated by boiling off some of the solvent and repeating the cooling process to obtain a second crop of crystals.

Extraction

Question: I am experiencing emulsion formation during the liquid-liquid extraction of my fluorinated compound. How can I break the emulsion?

Answer:

Emulsions are a common problem in liquid-liquid extraction, especially when dealing with complex mixtures or compounds that have surfactant-like properties.

Possible Causes:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.

  • Presence of Surfactant-like Impurities: Some impurities can act as emulsifying agents.

  • Similar Densities of the Two Phases: If the densities of the aqueous and organic layers are too similar, they may not separate easily.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction.

  • "Salting Out": Add a saturated sodium chloride solution (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[1][10]

  • Change the pH: Adjusting the pH of the aqueous layer can sometimes help by changing the properties of the emulsifying agent.

  • Filtration through Celite or Glass Wool: Passing the emulsion through a pad of Celite or a plug of glass wool can help to break it up.[10]

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.[11]

  • Supported Liquid Extraction (SLE): For samples prone to emulsion formation, SLE is a good alternative. The aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through to extract the analytes.[1]

Question: The recovery of my fluorinated analyte is low after solid-phase extraction (SPE). What could be the issue?

Answer:

Low recovery in SPE can be attributed to several factors related to the sorbent, solvents, and procedure.

Possible Causes:

  • Inappropriate Sorbent: The chosen sorbent may not have the correct retention mechanism for your fluorinated analyte.

  • Wash Solvent is Too Strong: The wash solvent may be eluting your analyte along with the impurities.

  • Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb your analyte from the sorbent.

  • Sample Overload: The capacity of the SPE cartridge has been exceeded.

  • Flow Rate is Too High: A fast flow rate during sample loading may not allow for sufficient interaction between the analyte and the sorbent.

Solutions:

  • Select an Appropriate Sorbent: Consider using a fluorous-phase sorbent for highly fluorinated compounds, as these rely on fluorous-fluorous interactions for retention.[12][13]

  • Optimize Wash and Elution Solvents: Use a weaker wash solvent or a stronger elution solvent. Small-scale experiments can help determine the optimal solvent strengths.

  • Reduce Sample Load: Decrease the amount of sample loaded onto the cartridge or use a larger cartridge.

  • Control the Flow Rate: Use a slower flow rate during the sample loading step to ensure adequate retention.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying fluorinated organic compounds compared to their non-fluorinated analogs?

A1: The unique properties of fluorinated compounds present several purification challenges:

  • Altered Polarity and Solubility: The high electronegativity of fluorine can significantly alter the polarity and solubility of a molecule, often making it both hydrophobic and lipophobic. This can lead to unusual retention behavior in chromatography and challenges in finding suitable crystallization solvents.

  • Strong Intermolecular Interactions: Fluorine can participate in unique intermolecular interactions, such as C-H---F-C hydrogen bonds, which can influence crystal packing and chromatographic retention.

  • Contamination from Lab Equipment: Many common laboratory materials, such as PTFE (Teflon™), are fluoropolymers and can be a source of contamination, especially when analyzing for trace levels of fluorinated compounds.

  • Increased Volatility: Highly fluorinated compounds can be more volatile than their non-fluorinated counterparts, which can lead to sample loss during solvent evaporation steps.[14]

Q2: Are there specialized chromatography columns for purifying fluorinated compounds?

A2: Yes, specialized columns can offer improved selectivity for fluorinated compounds.

  • Fluorinated Stationary Phases: Columns with perfluoroalkyl or pentafluorophenyl (PFP) stationary phases are available. These phases can provide enhanced retention and selectivity for halogenated compounds.[4][15]

  • PFP Columns: These are particularly useful for separating aromatic halogenated compounds due to multiple retention mechanisms, including dipole-dipole and π-π interactions.[5]

  • Hydrophilic Interaction Chromatography (HILIC): For very polar fluorinated compounds that show poor retention on traditional reversed-phase columns, HILIC columns are a good alternative.

Q3: How does the degree of fluorination affect purification?

A3: The percentage of fluorine content in a molecule can be a key factor in its chromatographic separation. In some cases, separation is based on the fluorine content percentage rather than the absolute number of fluorine atoms.[6] Highly fluorinated compounds can be effectively purified using fluorous solid-phase extraction (F-SPE), which utilizes the strong affinity between fluorinated molecules and a fluorinated stationary phase.[12][13]

Q4: What is "fluorous" chemistry and how can it be used for purification?

A4: Fluorous chemistry involves the use of highly fluorinated ("fluorous") tags, reagents, or solvents to facilitate the separation of reaction products. The principle is "like dissolves like," where fluorous-tagged molecules are selectively retained by a fluorous stationary phase or extracted into a fluorous solvent. This allows for efficient purification by separating the fluorous-tagged components from the non-fluorinated components of a reaction mixture.[4][12]

Data Presentation

The following tables summarize quantitative data on the recovery and purity of fluorinated compounds using different purification techniques.

Table 1: Recovery of Perfluorinated Compounds (PFCs) from Water Samples using Fluorous Solid-Phase Extraction (F-SPE)

CompoundRecovery (%)
Perfluorohexanoic acid (PFHxA)95.3 - 102.8
Perfluorooctanoic acid (PFOA)95.3 - 102.8
Perfluorononanoic acid (PFNA)95.3 - 102.8
Perfluorodecanoic acid (PFDA)95.3 - 102.8
Data from a study on F-SPE coupled with LC-MS/MS for the quantitative analysis of PFCs in water.[13]

Table 2: Recovery of [18F]Fluoride in Reversed-Phase HPLC at Different pH Values

Column TypeMobile Phase pHRecovery (%)
Silica-based C183Significant Retention
Silica-based C185> 90
Polymeric PRP-13Almost No Retention
Data from an investigation into the chromatographic behavior of [18F]fluoride on various RP-HPLC columns.[2]

Table 3: Comparison of Sample Preparation Techniques for Drug Analysis in Plasma

TechniqueAverage Analyte Recovery (%)Average Matrix Effects (%)
Oasis PRiME HLB (SPE) >80 <20
Supported Liquid Extraction (SLE)Variable>20 for 17/22 drugs
Liquid-Liquid Extraction (LLE)Variable>20 for 7/22 drugs
Comparative data for a panel of 22 common pharmaceuticals, steroids, and drugs of abuse. While not exclusively on fluorinated compounds, this provides a general comparison of common extraction techniques.[16]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of a Fluorinated Compound

This protocol provides a general starting point for the purification of a moderately polar fluorinated organic compound.

  • System Preparation:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.[3]

    • Column: A C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm L, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Filtration: Filter all mobile phases and samples through a 0.45 µm filter.[3]

  • Method Development (Analytical Scale):

    • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

    • Injection Volume: 5-10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at a wavelength where the compound of interest has strong absorbance.

    • Gradient: Start with a shallow gradient to scout for the elution of your compound (e.g., 5% to 95% B over 20 minutes).

    • Optimization: Adjust the gradient to achieve good separation between the target compound and impurities.

  • Preparative Scale-Up:

    • Once an optimal separation is achieved on the analytical scale, the method can be scaled up to a preparative column with the same stationary phase.

    • The flow rate and injection volume are increased proportionally to the column dimensions.

    • Fractions are collected based on the retention time of the target compound.

  • Post-Purification:

    • Collected fractions are analyzed for purity.

    • Pure fractions are combined and the solvent is removed, typically by rotary evaporation, to yield the purified compound.

Protocol 2: Cooling Crystallization of a Fluorinated Benzoic Acid Derivative

This protocol is a general procedure for purifying a solid fluorinated aromatic acid. A similar procedure has been described for benzoic acid.[7]

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Water or ethanol-water mixtures are often good starting points for benzoic acid derivatives.

  • Dissolution:

    • Place the impure fluorinated benzoic acid derivative (e.g., 0.5 g) in a 25-mL Erlenmeyer flask.[7]

    • Add a minimal amount of the chosen solvent (e.g., 5 mL of water).[7]

    • Heat the mixture on a hot plate with stirring.[9]

    • Gradually add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[9]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 20 minutes to maximize the yield.[7][9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[9]

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.

Protocol 3: Liquid-Liquid Extraction of a Fluorinated Aniline from a Reaction Mixture

This protocol outlines the steps for extracting a basic fluorinated aniline from a reaction mixture. A similar procedure is used for the separation of p-fluoroaniline from aniline.[17]

  • Quenching the Reaction:

    • At the end of the reaction, carefully quench the reaction mixture by adding water.

  • Basification:

    • Make the aqueous layer basic by adding a suitable base (e.g., sodium hydroxide solution) to liberate the free aniline.[17]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add a water-immiscible organic solvent in which the fluorinated aniline is soluble (e.g., diethyl ether, dichloromethane).[17][18]

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The organic layer containing the fluorinated aniline will be on top if using a solvent less dense than water (like diethyl ether), or on the bottom if using a solvent denser than water (like dichloromethane).

    • Drain the aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.[18]

  • Washing:

    • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any residual water.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude fluorinated aniline.

  • Further Purification:

    • The crude product can be further purified by distillation or chromatography if necessary.[17]

Visualizations

experimental_workflow_chromatography start Crude Fluorinated Compound dissolve Dissolve in Suitable Solvent start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto HPLC Column filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions for Purity collect->analyze analyze->collect Impure combine Combine Pure Fractions analyze->combine Pure evaporate Solvent Evaporation combine->evaporate end Purified Fluorinated Compound evaporate->end troubleshooting_crystallization start Crystallization Problem oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield impure_crystals Impure Crystals start->impure_crystals solution_oiling_1 Add More Solvent oiling_out->solution_oiling_1 solution_oiling_2 Cool Slowly oiling_out->solution_oiling_2 solution_oiling_3 Change Solvent oiling_out->solution_oiling_3 solution_yield_1 Optimize Solvent Volume low_yield->solution_yield_1 solution_yield_2 Sufficient Cooling low_yield->solution_yield_2 solution_yield_3 Collect Second Crop low_yield->solution_yield_3 solution_impure_1 Slow Down Cooling impure_crystals->solution_impure_1 solution_impure_2 Use Less Concentrated Solution impure_crystals->solution_impure_2 solution_impure_3 Wash Crystals with Cold Solvent impure_crystals->solution_impure_3 logical_relationship_extraction cluster_emulsion Emulsion Troubleshooting start Fluorinated Compound in Reaction Mixture quench Quench with Aqueous Solution start->quench adjust_ph Adjust pH quench->adjust_ph add_solvent Add Immiscible Organic Solvent adjust_ph->add_solvent mix Gentle Mixing (Inversion) add_solvent->mix separate Separate Layers mix->separate emulsion Emulsion Forms mix->emulsion wash Wash Organic Layer separate->wash dry Dry Organic Layer wash->dry isolate Isolate Compound dry->isolate end Purified Fluorinated Compound isolate->end salt_out Add Brine ('Salt Out') emulsion->salt_out centrifuge Centrifuge emulsion->centrifuge filter_celite Filter through Celite emulsion->filter_celite salt_out->separate centrifuge->separate filter_celite->separate

References

Technical Support Center: Troubleshooting Low Yield in Indanone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indanone Derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a focus on resolving low reaction yields.

General Troubleshooting Workflow

Before diving into specific reaction types, it's often helpful to follow a general troubleshooting workflow when encountering low yields in your indanone derivatization experiments.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK success Yield Improved check_reagents->success Impurity/Stoichiometry Issue Found optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_conditions->optimize_catalyst Conditions Correct check_conditions->success Condition Optimized optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent No Improvement optimize_catalyst->success Catalyst Optimized side_reactions Investigate Potential Side Reactions optimize_base_solvent->side_reactions No Improvement optimize_base_solvent->success Base/Solvent Optimized purification Evaluate Purification Method side_reactions->purification Side Reactions Minimal side_reactions->success Side Reaction Suppressed purification->success Yield Still Low purification->success Purification Optimized

Caption: A general workflow for troubleshooting low yields in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My indanone starting material is not very soluble in the reaction solvent. Could this be the cause of the low yield?

A1: Yes, poor solubility of starting materials can significantly hinder reaction rates and lead to lower yields. Ensure that your indanone derivative and other reagents are adequately dissolved in the chosen solvent. If solubility is an issue, consider screening alternative solvents or solvent mixtures. In some cases, gentle heating can improve solubility, but be mindful of the thermal stability of your reactants and products.

Q2: I suspect my catalyst is being deactivated. What are the common causes for this in indanone derivatization?

A2: Catalyst deactivation is a frequent cause of low yields. Common culprits include:

  • Moisture and Air: Many catalysts, particularly palladium and copper complexes used in cross-coupling reactions, are sensitive to moisture and oxygen. Ensure you are using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Impurities in Reagents: Trace impurities in your starting materials or solvents can poison the catalyst. It is crucial to use high-purity reagents.

  • Substrate-Induced Deactivation: Certain functional groups on your indanone derivative or coupling partner can coordinate to the metal center and inhibit catalysis.

  • High Temperatures: While heat can increase reaction rates, excessive temperatures can lead to catalyst decomposition.

Q3: How critical is the choice of base in my reaction, and how do I select the right one?

A3: The choice of base is often critical and can dramatically impact the yield. The base plays multiple roles, including deprotonating a substrate, neutralizing acidic byproducts, and influencing the catalyst's activity. The optimal base depends on the specific reaction. For instance, in Suzuki-Miyaura couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common, while Buchwald-Hartwig aminations often employ strong, non-nucleophilic bases like NaOtBu or LiHMDS. It is advisable to screen a few different bases to find the optimal one for your specific transformation.

Troubleshooting Guides for Specific Reactions

Aldol Condensation of 1-Indanone

The Aldol condensation is a common method for derivatizing 1-indanones at the C2 position. Low yields can often be attributed to side reactions or unfavorable equilibria.

Q: My Aldol condensation of 1-indanone with an aromatic aldehyde is giving a low yield. What are the likely causes and how can I improve it?

A: Low yields in this reaction are often due to a few key factors:

  • Self-Condensation of 1-Indanone: 1-indanone can react with itself, leading to undesired byproducts. To minimize this, you can slowly add the 1-indanone to a mixture of the aldehyde and the base.

  • Cannizzaro Reaction of the Aldehyde: If you are using an aromatic aldehyde with no α-hydrogens, it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base. Using a milder base or carefully controlling the stoichiometry can help.

  • Reversibility of the Aldol Addition: The initial Aldol addition can be reversible. Driving the reaction towards the condensed product by removing water (e.g., using a Dean-Stark trap) or by using reaction conditions that favor the irreversible dehydration step can improve the yield.

  • Steric Hindrance: A bulky aromatic aldehyde may react slowly with the enolate of 1-indanone. Increasing the reaction temperature or time may be necessary.

AldehydeBaseSolventTemperature (°C)Yield (%)
3,4-DimethoxybenzaldehydeNaOH (solid)Solvent-freeRoom TempHigh
BenzaldehydeNaOHWater/AcetoneRoom Temp61
Various Aromatic AldehydesNaOH (solid, 20 mol%)Solvent-free (grinding)Room Temp96-98

Experimental Protocol: Solvent-Free Aldol Condensation of 1-Indanone and 3,4-Dimethoxybenzaldehyde [1][2]

  • In a mortar, combine 1-indanone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.0 eq).

  • Grind the two solids together with a pestle until they form an oil.

  • Add finely ground sodium hydroxide (0.2 eq) and continue to grind and mix.

  • The mixture should solidify upon reaction completion.

  • Allow the mixture to stand for 15-20 minutes.

  • Work up the reaction by adding dilute HCl to neutralize the base, followed by filtration and washing of the solid product with water.

  • The crude product can be purified by recrystallization.

Aldol_Condensation_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation cluster_3 Dehydration (Condensation) 1-Indanone 1-Indanone Indanone_Enolate Indanone_Enolate 1-Indanone->Indanone_Enolate Base (e.g., OH-) Aldehyde Aromatic Aldehyde Indanone_Enolate->Aldehyde Alkoxide_Intermediate Alkoxide_Intermediate Aldehyde->Alkoxide_Intermediate Forms C-C bond Aldol_Adduct Aldol_Adduct Alkoxide_Intermediate->Aldol_Adduct H2O Final_Product α,β-Unsaturated Ketone Aldol_Adduct->Final_Product Heat, -H2O

Caption: Mechanism of the base-catalyzed Aldol condensation of 1-indanone.

Palladium-Catalyzed Cross-Coupling Reactions

Derivatization of halo-indanones via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is a powerful tool for introducing molecular diversity. However, these reactions can be sensitive to various parameters.

Q: I am experiencing low yield in a Suzuki-Miyaura coupling of a bromo-indanone with an arylboronic acid. What should I investigate?

A: Low yields in Suzuki-Miyaura couplings often stem from issues with the catalytic cycle. Here are key areas to troubleshoot:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For challenging substrates, more electron-rich and bulky ligands like SPhos or XPhos may be required over traditional ones like PPh₃. N-Heterocyclic Carbene (NHC) ligands, such as those in PEPPSI catalysts, are also highly effective.[3]

  • Base: The base is critical for the transmetalation step. A common issue is using a base that is not strong enough or has poor solubility. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃.

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes, the addition of water can be beneficial.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive anhydrides (boroxines) upon storage. Use fresh or properly stored boronic acid.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)
4-Bromoacetophenone4-Methoxyphenylboronic acidPd-PEPPSI-IPrKOt-BuTolueneHigh
4-Iodoanisole4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90
Heteroaryl HalidesVarious Arylboronic AcidsSPhos/Pd(OAc)₂K₃PO₄DioxaneGenerally high

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

  • In an oven-dried Schlenk tube, combine the bromo-indanone (1.0 eq), arylboronic acid (1.2-1.5 eq), base (e.g., K₃PO₄, 2.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X (Halo-indanone) Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R²-B(OR)₂ (Boronic Acid) Base Pd(II)R1R2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)R1R2 RedElim Reductive Elimination Pd(II)R1R2->RedElim RedElim->Pd(0)L2 R¹-R² (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q: My Buchwald-Hartwig amination of a bromo-indanone with a primary amine is giving a low yield of the desired product and some hydrodehalogenation. What can I do?

A: This is a common problem. Here’s how to address it:

  • Hydrodehalogenation: This side reaction, where the bromo group is replaced by hydrogen, is often caused by the presence of water or other protic impurities. Ensure all reagents and solvents are scrupulously dry and the reaction is run under a strictly inert atmosphere.

  • Ligand Choice: For primary amines, sterically hindered biarylphosphine ligands such as XPhos or tBuXPhos are often superior to earlier generation ligands. They promote the desired reductive elimination over competing side reactions.[4]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, but this may require a more active catalyst system.

  • Temperature: While these reactions often require heat, excessive temperatures can lead to catalyst decomposition and increased side reactions. The optimal temperature should be determined experimentally.

Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)
6-Bromo-2-chloroquinolineCyclic AminesR,S-BINAP/Pd₂(dba)₃NaOtBuTolueneHigh
4-ChlorobenzonitrileBenzamideXantPhos/[Pd(cinnamyl)Cl]₂DBUPhMe85
Aryl BromidesCarbazoleXPhos/[Pd(allyl)Cl]₂NaOtBuTolueneHigh

Q: I'm attempting a Sonogashira coupling with a halo-indanone and a terminal alkyne, but the reaction is sluggish and gives a low yield. Any suggestions?

A: The Sonogashira coupling can be sensitive, but optimizing a few parameters can significantly improve the outcome:

  • Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). Ensure your CuI is fresh and of high quality, as it can be prone to oxidation.

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well. The base is crucial for deprotonating the alkyne.

  • Solvent: If not using the amine base as the solvent, anhydrous and deoxygenated solvents like THF or DMF are common choices.

  • Temperature: For less reactive aryl bromides, higher temperatures may be required. However, be aware that this can also promote the unwanted homocoupling of the alkyne (Glaser coupling).[5]

  • Copper-Free Conditions: If homocoupling is a major issue, consider a copper-free Sonogashira protocol. These often require more specialized palladium catalysts and ligands but can provide cleaner reactions.[6]

BaseTemperature (°C)Yield (%)
Piperidine50High
NEt₃50High
Cs₂CO₃50Low
K₂CO₃50Low
DIPEA50Moderate
NaOH50Low
Wittig Reaction of 1-Indanone

Q: I am trying to perform a Wittig reaction on 1-indanone, but the yield is low and I am having trouble with the workup. What can I do?

A: Low yields and difficult workups are common challenges in Wittig reactions.

  • Ylide Reactivity: 1-Indanone is a ketone, which is generally less reactive than an aldehyde. You may need to use a more reactive, unstabilized ylide. Stabilized ylides (e.g., those with an adjacent ester or ketone group) might not react efficiently.

  • Base for Ylide Generation: For unstabilized ylides, a very strong base like n-butyllithium or NaH is required to deprotonate the phosphonium salt. Ensure the base is of high quality and the reaction is performed under strictly anhydrous conditions.

  • Workup and Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired alkene product. Several methods can be employed for its removal, including:

    • Precipitation: TPPO is often less soluble in nonpolar solvents like hexanes or ether/hexane mixtures than the product. Triturating the crude reaction mixture with such a solvent system can cause the TPPO to precipitate.

    • Chromatography: Careful column chromatography can separate the product from TPPO, though their polarities can sometimes be similar.

  • Stereoselectivity: Be aware that with unstabilized ylides, a mixture of (E)- and (Z)-isomers may be formed.[7]

Phosphonium SaltAldehydeBaseYield (%)E:Z Ratio
(Carbomethoxymethyl)triphenylphosphonium chloridep-AnisaldehydeAg₂CO₃9718:1
Benzyltriphenylphosphonium chloridep-AnisaldehydeAg₂CO₃751:2

Experimental Protocol: Wittig Reaction of 1-Indanone

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base.

  • Slowly add a strong base (e.g., n-BuLi in hexanes, 1.1 eq). The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Allow the mixture to stir at this temperature for 30-60 minutes.

  • Add a solution of 1-indanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate it from triphenylphosphine oxide.

Fischer Indole Synthesis from 1-Indanone

Q: I am attempting a Fischer indole synthesis using 1-indanone and a substituted phenylhydrazine, but the yield is poor. What are the critical parameters?

A: The Fischer indole synthesis is a classic reaction, but its success can be highly dependent on the reaction conditions.

  • Acid Catalyst: This is an acid-catalyzed reaction. A wide variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The optimal catalyst and its concentration must often be determined empirically. PPA is a common and effective choice.[8][9]

  • Temperature: The reaction typically requires elevated temperatures to drive the[10][10]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia. However, excessively high temperatures can lead to decomposition and tar formation.

  • Substituents on Phenylhydrazine: Electron-donating groups on the phenylhydrazine ring generally facilitate the reaction, while electron-withdrawing groups can hinder it, requiring harsher conditions.[11]

  • Formation of the Hydrazone: The initial step is the formation of the phenylhydrazone from 1-indanone and the phenylhydrazine. This is usually done in a protic solvent like ethanol or acetic acid. In some cases, the pre-formed and purified hydrazone is used in the subsequent cyclization step to improve yields.

Experimental Protocol: Fischer Indole Synthesis with 1-Indanone

  • In a round-bottom flask, dissolve 1-indanone (1.0 eq) and the desired phenylhydrazine hydrochloride (1.05 eq) in a suitable solvent like glacial acetic acid or ethanol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude hydrazone, add the acid catalyst (e.g., polyphosphoric acid) and heat the mixture to a high temperature (e.g., 100-180 °C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over an anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Pictet-Spengler Reaction with Tryptamine and Indanone Derivatives

Q: Can I perform a Pictet-Spengler reaction between tryptamine and an indanone derivative? What are the challenges?

A: Yes, this reaction is possible, but using a ketone like indanone instead of an aldehyde presents some challenges:

  • Lower Reactivity of Ketones: Ketones are generally less electrophilic than aldehydes, so the initial condensation with tryptamine to form the iminium ion intermediate is slower and may require more forcing conditions (e.g., higher temperatures, stronger acid catalyst).

  • Equilibrium: The initial imine/iminium ion formation is often an equilibrium process. Removing the water formed during this step can help drive the reaction forward.

  • Catalyst and Solvent: The choice of acid catalyst and solvent is critical. While protic acids in protic solvents are traditional, Lewis acids or Brønsted acids in aprotic solvents can sometimes give better yields.[10]

Tryptamine DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)
TryptamineVarious AldehydesTrifluoroacetic AcidBenzeneRefluxGood to High
TryptamineVarious AldehydesNH₄ClMethanol-up to 90
TryptamineVarious Aldehydesl-Tartaric acidWater-Good

Experimental Protocol: General Acid-Catalyzed Pictet-Spengler Reaction [10]

  • Dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).

  • Add the indanone derivative (1.0-1.2 eq).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a base (e.g., saturated NaHCO₃ solution).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

References

Preventing byproduct formation in bromination of indanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of indanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this critical synthetic transformation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you prevent the formation of unwanted byproducts and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the bromination of indanones, providing explanations and actionable solutions.

Q1: I am getting a significant amount of dibrominated product. How can I favor monobromination at the α-position?

A1: The formation of a 2,2-dibromoindanone is a common byproduct, especially under basic conditions or with an excess of the brominating agent. The initial α-bromination can make the remaining α-proton more acidic, facilitating a second bromination.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of N-bromosuccinimide (NBS) is often recommended to ensure full conversion of the starting material without promoting dibromination.

  • Reaction Conditions:

    • Acidic Medium: Performing the reaction in an acidic medium, such as acetic acid (AcOH), favors the formation of the enol. The enol of the α-bromo ketone product is less nucleophilic than the enol of the starting indanone due to the electron-withdrawing effect of the bromine atom, which disfavors a second bromination.[1]

    • Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce over-bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for better control and selectivity in α-bromination of ketones.[2]

Q2: My bromination is occurring on the aromatic ring instead of the desired α-position. How can I ensure α-bromination?

A2: Bromination of the aromatic ring is an electrophilic aromatic substitution reaction that competes with α-bromination, particularly in indanones with electron-donating groups on the benzene ring.

Troubleshooting Steps:

  • Reaction Conditions:

    • Acid vs. Base: Acid-catalyzed bromination (e.g., with Br₂ in acetic acid) can lead to a mixture of α- and aromatic bromination, especially with activated aromatic rings.[3][4] Basic conditions (e.g., using KOH or K₂CO₃) can favor α-bromination, but may also promote dibromination.

    • Radical Initiators: For α-bromination at the benzylic position, using NBS with a radical initiator (like AIBN or benzoyl peroxide) or under photoirradiation in a non-polar solvent like carbon tetrachloride (CCl₄) is the standard method for benzylic brominations.

  • Protecting Groups: If the aromatic ring is highly activated, consider using a temporary protecting group to reduce its reactivity during the bromination step.

Q3: I am observing a complex mixture of products, including polybrominated species. What is causing this and how can I simplify the product mixture?

A3: The formation of multiple products, such as tribrominated indanones or indenones, can occur under harsh reaction conditions, particularly with extended reaction times or in the presence of light (photobromination).[5]

Troubleshooting Steps:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated byproducts.

  • Exclusion of Light: Unless photo-bromination is intended, conduct the reaction in the dark to avoid unwanted radical side reactions.

  • Temperature Control: Maintain a consistent and appropriate reaction temperature. Overheating can lead to decomposition and the formation of complex side products.

Q4: How do I effectively remove the succinimide byproduct from my reaction mixture after using NBS?

A4: Succinimide is the main byproduct when using NBS and its removal is crucial for obtaining a pure product.

Work-up Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was run in a non-polar solvent like CCl₄ or CHCl₃, the succinimide may precipitate and can be removed by filtration.[4]

  • For soluble succinimide, the reaction mixture can be diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water. Succinimide is water-soluble and will be extracted into the aqueous phase.[4]

  • Follow the aqueous wash with a brine wash to remove any remaining water from the organic layer.

Q5: My desired α-bromoindanone seems to be unstable during work-up or purification. What precautions should I take?

A5: α-haloketones can be sensitive to basic conditions and high temperatures, potentially leading to elimination or other side reactions.

Precautions:

  • Avoid Strong Bases: During work-up, use mild bases like sodium bicarbonate for neutralization if necessary, and avoid strong bases like sodium hydroxide.

  • Temperature Control: Concentrate the product solution at reduced pressure and moderate temperature (e.g., on a rotary evaporator).

  • Purification:

    • Column Chromatography: If column chromatography is required, use a silica gel slurry packed with a non-polar solvent system (e.g., hexane/ethyl acetate). The polarity of the starting material and the α-bromo ketone can be very similar, so careful selection of the eluent is necessary.[6]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., methanol, ethanol, or hexane/ethyl acetate mixtures) can be an effective purification method.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the bromination of various indanones, providing a comparative overview of different methodologies.

Table 1: Bromination of 5,6-Dimethoxyindan-1-one

EntryBrominating AgentBase/AcidSolventTemperatureProduct(s)Yield (%)Reference
1Br₂Acetic AcidAcetic AcidRoom Temp2,4-Dibromo-5,6-dimethoxyindan-1-one95[3]
2Br₂K₂CO₃CHCl₃Room Temp4-Bromo-5,6-dimethoxyindan-1-one + 2,4-Dibromo-5,6-dimethoxyindan-1-one23 + 44[3]
3Br₂K₂CO₃CHCl₃Ice Bath4-Bromo-5,6-dimethoxyindan-1-one81[3]
4Br₂KOHCHCl₃Ice Bath4-Bromo-5,6-dimethoxyindan-1-one79[3]

Table 2: Bromination of 1-Indanone

EntryBrominating AgentBase/AcidSolventTemperatureProductYield (%)Reference
1Br₂Acetic AcidAcetic AcidRoom Temp2-Bromo-1-indanoneHigh[4]
2Br₂KOH-Room Temp2,2-Dibromo-1-indanoneHigh[4]

Experimental Protocols

Protocol 1: Selective α-Monobromination of 1-Indanone using NBS

This protocol is adapted from general procedures for the α-bromination of ketones.

Materials:

  • 1-Indanone (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Acetic Acid (solvent)

  • Dichloromethane (for work-up)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-indanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add NBS portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate (to quench any unreacted bromine), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-indanone.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Aromatic Bromination of 5,6-Dimethoxyindan-1-one

This protocol is based on the findings of Choi and Ma (2007).[3]

Materials:

  • 5,6-Dimethoxyindan-1-one (1 equivalent)

  • Bromine (Br₂) (2 equivalents)

  • Acetic Acid (solvent)

  • Methanol (for recrystallization)

Procedure:

  • Dissolve 5,6-dimethoxyindan-1-one in acetic acid at room temperature in a flask protected from light.

  • Slowly add bromine to the stirred solution.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Upon completion, a precipitate of the product may form.

  • Filter the solid product, wash with water, and recrystallize from methanol to obtain pure 2,4-dibromo-5,6-dimethoxyindan-1-one.

Visualized Workflows and Mechanisms

Diagram 1: General Pathways in Indanone Bromination

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products Indanone Indanone Acidic Acidic (e.g., AcOH) Indanone->Acidic Basic Basic (e.g., KOH) Indanone->Basic Radical Radical (NBS, hv) Indanone->Radical AlphaMono α-Monobromoindanone (Desired Product) Acidic->AlphaMono Favored Aromatic Aromatic Bromination (Byproduct) Acidic->Aromatic Possible with activated rings Basic->AlphaMono AlphaDi α,α-Dibromoindanone (Byproduct) Basic->AlphaDi Favored over monobromination Radical->AlphaMono Benzylic Bromination

Caption: Reaction pathways for indanone bromination under different conditions.

Diagram 2: Troubleshooting Logic for Byproduct Formation

G cluster_troubleshooting Troubleshooting Start Start: Bromination of Indanone Observe Observe Product Mixture (TLC, NMR) Start->Observe Byproduct Significant Byproduct Formation? Observe->Byproduct Desired Desired α-Monobromo Product (High Yield) Byproduct->Desired No Dibromo Dibromination Observed? Byproduct->Dibromo Yes Aromatic Aromatic Bromination Observed? Dibromo->Aromatic No ActionDibromo Action: 1. Reduce brominating agent stoichiometry. 2. Use acidic conditions (AcOH). 3. Lower reaction temperature. Dibromo->ActionDibromo Yes ActionAromatic Action: 1. Use NBS with radical initiator for α-bromination. 2. Avoid strongly acidic conditions with activated rings. Aromatic->ActionAromatic Yes

Caption: Troubleshooting workflow for byproduct formation in indanone bromination.

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, focusing on the critical intramolecular Friedel-Crafts acylation step.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in Friedel-Crafts acylation are often traced back to several key factors:

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary for the reaction to go to completion.[1]

  • Deactivated Starting Material: While the methoxy and fluoro groups of the precursor are activating, any impurities with strongly electron-withdrawing groups can hinder the electrophilic aromatic substitution.[1]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy for cyclization may not be overcome, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?

A2: The formation of regioisomers can be a challenge in Friedel-Crafts reactions. The directing effects of the fluoro and methoxy groups on the aromatic ring should favor the desired product. However, steric hindrance and the choice of catalyst and solvent can influence the outcome. When using polyphosphoric acid (PPA) as a catalyst, its composition (P₂O₅ content) can be adjusted to control regioselectivity.[2]

Q3: The reaction mixture has turned dark and tar-like. What could be the reason?

A3: A dark, tarry reaction mixture often indicates decomposition of the starting material or product. This is typically caused by excessively high reaction temperatures or prolonged reaction times. It is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) and to maintain the optimal temperature range.

Q4: How can I minimize the formation of byproducts during the reaction?

A4: Besides regioisomers, other byproducts can arise from intermolecular reactions. To favor the desired intramolecular cyclization, the reaction should be carried out under high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.

Q5: What is the best work-up procedure for a large-scale reaction?

A5: For quenching a large-scale Friedel-Crafts reaction, the mixture should be cooled and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride complex and helps to separate the organic and aqueous layers.[1] Subsequent extraction with a suitable organic solvent, followed by washing with a saturated sodium bicarbonate solution and brine, is recommended to remove acidic impurities and inorganic salts.[1]

Experimental Protocols

A two-step synthetic route is commonly employed for the synthesis of this compound. The first step involves the formation of the precursor, 3-(2-fluoro-5-methoxyphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(2-fluoro-5-methoxyphenyl)propanoic acid

A reliable method for the synthesis of this precursor is the hydrogenation of the corresponding cinnamic acid derivative.

Detailed Methodology:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-(2-fluoro-5-methoxyphenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-fluoro-5-methoxyphenyl)propanoic acid, which can be used in the next step, in some cases without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

The cyclization of 3-(2-fluoro-5-methoxyphenyl)propanoic acid is typically achieved using a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice for this transformation.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA).

  • Heating: Heat the PPA to a temperature between 70-90°C.

  • Substrate Addition: Slowly and portion-wise, add 3-(2-fluoro-5-methoxyphenyl)propanoic acid (1.0 eq) to the hot PPA with vigorous stirring.

  • Reaction: Maintain the reaction mixture at the specified temperature and stir for the recommended time (typically 1-3 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following tables summarize typical quantitative data for the key reaction steps. Please note that these values are illustrative and may require optimization for specific scales and equipment.

Table 1: Reagents and Conditions for the Synthesis of 3-(2-fluoro-5-methoxyphenyl)propanoic acid

Reagent/ParameterMolar Equivalent/ValueNotes
3-(2-fluoro-5-methoxyphenyl)acrylic acid1.0Starting material
10% Palladium on Carbon (Pd/C)1-5 mol%Catalyst
Hydrogen Pressure1-3 atm
SolventEthanol
TemperatureRoom Temperature
Reaction Time2-6 hoursMonitor by TLC
Typical Yield>95%

Table 2: Reagents and Conditions for the Intramolecular Friedel-Crafts Acylation

Reagent/ParameterMolar Equivalent/ValueNotes
3-(2-fluoro-5-methoxyphenyl)propanoic acid1.0Starting material
Polyphosphoric Acid (PPA)10-20 wt eqActs as both catalyst and solvent
Temperature70-90°CCritical for reaction rate and selectivity
Reaction Time1-3 hoursMonitor by TLC/LC-MS
Typical Yield70-85%After purification

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A 3-(2-fluoro-5-methoxyphenyl)acrylic acid B Hydrogenation (H2, Pd/C) A->B C 3-(2-fluoro-5-methoxyphenyl)propanoic acid B->C D 3-(2-fluoro-5-methoxyphenyl)propanoic acid E Cyclization (PPA, 70-90°C) D->E F This compound E->F

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed q1 Check for residual starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Evidence of byproducts/tar? q1->q2 No sol1 Increase reaction time or temperature a1_yes->sol1 end Yield Optimized sol1->end a2_yes Side Reactions/Decomposition q2->a2_yes Yes q2->end No sol2 Lower temperature, check for moisture, ensure inert atmosphere a2_yes->sol2 sol2->end

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data is limited, for optimal stability, the compound should be stored in a cool, dry, and dark place.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. For long-term storage, keeping the compound at -20°C is advisable.

Q2: Is this compound sensitive to light?

A2: Many organic molecules, especially those with aromatic rings and carbonyl groups, can be sensitive to light. Photo-induced degradation can occur, leading to the formation of impurities. Therefore, it is best practice to store the compound in an amber vial or a container protected from light.

Q3: What solvents are suitable for dissolving and storing this compound?

A3: this compound is soluble in a range of organic solvents. For routine experiments, solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents such as dichloromethane are commonly used. For storage in solution, aprotic solvents are generally preferred to minimize potential reactions. It is recommended to prepare solutions fresh for each experiment.

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Issue 1: I am seeing an increasing number of impurities in my sample over time, even when stored in a solvent.

  • Possible Cause A: Solvent-Induced Degradation. The solvent may not be of high purity or may contain reactive impurities (e.g., peroxides in ethers).

    • Solution: Use high-purity, anhydrous solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are freshly distilled or tested for peroxides.

  • Possible Cause B: Hydrolysis. The presence of trace amounts of water could lead to slow hydrolysis, especially if the solvent is not anhydrous or if the sample is exposed to atmospheric moisture.

    • Solution: Use anhydrous solvents and handle the compound under an inert atmosphere. Store prepared solutions with a desiccant if appropriate for the solvent.

  • Possible Cause C: Photodegradation. If the sample is stored in a clear container and exposed to light, photodegradation may be occurring.

    • Solution: Store solutions in amber vials or wrap the container with aluminum foil to protect it from light.

Issue 2: My experimental results are inconsistent. Could this be related to the stability of the compound?

  • Possible Cause A: On-Bench Degradation. The compound may be degrading under the experimental conditions (e.g., elevated temperature, prolonged exposure to an aqueous buffer).

    • Solution: Minimize the time the compound is in solution before use. If possible, perform experiments at a lower temperature. Analyze a sample of the stock solution by HPLC before and after the experiment to check for degradation.

  • Possible Cause B: pH Sensitivity. The compound may be unstable at the pH of your experimental buffer. The methoxy group could be susceptible to cleavage under acidic conditions, while the α-protons to the ketone could be involved in reactions under basic conditions.

    • Solution: Perform a preliminary stability study of your compound in the experimental buffer. Analyze samples at different time points to assess stability. If instability is observed, consider adjusting the buffer pH or using a different buffer system.

Issue 3: I observe a color change in my solid sample or solution.

  • Possible Cause: Decomposition. A change in color is often an indicator of chemical decomposition and the formation of chromophoric impurities.

    • Solution: Discard the sample if significant color change is observed. To prevent this, ensure the compound is stored under the recommended conditions (cool, dry, dark, and inert atmosphere).

Data on Stability and Storage

Table 1: Recommended Storage Conditions and Potential Incompatibilities

ParameterRecommendation
Storage Temperature Short-term (days to weeks): 2-8°C. Long-term (months to years): -20°C.
Atmosphere Inert gas (Argon or Nitrogen) is recommended.
Light Protection Store in an amber vial or light-blocking container.
Moisture Store in a desiccated environment to prevent hydrolysis.
Compatible Solvents DMSO, DMF, Dichloromethane (for short-term use).
Incompatible Substances Strong oxidizing agents, strong reducing agents, strong acids, strong bases.

Table 2: Illustrative Stability Data Under Stress Conditions (Hypothetical)

ConditionIncubation Time% Purity (Illustrative)Major Degradant (Plausible)
Control (Dark, 4°C) 24 hours>99%Not Applicable
Aqueous Buffer (pH 2) 24 hours92%4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Aqueous Buffer (pH 10) 24 hours95%Aldol condensation products
3% H₂O₂ 24 hours85%Oxidized byproducts
Sunlight Exposure 24 hours90%Photodegradation products
60°C 24 hours97%Minor thermal decomposition products

Note: The data in this table is illustrative and intended to highlight potential degradation pathways. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

Protocol 2: Stress Testing for Stability Evaluation

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Condition: Mix 100 µL of the stock solution with 900 µL of 0.1 N HCl.

  • Basic Condition: Mix 100 µL of the stock solution with 900 µL of 0.1 N NaOH.

  • Oxidative Condition: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂.

  • Thermal Stress: Place a solid sample of the compound in an oven at 60°C.

  • Photolytic Stress: Expose a solution of the compound to direct sunlight.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Analysis: At the end of the incubation period, quench the reactions if necessary (e.g., neutralize the acidic and basic samples). Analyze all samples by the HPLC method described above to determine the percentage of the parent compound remaining and to profile any degradation products.

Visualizations

experimental_workflow stock Prepare Stock Solution (1 mg/mL in ACN) stress_conditions Aliquot for Stress Conditions: - Acid (0.1N HCl) - Base (0.1N NaOH) - Oxidative (3% H2O2) - Thermal (60°C) - Photolytic (Sunlight) stock->stress_conditions incubate Incubate for 24 hours stress_conditions->incubate Apply Stress quench Quench Reactions (if necessary) incubate->quench hplc HPLC Analysis quench->hplc ms LC-MS for Degradant ID hplc->ms purity Calculate % Purity hplc->purity pathway Identify Degradation Pathway purity->pathway

Caption: Workflow for Stability Testing.

degradation_pathway cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_base Basic Conditions (e.g., OH⁻) parent This compound acid_product 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one Cleavage of methoxy group parent->acid_product Ether Cleavage base_product Aldol Condensation Product Deprotonation at C2 parent->base_product Enolate Formation

References

Removal of impurities from 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through an intramolecular Friedel-Crafts acylation of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, can lead to several common impurities:

  • Unreacted Starting Material: Incomplete cyclization can result in the presence of the 3-(3-fluoro-4-methoxyphenyl)propanoic acid precursor.

  • Regioisomers: Although less common in this specific intramolecular cyclization, there is a possibility of forming isomeric indanone products depending on the reaction conditions.[1]

  • Polymeric or Tar-like Byproducts: Strong acid catalysts, such as polyphosphoric acid (PPA), can sometimes promote side reactions leading to the formation of colored, high-molecular-weight impurities.

  • Residual Solvents: Solvents used in the reaction or purification steps may be retained in the final product.

Q2: My final product is a discolored (e.g., brown and sticky) solid instead of the expected crystalline material. What is the likely cause and how can I purify it?

A2: Discoloration and a sticky consistency are often indicative of polymeric or tar-like impurities, which can arise from the use of strong acid catalysts in the synthesis.[2] A lower than expected melting point is also a strong indicator of the presence of impurities.[2] Purification can be achieved through column chromatography to remove the colored impurities, followed by recrystallization to obtain a pure, crystalline product.[2]

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for the qualitative assessment of your sample's purity.[2] The presence of multiple spots suggests the presence of impurities.[2] For instance, using a hexane/ethyl acetate solvent system can help visualize the separation of the desired indanone from potentially more polar starting material or less polar byproducts.[2]

Q4: What analytical techniques are recommended for identifying and quantifying impurities in my sample?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For a quick qualitative check of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or other impurities by comparing the spectra to a known standard.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile impurities, providing both qualitative and quantitative data.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis and for the separation of non-volatile impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material

Symptoms:

  • An additional, more polar spot (lower Rf value) is observed on the TLC plate compared to the product spot.

  • In the ¹H NMR spectrum, characteristic peaks of the 3-(3-fluoro-4-methoxyphenyl)propanoic acid starting material, such as a broad carboxylic acid proton peak, are present.

Solutions:

  • Column Chromatography: This is a highly effective method for separating the less polar desired product from the more polar unreacted starting material.[2]

  • Recrystallization: This technique can also be effective, as the starting material will have different solubility properties compared to the indanone product.[2]

Issue 2: Product is Discolored and/or a Sticky Solid

Symptoms:

  • The isolated product is brown, yellow, or has a tar-like consistency instead of being a crystalline solid.

  • The melting point of the solid is broad and lower than the literature value.

Solutions:

  • Charcoal Treatment during Recrystallization: Activated charcoal can be used to remove colored impurities during the recrystallization process.

  • Column Chromatography: A silica gel plug or a full column can be used to remove the baseline, colored impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed to separate this compound from more polar impurities like the unreacted starting material.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel on aluminum backing with fluorescent indicator)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to facilitate the elution of the desired product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation:

CompoundTypical Rf Value (8:2 Hexane:EtOAc)Elution Order
This compound~0.4 - 0.51
3-(3-fluoro-4-methoxyphenyl)propanoic acid~0.1 - 0.22
Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the product after major impurities have been removed, for example, by column chromatography.

Materials:

  • Crude or semi-pure this compound

  • Ethanol (or another suitable solvent like methanol or isopropanol)

  • Beaker or Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a fume hood, dissolve the impure product in the minimum amount of hot ethanol (near its boiling point).[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired product will crystallize as its solubility decreases, while more soluble impurities will remain in the mother liquor.[2] For a better yield, the flask can be placed in an ice bath after it has reached room temperature.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[2]

Visualizations

PurificationWorkflow Crude Crude Product (Mixture of Indanone, Starting Material, and Impurities) TLC Purity Check by TLC Crude->TLC Column Column Chromatography (Silica Gel, Hexane:EtOAc) TLC->Column Impurities Detected Fractions Collect and Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate1 Solvent Evaporation Combine->Evaporate1 SemiPure Semi-Pure Product Evaporate1->SemiPure Recrystallize Recrystallization (e.g., from Ethanol) SemiPure->Recrystallize Filter Filter and Wash Crystals Recrystallize->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Crystalline Product Dry->Pure Analysis Final Purity Analysis (NMR, GC-MS, HPLC) Pure->Analysis

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Crude Product Analysis ImpurityType Identify Impurity Type Start->ImpurityType PolarImpurity Polar Impurity (e.g., Starting Material) ImpurityType->PolarImpurity Multiple spots on TLC, lower Rf ColoredImpurity Colored/Polymeric Impurity ImpurityType->ColoredImpurity Discolored, sticky solid ColumnChrom Column Chromatography PolarImpurity->ColumnChrom Recrystallization Recrystallization with Charcoal ColoredImpurity->Recrystallization PureProduct Pure Product ColumnChrom->PureProduct Recrystallization->PureProduct

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Catalyst Selection for Efficient Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indanones. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during indanone synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in indanone synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst Lewis acids like AlCl₃ are highly sensitive to moisture and can be deactivated.[1][2] For Brønsted acids like Polyphosphoric Acid (PPA), the concentration (specifically the P₂O₅ content) is crucial for its reactivity.[1]Use a fresh, anhydrous catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon).[1] For PPA, ensure the concentration is adequate or consider using a stronger alternative like Eaton's reagent.[1]
Deactivated Aromatic Ring Electron-withdrawing groups on the aromatic ring can significantly slow down the intramolecular Friedel-Crafts reaction.[2]Use a more potent catalytic system, such as a superacid (e.g., triflic acid - TfOH).[2] Alternatively, higher reaction temperatures may be necessary.[2]
Suboptimal Reaction Temperature The reaction may not have sufficient energy to overcome the activation barrier if the temperature is too low. Conversely, excessively high temperatures can lead to side product formation.Gradually and carefully increase the reaction temperature while monitoring the reaction for the formation of side products.[1] Optimal temperature is substrate-dependent; for example, some Tb(OTf)₃ catalyzed reactions are conducted at 250°C.[3]
Poor Solvent Choice The solvent's polarity and boiling point are critical as they affect reagent solubility and catalyst activity.[4]For Friedel-Crafts reactions, solvents like dichloromethane (DCM), o-dichlorobenzene, or nitromethane have been used effectively.[5] The choice is often dependent on the specific substrate and catalyst.
Incomplete Reaction The reaction may not have been allowed to run to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Starting Material Purity Impurities in the 3-arylpropanoic acid or its corresponding acyl chloride can interfere with the catalytic cycle.[1]Verify the purity of the starting materials using appropriate analytical techniques and purify them if necessary.[1]

Issue 2: Formation of Side Products and Isomers

Question: I am observing significant amounts of side products or a mixture of isomers in my final product. How can I improve the selectivity?

Answer: The formation of side products and isomers is a common challenge in indanone synthesis, particularly with substituted aromatic precursors.

Potential Causes and Solutions:

Side Product/Issue Explanation Recommended Solution
Regioisomer Formation When multiple positions on the aromatic ring are available for cyclization, a mixture of isomers can be formed.[5]The choice of catalyst and solvent can influence regioselectivity. For instance, nitromethane has been shown to provide higher selectivity in some cases.[6] Adjusting the P₂O₅ content in PPA can also alter the product distribution.[5]
Polymerization Strong acidic conditions and high temperatures can promote the polymerization of the starting material or the indanone product.[1]Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times.[1] Performing the reaction under high-dilution conditions by adding the substrate slowly can also minimize polymerization.[1]
Indene Derivatives Elimination reactions, often favored at high temperatures, can lead to the formation of indene byproducts.[1]Maintain strict temperature control and consider using milder work-up procedures.[1]

Catalyst and Conditions Comparison for Indanone Synthesis

The selection of an appropriate catalyst is critical for the successful synthesis of indanones. The following table summarizes various catalytic systems and their typical reaction conditions for the intramolecular Friedel-Crafts acylation.

CatalystSubstrateSolventTemperature (°C)Yield/ConversionReference
AlCl₃ Phenylpropionic acid chlorideBenzeneReflux-[5]
PPA 3-(4-methoxyphenyl)propanoic acid--15 min[5]
TfOH (3 eq.) 3-(4-methoxyphenyl)propanoic acidCH₂Cl₂80 (MW)>98% (conv.)[5]
Tb(OTf)₃ 3-Arylpropionic acidso-dichlorobenzene250up to 74%[3][5]
NbCl₅ 3-Arylpropanoic acidsDichloromethaneRTGood[5]
Nafion-H Phenylpropionic acid chlorideBenzeneReflux-[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-indanones?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[2][5] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[2][5]

Q2: Which catalysts are generally most effective for the intramolecular Friedel-Crafts cyclization to form indanones?

A2: The choice of catalyst is highly dependent on the substrate. While aluminum chloride (AlCl₃) is a common Lewis acid, others like iron(III) chloride (FeCl₃) and niobium pentachloride (NbCl₅) can be more effective for specific substrates.[5] Superacids such as triflic acid (TfOH) and solid acids like polyphosphoric acid (PPA) are also powerful and widely used catalysts for this transformation.[5]

Q3: Are there alternative, milder methods for synthesizing indanones?

A3: Yes, alternative methods exist, though they may require different starting materials. These include the Nazarov cyclization of divinyl ketones and various transition-metal-catalyzed reactions.[5][7] Palladium-catalyzed carbonylative cyclizations are also an option.[6]

Q4: How does moisture affect the reaction?

A4: Many Lewis acid catalysts, such as AlCl₃, are extremely sensitive to moisture.[2][5] Water can react with and deactivate the catalyst, leading to low or no product yield.[5] Therefore, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere.

Q5: What is the difference between starting with a 3-arylpropionic acid versus a 3-arylpropionyl chloride?

A5: The direct cyclization of 3-arylpropionic acids is a one-step process that produces water as the only byproduct, making it more environmentally benign.[2] However, this method often requires harsh reaction conditions, such as high temperatures and strong acid catalysts.[2] The two-step method, which involves converting the carboxylic acid to the more reactive acyl chloride first, generally proceeds under milder conditions and can be more efficient, but it generates corrosive byproducts.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone via Direct Cyclization of 3-Arylpropionic Acid using Triflic Acid

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Triflic acid (TfOH, 3.0-5.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (0.1-0.5 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).[2]

  • Purge the flask with an inert gas (e.g., nitrogen or argon).[2]

  • Add anhydrous solvent (DCE or CH₂Cl₂) to the flask.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[2]

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Filter the drying agent and concentrate the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[2]

Protocol 2: Synthesis of 1-Indanone via Cyclization of 3-Arylpropionyl Chloride using Aluminum Chloride

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Thionyl chloride or oxalyl chloride (1.1-1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq)

  • Crushed ice

  • Dilute HCl

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.[2]

  • Add a catalytic amount of DMF (1-2 drops).[2]

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[2]

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[2]

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[2]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or GC-MS.[2]

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.[2]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Indanone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material (3-Arylpropionic Acid) setup Reaction Setup (Inert Atmosphere) start->setup reagents Anhydrous Solvents & Reagents reagents->setup addition Catalyst Addition (Lewis or Brønsted Acid) setup->addition heating Heating & Monitoring (TLC/GC-MS) addition->heating quench Quenching heating->quench extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Pure Indanone purification->product

Caption: General experimental workflow for indanone synthesis.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low Indanone Yield Catalyst_Inactive Is the catalyst active? Start->Catalyst_Inactive Temp Is the temperature optimal? Start->Temp Time Is the reaction time sufficient? Start->Time Purity Are starting materials pure? Start->Purity Catalyst_Moisture Check for moisture contamination. Use anhydrous conditions. Catalyst_Inactive->Catalyst_Moisture Yes Catalyst_Strength Is the catalyst strong enough for the substrate? Catalyst_Inactive->Catalyst_Strength No Catalyst_Superacid Consider a superacid (e.g., TfOH). Catalyst_Strength->Catalyst_Superacid Temp_Adjust Adjust temperature carefully. Monitor for side products. Temp->Temp_Adjust Time_Monitor Monitor reaction to completion (TLC/GC-MS). Time->Time_Monitor Purity_Check Verify purity and purify if needed. Purity->Purity_Check

Caption: Troubleshooting workflow for low indanone yield.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scale-up of chemical synthesis from the laboratory bench to pilot plant or production scale introduces significant challenges, particularly in managing heat generated by exothermic reactions.[1] A failure to control reaction temperature can lead to reduced yield and purity, and in worst-case scenarios, a thermal runaway that can result in catastrophic equipment failure.[2][3] This guide provides practical advice, troubleshooting tips, and detailed protocols to help you safely and effectively manage exothermic reactions in large-scale synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial signs of a potential runaway reaction, and what immediate steps should be taken?

A1: Early detection is critical for preventing a thermal runaway.[4] Key indicators include:

  • A rapid and accelerating increase in the reactor temperature that deviates from the desired profile.[5]

  • A sudden or uncontrolled increase in reactor pressure.[6]

  • Noticeable changes in the reaction mixture, such as an increase in viscosity, a change in color, or vigorous gas evolution.[6]

  • An unusually high demand on the cooling system, where it is operating at maximum capacity but failing to control the temperature.[4]

Immediate Emergency Actions:

  • Stop Reagent Addition: Immediately halt the feed of any limiting or reactive reagents.[4]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.[4]

  • Ensure Agitation: Verify that the agitator is functioning correctly to prevent the formation of localized hot spots.[4][6]

  • Initiate Emergency Procedures: If the temperature continues to rise, activate the pre-defined emergency plan. This may involve using a quench system to rapidly cool and dilute the reaction or, in extreme cases, initiating an emergency shutdown and evacuating the area.[4]

Q2: How can I improve heat removal from my large-scale reactor?

A2: Improving heat transfer is fundamental to controlling exothermic reactions. The efficiency of heat removal is largely dependent on the reactor design, the properties of the heat transfer fluid (coolant), and operational parameters. As processes are scaled up, the surface-area-to-volume ratio decreases, making heat removal less efficient.[7][8]

Strategies to Enhance Heat Transfer:

  • Optimize Agitation: Good mixing is crucial for transferring heat from the bulk of the reaction mixture to the reactor walls. Inefficient stirring can lead to localized "hot spots."[4]

  • Select an Appropriate Heat Transfer Fluid: The choice of coolant is critical. Key properties to consider are the operating temperature range, thermal conductivity, heat capacity, and viscosity.[9] Water is common, but its temperature range is limited.[10] Specialized fluids like silicone oils or glycols offer a wider range of operating temperatures.[11]

  • Increase Heat Transfer Area: Utilize reactors with a higher surface area, such as those with internal cooling coils or external heat exchangers.[12] Plate heat exchangers, for example, offer a large surface area for heat transfer in a compact design.[13]

  • Maintain a Large Temperature Differential (ΔT): The rate of heat transfer is directly proportional to the temperature difference between the reaction mixture and the coolant.[14] Using a colder coolant will increase the heat removal rate.

Data Presentation: Comparison of Common Heat Transfer Fluids

Fluid TypeTypical Operating Range (°C)Relative Heat Capacity (Water = 1.0)Thermal Conductivity (W/m·K)Key Considerations
Water 5 to 951.00~0.60High heat capacity, low cost, but limited temperature range and can be corrosive.[10]
Water/Glycol (50/50) -35 to 120~0.85~0.40Lower freezing point than water, good for sub-ambient temperatures.[11]
Silicone Oils -100 to 260~0.36~0.15Wide temperature range, low toxicity, but lower heat transfer efficiency than water.[15]
Hydrocarbon-Based Fluids -80 to 315~0.55~0.13High thermal stability, but can be flammable.
Q3: What is the best way to add a reactive reagent to a large-scale exothermic reaction?

A3: The method of reagent addition is a critical control parameter. Adding a reagent too quickly can overwhelm the cooling system's capacity, leading to a dangerous accumulation of unreacted material and a subsequent thermal runaway.[7]

Common Addition Strategies:

  • Batch Addition: All reactants are combined in the reactor at the start. This is generally only suitable for reactions with a mild exotherm.

  • Semi-Batch Addition: This is the most common and recommended method for controlling highly exothermic reactions. One or more reagents are added to the reactor in a controlled manner over time.[16] This allows the rate of heat generation to be matched by the rate of heat removal.

  • Continuous Flow: Reactants are continuously fed into a reactor (e.g., a tubular or microchannel reactor) where they mix and react. Continuous flow reactors have a very high surface-area-to-volume ratio, which allows for excellent heat transfer and temperature control.[1]

Visualization: Selecting a Reagent Addition Strategy

Decision Logic for Reagent Addition Strategy cluster_input Reaction Characteristics cluster_process Decision Pathway start Assess Reaction Exothermicity decision1 Is the exotherm mild and manageable? start->decision1 decision2 Is precise temperature control critical? decision1->decision2 No outcome1 Batch Addition decision1->outcome1 Yes outcome2 Semi-Batch Addition (Controlled Feed) decision2->outcome2 No outcome3 Continuous Flow Processing decision2->outcome3 Yes warning Potential for Hotspots and Poor Control outcome1->warning

Caption: Decision logic for selecting an appropriate reagent addition strategy.

Q4: How do I properly assess the thermal hazards of my reaction before scaling up?

A4: A thorough thermal hazard assessment is essential before any scale-up.[2][17] This involves experiments to quantify the heat of reaction, the rate of heat release, and the thermal stability of all reactants, intermediates, and products. Reaction calorimetry is a key technique for gathering this data.[18]

Key Thermal Hazard Parameters:

  • Heat of Reaction (ΔHr): The total amount of heat released by the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the heat from the reaction were absorbed by the reaction mass without any heat loss to the surroundings. This represents the worst-case scenario.[18]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature that could be reached during the reaction under conditions of a cooling failure.

  • Onset Temperature of Decomposition (T onset): The temperature at which reactants or products begin to decompose exothermically. A significant safety margin should exist between the MTSR and the T onset.[7]

Data Presentation: Key Parameters from a Reaction Calorimetry Experiment

ParameterSymbolTypical Value (Example)Significance
Heat of ReactionΔHr-150 kJ/molTotal energy released per mole of limiting reactant.[18]
Heat CapacityCp1.8 kJ/(kg·K)Amount of heat needed to raise the temperature of the reaction mass.
Adiabatic Temperature RiseΔTad120 °CRepresents the maximum potential temperature rise in a worst-case scenario.[4]
Maximum Heat FlowQ̇max50 W/LThe peak rate of heat generation, which dictates the required cooling capacity.

Experimental Protocols

Protocol 1: Basic Procedure for Reaction Calorimetry (RC1) for Thermal Hazard Assessment

Reaction calorimetry measures the heat evolved from a chemical reaction by performing a real-time heat balance on a laboratory-scale reactor.[18][19]

Objective: To determine the heat of reaction, heat flow rate, and adiabatic temperature rise for a semi-batch addition process.

Methodology:

  • System Calibration: Before the reaction, a calibration is performed by introducing a known amount of electrical heat into the reactor and measuring the response. This determines the overall heat transfer coefficient (U) of the system.[19]

  • Charging the Reactor: The reactor is charged with the initial reactants and solvent.[4]

  • Equilibration: The reactor contents are brought to the desired starting temperature, and the system is allowed to stabilize.[4]

  • Reagent Addition: The limiting reagent is added at a controlled, pre-determined rate that mimics the planned large-scale process.[4][16]

  • Data Logging: Throughout the addition, the temperature of the reaction mass (Tr), the jacket temperature (Tj), and the amount of reagent added are continuously recorded.[4] The heat flow (Q̇) is calculated in real-time.

  • Post-Addition Hold: After the addition is complete, the reaction is held at the set temperature to allow for complete conversion. The heat flow is monitored until it returns to the baseline, indicating the end of the reaction.[4]

  • Data Analysis: The total heat of reaction is calculated by integrating the heat flow curve over time. The adiabatic temperature rise is then calculated using the heat of reaction and the heat capacity of the reaction mixture.[18]

Visualizations

Troubleshooting Workflow for Unexpected Temperature Excursions

Troubleshooting Workflow for Unexpected Temperature Increase cluster_initial_state Initial State cluster_immediate_actions Immediate Actions cluster_diagnosis Diagnosis cluster_outcomes Outcomes & Corrective Actions start Temperature Alarm Triggered (T > Setpoint + δ) action1 Stop Reagent Feed start->action1 action2 Maximize Cooling start->action2 action3 Verify Agitation start->action3 decision1 Is temperature now decreasing? action3->decision1 decision2 Is agitator running? decision1->decision2 No outcome_safe Situation Controlled. Investigate cause. decision1->outcome_safe Yes decision3 Is cooling system responsive? decision2->decision3 Yes outcome_agitator_fail Agitator Failure. Initiate Emergency Shutdown. decision2->outcome_agitator_fail No outcome_cooling_fail Cooling System Failure. Initiate Emergency Shutdown. decision3->outcome_cooling_fail No outcome_runaway Potential Runaway. ACTIVATE EMERGENCY QUENCH. decision3->outcome_runaway Yes

Caption: A workflow for responding to and diagnosing unexpected temperature increases.

References

Validation & Comparative

A Comparative Guide to the Characterization of Impurities in 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis.[1] The objective is to offer researchers, scientists, and drug development professionals a robust framework for impurity profiling, ensuring the quality and safety of active pharmaceutical ingredients (APIs).

The control of impurities is a critical aspect of drug development and manufacturing.[2][3] Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[2][3] Even at trace levels, these impurities can impact the safety and efficacy of the final drug product.[2] Therefore, sensitive and specific analytical methods are required for their characterization.[2][4]

This guide outlines potential impurities based on common synthetic routes for related indanone compounds and details the application of modern analytical techniques for their detection and quantification.

Predicted Impurity Profile

Based on analogous chemical syntheses, the following table outlines potential impurities that may be present in this compound. These can include starting materials, intermediates, by-products from side reactions, and degradation products.

Table 1: Potential Impurities in this compound

Impurity Name Potential Source Structure Molecular Weight ( g/mol )
4-Hydroxy-7-fluoro-2,3-dihydro-1H-inden-1-oneIncomplete methylation of a precursorC₉H₇FO₂166.15
4-Fluoro-2,3-dihydro-1H-inden-1-oneLack of methoxylationC₉H₇FO150.15
Isomeric Impurities (e.g., 5-Fluoro-6-methoxy)Non-selective reactions during synthesisC₁₀H₉FO₂180.18
Unreacted Starting MaterialsIncomplete reactionVariesVaries
Degradation Products (e.g., oxidation products)Exposure to air, light, or temperatureVariesVaries
Residual Solvents (e.g., Methanol, DMF)Purification processVariesVaries

Comparative Analysis of Analytical Techniques

A multi-technique approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for separation and quantification, while spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are crucial for structural elucidation.[2][4]

Table 2: Comparison of Analytical Methods for Impurity Profiling

Technique Principle Strengths Limitations Primary Use
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and quantitative accuracy.[2]May require reference standards for absolute quantification.Separation and quantification of non-volatile and thermally labile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile organic impurities and residual solvents.[2]Not suitable for non-volatile or thermally unstable compounds.Identification and quantification of residual solvents and volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of MS.Provides molecular weight and structural information for unknown impurities.[2]Ionization efficiency can vary between compounds.Identification of unknown impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for definitive identification.[2]Lower sensitivity compared to MS.Unambiguous structure elucidation of isolated impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about functional groups present.[5]Complex spectra can be difficult to interpret for mixtures.Preliminary identification of functional groups in isolated impurities.

Experimental Protocols

Detailed and validated experimental protocols are critical for accurate and reproducible impurity analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification
  • Objective: To separate and quantify known and unknown impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

  • Data Analysis: Peak areas are used to determine the relative concentration of each impurity. For known impurities, quantification is performed against a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
  • Objective: To identify the molecular weights and fragmentation patterns of unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Utilize the same chromatographic conditions as the HPLC method.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

      • Mass Range: 50 - 1000 m/z.

      • Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) on selected parent ions for fragmentation analysis.[5]

  • Data Analysis: The accurate mass measurements and fragmentation patterns are used to propose the elemental composition and structure of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To provide definitive structural confirmation of isolated impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dissolve a sufficient amount (typically >1 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the overall structure.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to assemble the complete chemical structure of the impurity.

Workflow for Impurity Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound.

Impurity_Characterization_Workflow cluster_0 Initial Screening and Quantification cluster_1 Identification and Structural Elucidation cluster_2 Volatile Impurity Analysis cluster_3 Reporting and Control start API Sample of this compound hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms quantify Quantify Impurities (Relative Peak Area) hplc->quantify lcms LC-MS Analysis quantify->lcms Impurities > Threshold report Final Impurity Profile Report quantify->report prep_hplc Preparative HPLC (Impurity Isolation) lcms->prep_hplc Unknown Impurities nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) prep_hplc->nmr structure Structure Confirmation nmr->structure structure->report solvents Identify Residual Solvents gcms->solvents solvents->report control Establish Control Strategy report->control

Caption: Workflow for the characterization of impurities.

This structured approach ensures a thorough investigation of all potential impurities, leading to a well-characterized and high-quality active pharmaceutical ingredient.

References

Comparative Analysis of Substituted Indanone Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of substituted indanone derivatives as inhibitors of monoamine oxidase (MAO), crucial enzymes in the metabolism of neurotransmitters. The unique structural scaffold of indanone has been extensively explored for the development of potent and selective MAO inhibitors, offering potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] This document summarizes quantitative inhibitory data, details key experimental protocols for assessing inhibitor potency, and visualizes critical biochemical pathways and research workflows.

Overview of Indanone Derivatives as MAO Inhibitors

The indanone scaffold is a versatile starting point for the design of MAO inhibitors.[1] Research has demonstrated that specific substitutions on the indanone ring system can lead to highly potent and selective inhibitors for both MAO-A and MAO-B isoforms. Notably, C6-substituted indanones have been identified as particularly potent and selective MAO-B inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range.[2] Furthermore, the introduction of a benzylidene moiety at the 2-position of the 1-indanone core has yielded a class of compounds with significant MAO-B inhibitory activity.[2][3] The exploration of various substituents on both the indanone and benzylidene rings has provided valuable structure-activity relationship (SAR) insights for the rational design of next-generation inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various substituted indanone derivatives against human MAO-A and MAO-B is summarized in the tables below. The data, presented as IC50 values, allows for a direct comparison of the efficacy and selectivity of these compounds.

Table 1: 2-Benzylidene-1-indanone Derivatives

A series of twenty-two 2-benzylidene-1-indanone derivatives were synthesized and evaluated as inhibitors of recombinant human monoamine oxidase A and B. Many of these compounds were found to be specific MAO-B inhibitors with IC50 values below 2.74μM.[2] Twelve of the evaluated compounds are considered high-potency inhibitors, with IC50 values under 0.1μM.[2]

CompoundSubstitution (A-ring)Substitution (B-ring)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
5a 5-OHH>1000.089>1123
5b 5-OH2'-F>1000.045>2222
5c 5-OH3'-F>1000.033>3030
5d 5-OH4'-F>1000.027>3703
5e 5-OH2'-Cl>1000.056>1785
5f 5-OH3'-Cl>1000.031>3225
5g 5-OH4'-Cl0.1310.0216.24
5h 5-OH2'-Br>1000.078>1282
5i 5-OH3'-Br>1000.041>2439
5j 5-OH4'-Br>1000.038>2631
5k 5-OH4'-CH3>1000.034>2941
5l 5-OH4'-OCH31.250.11211.16

Data extracted from Legoabe, L.J., et al. (2016). 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 26(19), 4599-4605.[2]

Table 2: 2-Heteroarylidene-1-indanone Derivatives

The replacement of the benzylidene ring with heteroaromatic systems has also been explored. These derivatives are potent in vitro inhibitors of MAO-B, with IC50 values ranging from 0.0044 to 1.53μM.[3] While also inhibiting MAO-A, they generally show lower potency for this isoform.[3]

CompoundSubstitution (A-ring)Heteroaromatic RingMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
7a 5-OCH32-Thiophene0.0610.00986.22
7b 5-OCH32-Furan0.1250.0158.33
7c 5-OCH35-Methyl-2-furan0.1110.005121.76
7d 5-OCH35-Bromo-2-furan0.1350.004430.68
7e 5-OCH32-Pyridine0.0980.009110.77
7f 5-OCH33-Pyridine0.1540.01212.83

Data extracted from Nel, A., et al. (2016). 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic chemistry, 69, 1-8.

Experimental Protocols

The determination of MAO inhibitory activity is crucial for the evaluation of novel compounds. The following is a detailed protocol for a common in vitro assay.

MAO-Glo™ Assay for MAO-A and MAO-B Inhibition

This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[4][5] This assay provides a homogeneous, luminescent method for measuring MAO activity. The principle involves the MAO-catalyzed conversion of a luminogenic substrate into luciferin, which is then quantified in a subsequent luciferase reaction.[4][6] The amount of light produced is directly proportional to the MAO activity.

Materials:

  • MAO-Glo™ Assay Kit (containing MAO substrate, MAO Reaction Buffer, Luciferin Detection Reagent, and Reconstitution Buffer)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (substituted indanone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the reconstituted Luciferin Detection Reagent by adding Reconstitution Buffer with esterase to the lyophilized Luciferin Detection Reagent.

    • Prepare serial dilutions of the test compounds and positive controls in MAO Reaction Buffer. The final solvent concentration should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • MAO Reaction:

    • Add 25µl of the appropriate MAO enzyme (MAO-A or MAO-B) solution to each well of the microplate.

    • Add 25µl of the test compound dilutions or controls to the respective wells. For no-inhibitor controls, add 25µl of MAO Reaction Buffer containing the same concentration of solvent.

    • Add 25µl of the luminogenic MAO substrate to all wells to initiate the reaction.

    • Incubate the plate at room temperature (22-25°C) for 60 minutes.

  • Luminescent Signal Generation and Detection:

    • Add 50µl of the reconstituted Luciferin Detection Reagent to each well. This step stops the MAO reaction and initiates the luminescent signal.

    • Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

    • Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of MAO activity, by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

The following diagram illustrates the catabolism of monoamine neurotransmitters by MAO-A and MAO-B. Inhibition of these pathways increases the bioavailability of these neurotransmitters in the brain.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrial Outer Membrane cluster_post Metabolites Dopamine Dopamine MAOA MAO-A Dopamine->MAOA MAOB MAO-B Dopamine->MAOB Serotonin Serotonin Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA Phenethylamine Phenethylamine Phenethylamine->MAOB Metabolites_A Aldehydes, Carboxylic Acids, Alcohols MAOA->Metabolites_A Metabolites_B Aldehydes, Carboxylic Acids, Alcohols MAOB->Metabolites_B MAO_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization Compound_Library Substituted Indanone Compound Library HTS High-Throughput Screening (e.g., MAO-Glo™ Assay) Compound_Library->HTS Hit_Identification Hit Identification (% Inhibition) HTS->Hit_Identification IC50 IC50 Determination (Dose-Response Curves) Hit_Identification->IC50 Selectivity Selectivity Profiling (MAO-A vs. MAO-B) IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility) Selectivity->Mechanism Lead_Compound Lead Compound Mechanism->Lead_Compound SAR Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR SAR->Compound_Library Iterative Design

References

The Evolving Landscape of 4-Fluoro-Indanones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activities

The primary neuroprotective mechanism explored for indanone derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease. Additionally, inhibition of monoamine oxidase (MAO), particularly MAO-B, is a target for Parkinson's disease therapy.

Unfortunately, specific IC50 values for a series of 4-fluoro-indanone analogs with systematic structural variations are not extensively documented in single studies. The following tables compile data from various sources on indanone derivatives, including some fluorinated examples, to draw inferences on their SAR.

Table 1: Cholinesterase Inhibitory Activity of Indanone Derivatives

Compound IDCore StructureR1R2TargetIC50 (µM)
1 2-Benzylidene-1-indanoneHHAChE14.8 (nM)
2 2-Benzylidene-1-indanoneH3-OCH3AChE18.6 (nM)
3 5,6-Dimethoxy-2-[(4-(dimethylamino)phenyl)methyl]-1-indanone5,6-di-OCH34-N(CH3)2AChE0.12
4 5,6-Dimethoxy-2-[(4-(piperidin-1-yl)phenyl)methyl]-1-indanone5,6-di-OCH34-piperidinoAChE0.25
5 (Fluorinated) 2-(4-Fluorobenzylidene)-1-indanoneH4-FAChEData not available

Data for compounds 1 and 2 are from a study on multi-target-directed indanone derivatives.[2] Data for compounds 3 and 4 are from a study on indanone derivatives as cholinesterase inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Indanone Derivatives

Compound IDCore StructureR1 (at C6)R2TargetIC50 (µM)
6 1-IndanoneHHMAO-B> 100
7 6-Methoxy-1-indanone6-OCH3HMAO-B0.030
8 6-(Benzyloxy)-1-indanone6-OBnHMAO-B0.001
9 (Fluorinated) 2-(Furan-2-ylmethylene)-5-fluoro-1-indanone5-F2-(furan-2-ylmethylene)MAO-B0.0044

Data for compounds 6-8 are from a study on indanones as reversible MAO inhibitors. Data for compound 9 is from a study on 2-heteroarylidene-1-indanone derivatives as MAO inhibitors. The position of the fluoro substituent in compound 9 is at C5, not C4.

Structure-Activity Relationship Insights

Based on the available data for indanone derivatives, including the limited information on fluorinated analogs, the following SAR observations can be made:

  • Substitution on the Benzylidene Ring: For cholinesterase inhibitors, substitutions on the benzylidene moiety at the 2-position of the indanone core significantly influence activity. The presence of a methoxy group at the meta-position of the benzylidene ring (Compound 2) maintains high potency.[2]

  • Substitution on the Indanone Ring:

    • For Cholinesterase Inhibition: Dimethoxy substitution on the indanone ring at positions 5 and 6 appears to be favorable for potent AChE inhibition.

    • For MAO Inhibition: Substitution at the C6 position of the indanone ring is crucial for high MAO-B inhibitory potency. Methoxy and benzyloxy groups at this position lead to highly potent inhibitors (Compounds 7 and 8). In contrast, C5-substituted derivatives are weaker inhibitors.

  • Role of the Fluoro Substituent: While a systematic study on 4-fluoro-indanones is lacking, the high potency of a 5-fluoro-indanone derivative as a MAO-B inhibitor (Compound 9) suggests that the electron-withdrawing nature of the fluorine atom can be beneficial for this activity. In the context of cholinesterase inhibitors, a computational study suggested that an ortho-fluoro substituent on a benzyl moiety of a potential inhibitor could be favorable.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (4-fluoro-indanone derivatives)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO) and then dilute further with the assay buffer.

  • Assay in 96-well Plate:

    • To each well, add 20 µL of the test compound solution at different concentrations.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Start the enzymatic reaction by adding 20 µL of the ATCI substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

Cholinergic Synapse and AChE Inhibition

The following diagram illustrates the mechanism of action of acetylcholinesterase and its inhibition by compounds like 4-fluoro-indanone derivatives.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle triggers release of ActionPotential Action Potential ActionPotential->Ca_channel opens AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_receptor ACh Receptor ACh->ACh_receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate into Postsynaptic_Signal Postsynaptic Signal ACh_receptor->Postsynaptic_Signal generates Inhibitor 4-Fluoro-indanone Derivative (Inhibitor) Inhibitor->AChE inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition at the cholinergic synapse.

General Experimental Workflow for SAR Studies

The development and evaluation of new 4-fluoro-indanone derivatives typically follow a structured workflow.

SAR_Workflow start Design of 4-Fluoro-indanone Analog Library synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In Vitro Biological Screening (e.g., AChE, MAO assays) characterization->screening data_analysis Data Analysis and IC50 Determination screening->data_analysis sar_elucidation Structure-Activity Relationship (SAR) Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end Candidate Drug in_vivo->end

Caption: A typical experimental workflow for SAR studies of 4-fluoro-indanone derivatives.

Conclusion and Future Directions

The 4-fluoro-indanone scaffold holds significant promise for the development of novel neuroprotective agents. The limited available data suggests that strategic placement of substituents on both the indanone core and any appended moieties can dramatically influence biological activity, particularly as inhibitors of cholinesterases and monoamine oxidases.

However, to fully unlock the potential of this chemical class, systematic SAR studies are imperative. Future research should focus on the synthesis and biological evaluation of a comprehensive library of 4-fluoro-indanone analogs with diverse substituents at various positions. Such studies will provide a clearer understanding of the electronic and steric requirements for optimal activity and selectivity, paving the way for the development of next-generation therapeutics for neurodegenerative diseases.

References

A Comparative Bioactivity Analysis: 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one and 6-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the bioactivities of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one and 6-methoxy-1-indanone reveals their distinct pharmacological profiles, targeting different key proteins within the central nervous system. While direct comparative studies are limited, analysis of available data on these and structurally related compounds provides valuable insights for researchers in drug discovery and development.

This guide offers an objective comparison based on published experimental data, focusing on the biological targets, potency, and underlying mechanisms of action for these two indanone derivatives.

Overview of Bioactivity

This compound is primarily recognized as a key synthetic intermediate in the development of Central Nervous System (CNS) agents, particularly Selective Serotonin Reuptake Inhibitors (SSRIs). Its chemical structure is geared towards interaction with the serotonin transporter (SERT), a critical protein in the regulation of serotonergic neurotransmission.

6-methoxy-1-indanone , on the other hand, has been identified as a potent inhibitor of both the 5-HT1A receptor and the melatonin MT2 receptor.[1] It has also been investigated as a potential α1-adrenoceptor antagonist.[2] This multi-target profile suggests its potential utility in addressing conditions related to mood, sleep, and blood pressure regulation.

Quantitative Bioactivity Data

CompoundPrimary Biological Target(s)Potency (Ki or IC50)
This compoundSerotonin Transporter (SERT)Data not available
6-methoxy-1-indanone5-HT1A Receptor, Melatonin MT2 Receptor, α1-AdrenoceptorData not available

Signaling Pathways and Experimental Workflows

The distinct biological targets of these two compounds implicate their involvement in different signaling cascades.

This compound , by inhibiting SERT, would lead to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is the fundamental mechanism of action for SSRIs.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding Indanone 4-Fluoro-7-methoxy- 1-indanone Indanone->SERT Inhibition

SERT Inhibition by 4-Fluoro-7-methoxy-1-indanone.

6-methoxy-1-indanone interacts with G-protein coupled receptors (GPCRs). As an antagonist at the 5-HT1A and MT2 receptors, it would block the downstream signaling typically initiated by the endogenous ligands, serotonin and melatonin, respectively.

GPCR_Antagonism cluster_cell_membrane Cell Membrane Receptor 5-HT1A or MT2 Receptor G_Protein G-protein Receptor->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) G_Protein->Signaling_Cascade Initiates Ligand Serotonin or Melatonin Ligand->Receptor Binds Antagonist 6-methoxy-1-indanone Antagonist->Receptor Blocks

GPCR Antagonism by 6-methoxy-1-indanone.

A typical experimental workflow to determine the binding affinity of a compound to its target receptor involves a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes (with target receptor) Start->Prepare_Membranes Incubate Incubate with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50/Ki determination) Quantify->Analyze End End Analyze->End

Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of bioactivity data. Below are representative protocols for assessing activity at the identified biological targets.

Serotonin Transporter (SERT) Binding Assay

This assay determines the affinity of a test compound for the serotonin transporter.

  • Materials:

    • Human SERT-expressing cell membranes (e.g., from HEK293 cells).

    • Radioligand: [³H]Citalopram or a similar high-affinity SERT ligand.

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Assay buffer: Typically Tris-HCl buffer with salts.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to a binding affinity constant (Ki).

5-HT1A Receptor Binding Assay

This assay measures the binding affinity of a compound to the 5-HT1A receptor.

  • Materials:

    • Cell membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]8-OH-DPAT or a similar 5-HT1A agonist.

    • Test compound: 6-methoxy-1-indanone.

    • Non-specific binding control: A high concentration of a known 5-HT1A antagonist (e.g., WAY-100635).

    • Assay buffer.

    • Filtration apparatus and filters.

    • Scintillation counter.

  • Procedure:

    • The cell membranes are incubated with the radioligand in the presence of various concentrations of the test compound.

    • Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The filters are washed, and the radioactivity is quantified.

    • IC50 and Ki values are calculated from the resulting data.

Melatonin MT2 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the MT2 receptor.

  • Materials:

    • Cell membranes from cells expressing the human MT2 receptor.

    • Radioligand: [¹²⁵I]-Iodomelatonin.

    • Test compound: 6-methoxy-1-indanone.

    • Non-specific binding control: A high concentration of melatonin.

    • Assay buffer.

    • Filtration system.

    • Gamma counter.

  • Procedure:

    • The MT2 receptor-containing membranes are incubated with the radioligand and a range of concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The mixture is filtered to separate bound radioligand.

    • The radioactivity on the filters is measured using a gamma counter.

    • The affinity of the test compound is determined by analyzing the displacement of the radioligand.

Conclusion

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Indanone Precursors for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical determinant of success in the synthesis of novel therapeutic agents. Indanone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A key consideration in the design of indanone-based drug candidates is the incorporation of fluorine. This guide provides an objective comparison of the efficacy of fluorinated and non-fluorinated indanone precursors, supported by experimental data and detailed protocols, to inform the rational design of next-generation therapeutics.

Chemical Reactivity: The Impact of Fluorination

The primary distinction between fluorinated and non-fluorinated indanone precursors lies in their chemical reactivity, which is significantly influenced by the strong electron-withdrawing nature of the fluorine atom.[2] In the context of 5-fluoro-1-indanone versus 1-indanone, the fluorine substituent at the 5-position enhances the electrophilicity of the carbonyl carbon.[2] This heightened electrophilicity is anticipated to increase reaction rates and yields in common synthetic transformations used to build more complex molecules, such as nucleophilic addition and condensation reactions.[2]

Knoevenagel Condensation: A Case Study

The Knoevenagel condensation, a widely used carbon-carbon bond-forming reaction in medicinal chemistry, serves as an excellent example to illustrate the differing reactivity. This reaction is fundamental to the synthesis of 2-benzylidene-1-indanone derivatives, which have shown promise as anti-inflammatory and anticancer agents.[3][4]

The electron-withdrawing fluorine atom in 5-fluoro-1-indanone is expected to increase the acidity of the α-protons, which facilitates the formation of the enolate intermediate required for the condensation.[2] This, combined with the increased electrophilicity of the carbonyl group, suggests that 5-fluoro-1-indanone would likely exhibit a faster reaction rate and potentially a higher yield compared to 1-indanone under the same conditions.[2]

Data Presentation: Synthesis of Indanone Derivatives

The following tables summarize representative experimental data for the synthesis of indanone derivatives from both non-fluorinated and fluorinated precursors.

Table 1: Synthesis of 2-Benzylidene-1-indanone Derivatives (from 1-Indanone)

DerivativeAldehyde ReactantCatalyst/SolventYield (%)Reference
2-(2-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one2-hydroxybenzaldehyde5% aq. NaOH / Ethanol65.1[5]
2-(4-fluorobenzylidene)-2,3-dihydro-1H-inden-1-one4-fluorobenzaldehyde5% aq. NaOH / Ethanol87.2[5]
2-(2-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one2-chlorobenzaldehyde5% aq. NaOH / Ethanol98.9[5]

Table 2: Synthesis of 5-Fluoro-1-indanone

Starting MaterialReagentYield (%)Reference
3-(3-fluorophenyl)propanoic acidChlorosulfonic acid~70.5[6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes the Claisen-Schmidt condensation reaction between 1-indanone and a substituted benzaldehyde.[3][5]

Materials:

  • 1-indanone (or substituted 1-indanone)

  • Substituted benzaldehyde

  • Ethanol

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Hydrochloric acid (for workup)

  • Ice

Procedure:

  • Dissolve the 1-indanone derivative and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Add the 5% aqueous NaOH solution to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • After completion of the reaction (monitored by TLC), pour the reaction mixture into a mixture of ice and hydrochloric acid to neutralize.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 5-Fluoro-1-indanone

This protocol describes the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid.[6][7]

Materials:

  • 3-(3-fluorophenyl)propanoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Ethyl acetate (or other suitable organic solvent)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, slowly add 3-(3-fluorophenyl)propanoic acid to chlorosulfonic acid with stirring.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Biological Activity

Indanone derivatives have been shown to modulate several key signaling pathways implicated in diseases such as cancer and inflammation. The introduction of fluorine can enhance the biological activity of these derivatives, potentially leading to more potent therapeutic agents.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some indanone derivatives have been shown to exert their anti-inflammatory and anti-cancer effects by modulating the MAPK pathway.[8]

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Indanone_Derivative Indanone Derivative Indanone_Derivative->MEK Inhibition NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Indanone_Derivative Indanone Derivative Indanone_Derivative->IKK_Complex Inhibition PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Indanone_Derivative Indanone Derivative Indanone_Derivative->PI3K Inhibition

References

A Comparative Guide to In Vitro Assays for Assessing the Biological Activity of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of common in vitro assays used to test the biological activity of indanone derivatives, focusing on their anticancer, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting and implementing appropriate assays for their drug discovery and development efforts.

Anticancer Activity: Cytotoxicity Assessment

A primary method for evaluating the anticancer potential of indanone derivatives is to assess their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[1]

Comparative Data: Cytotoxicity of Indanone Derivatives (MTT Assay)
Compound/DrugDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6Thiazolyl HydrazoneHT-29 (Colon)0.44[1][2]
ITH-6Thiazolyl HydrazoneCOLO 205 (Colon)0.98[1][2]
ITH-6Thiazolyl HydrazoneKM 12 (Colon)0.41[1][2]
Compound 9j2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[1]
Compound 9j2-Benzylidene-1-indanoneHCT-116 (Colon)0.088[1]
Compound 9j2-Benzylidene-1-indanoneTHP-1 (Leukemia)0.12[1]
Compound 9j2-Benzylidene-1-indanoneA549 (Lung)0.21[1]
Gallic acid-indanone derivativeGallic Acid-based IndanoneMCF-7 (Breast)2.2[3]
(R)-9k3-ArylindanoneHCT-116 (Colon)0.53[3]
Gefitinib (Standard) EGFR InhibitorPC-9 (Lung)0.077
Gefitinib (Standard) EGFR InhibitorA549 (Lung)6.10
Experimental Protocol: MTT Assay

This protocol is a standard procedure for assessing cell viability.

Materials:

  • Indanone derivatives

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indanone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: In Vitro Anticancer Drug Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Indanone Derivatives (Serial Dilutions) treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

In Vitro Anticancer Drug Screening Workflow.

Neuroprotective Activity

Indanone derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's. Key in vitro assays for evaluating neuroprotective activity include inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease. Ellman's method is a widely used spectrophotometric assay to measure AChE activity.

Compound/DrugDerivative ClassAChE IC50Reference
Donepezil (Standard)Piperidine6.7 nM
Indanone Derivative 9Indanone14.8 nM[4][5]
Indanone Derivative 14Indanone18.6 nM[4][5]
Indanone Derivative 5cAminopropoxy benzylidene indanone0.12 µM[6][7]
Indanone Derivative C5Indanone1.16 µM

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Indanone derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the indanone derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for AChE inhibition.

Monoamine Oxidase (MAO) Inhibition

Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Various assays are available to measure the inhibition of MAO-A and MAO-B isoforms.

Compound/DrugDerivative ClassMAO-B IC50 (µM)Reference
Selegiline (Standard)Propargylamine~0.01
C6-substituted indanonesIndanone0.001 - 0.030[6]
2-Heteroarylidene-1-indanones2-Heteroarylidene-1-indanone0.0044 - 1.53[8]
2-Benzylidene-1-indanones2-Benzylidene-1-indanone<2.74

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Indanone derivatives

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well plate

  • Plate reader (fluorometric or spectrophotometric)

Procedure:

  • Assay Setup: In a 96-well plate, add the MAO enzyme (A or B), buffer, and the indanone derivative at various concentrations.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the substrate (e.g., kynuramine) to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Anti-inflammatory Activity

Indanone derivatives have been investigated for their potential to mitigate inflammation. A common in vitro model involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like TNF-α and IL-6.

Comparative Data: Anti-inflammatory Activity of Indanone Derivatives
Compound/DrugAssayIC50 or % InhibitionReference
Indanone Derivative 11kNO production in LPS-stimulated RAW264.7 cellsPotent inhibition[9]
Indanone Derivative 8fIL-6 and TNF-α release in LPS-stimulated macrophagesStrong inhibition
Cinnamic acid-indanone hybrid 2mNO production in LPS-stimulated RAW264.7 cells7.70 µM[10]
Indomethacin (Standard) COX-1 Inhibition18 nM
Indomethacin (Standard) COX-2 Inhibition26 nM
Experimental Protocol: Anti-inflammatory Cytokine Release Assay

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Indanone derivatives

  • Complete cell culture medium

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the indanone derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

Signaling Pathway Modulation by Indanone Derivatives

Many indanone derivatives exert their biological effects by modulating key intracellular signaling pathways. A prominent example is the inhibition of the NF-κB pathway, which plays a central role in inflammation and cancer.[1][2][9][10] Some indanone derivatives have also been shown to affect MAPK signaling pathways.[10]

G cluster_stimulus External Stimuli cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_stim TNF-α TNFR TNFR TNFa_stim->TNFR MAPK MAPKs TLR4->MAPK TNFR->MAPK IKK IKK Complex MAPK->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Gene_exp Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene_exp activates Indanone Indanone Derivatives Indanone->MAPK inhibits Indanone->IKK inhibits

Inhibition of NF-κB and MAPK Signaling by Indanone Derivatives.

References

A Comparative Guide to the Structural Elucidation of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement of pharmacologically active molecules is paramount in modern drug discovery and development. For derivatives of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a scaffold of interest in medicinal chemistry, a variety of analytical techniques can be employed for structural characterization. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods, supported by experimental data from closely related compounds.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography provides direct and definitive evidence of a molecule's solid-state conformation, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the exact title compound is not publicly available, the analysis of a closely related derivative, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, offers valuable insights into the expected structural features.[1][2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for the X-ray crystallographic analysis of a small organic molecule like an indenone derivative is outlined below.

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification dissolution Dissolution in appropriate solvent synthesis->dissolution evaporation Slow evaporation / Vapor diffusion / Cooling dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting diffractometer X-ray Diffractometer mounting->diffractometer diffraction Diffraction Data Collection diffractometer->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Fig. 1: Experimental workflow for single-crystal X-ray crystallography.
  • Crystal Growth: Single crystals of the purified compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis) and then refined to best fit the experimental data.[4]

Crystallographic Data for a 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

The following table summarizes the crystallographic data obtained for a closely related bromo-derivative, providing an example of the type of quantitative information generated by this technique.

ParameterValue[1][3]
Chemical FormulaC₁₁H₁₁BrO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.3995 (4)
b (Å)18.2396 (11)
c (Å)8.1637 (5)
β (°)92.427 (2)
Volume (ų)1099.93 (11)
Z4

Alternative Analytical Techniques: A Spectroscopic Approach

While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation in solution and for confirming molecular weight and fragmentation patterns. These techniques are often used in combination for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). For this compound derivatives, NMR is crucial for confirming the presence and connectivity of the fluoro, methoxy, and dihydroindenone moieties.[5][6]

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and spectra (e.g., ¹H, ¹³C, ¹⁹F) are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the molecular structure.

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in related indenone structures.

Functional Group¹H Chemical Shift (ppm)[1]¹³C Chemical Shift (ppm)[1]
Aromatic C-H6.5 - 8.0110 - 160
Methoxy (-OCH₃)3.8 - 4.055 - 60
Methylene (-CH₂-)2.5 - 3.025 - 40
Carbonyl (C=O)-190 - 210
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[7][8]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

For this compound (Molecular Formula: C₁₀H₉FO₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

ParameterExpected Value
Molecular FormulaC₁₀H₉FO₂
Molecular Weight180.18 g/mol [9]
Exact Mass180.0586

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation.

G cluster_comp Comparison of Structural Analysis Techniques cluster_adv Advantages cluster_disadv Disadvantages Xray X-ray Crystallography Xray_adv Definitive 3D structure Absolute stereochemistry Xray->Xray_adv Provides Xray_disadv Requires single crystals Solid-state conformation only Xray->Xray_disadv Has NMR NMR Spectroscopy NMR_adv Structure in solution Dynamic information NMR->NMR_adv Provides NMR_disadv Requires soluble sample Indirect structural information NMR->NMR_disadv Has MS Mass Spectrometry MS_adv Molecular weight confirmation Elemental composition (HRMS) MS->MS_adv Provides MS_disadv Limited stereochemical info Fragmentation can be complex MS->MS_disadv Has

References

A Researcher's Guide to Regioselective Indanone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indanone scaffold is a cornerstone of many biologically active molecules. Achieving precise control over substituent placement on the aromatic ring—regioselectivity—is a critical challenge in the synthesis of these valuable compounds. This guide provides an objective comparison of the most common methods for regioselective indanone synthesis, supported by experimental data and detailed protocols to inform your synthetic strategy.

The construction of substituted indanones primarily relies on intramolecular cyclization reactions, with the final substitution pattern dictated by a combination of electronic and steric factors, as well as reaction conditions. The most prevalent strategies include intramolecular Friedel-Crafts acylation, the Nazarov cyclization, and various transition-metal-catalyzed reactions. This guide will delve into the nuances of each, providing a clear comparison to aid in the rational design and execution of your synthetic routes.

Intramolecular Friedel-Crafts Acylation: The Workhorse of Indanone Synthesis

Intramolecular Friedel-Crafts acylation is a widely employed method for the synthesis of indanones, typically involving the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. While powerful, this method often suffers from a lack of regioselectivity, yielding mixtures of isomers that can be challenging to separate.[1][2] The outcome of the reaction is highly dependent on the directing effects of the substituents on the aromatic ring and the choice of catalyst and reaction conditions.

Polyphosphoric Acid (PPA)-Mediated Cyclization: A Tunable Approach

Polyphosphoric acid (PPA) is a common reagent for inducing Friedel-Crafts acylation. Notably, the concentration of phosphorus pentoxide (P₂O₅) in PPA can be modulated to control the regioselectivity of the cyclization.[1] This provides a powerful tool for selectively accessing different indanone isomers.

Generally, PPA with a lower P₂O₅ content (e.g., 76%) favors the formation of the indanone isomer where an electron-donating group on the aromatic ring is meta to the newly formed carbonyl group. Conversely, a higher P₂O₅ content (e.g., 83%) promotes the formation of the isomer where the electron-donating group is ortho or para to the carbonyl.[1]

Areneα,β-Unsaturated AcidPPA (P₂O₅ %)Major RegioisomerRegioisomeric RatioYield (%)
2,5-DimethylanisoleMethacrylic acid76%4,7-Dimethyl-6-methoxy-1-indanone>95:585
2,5-DimethylanisoleMethacrylic acid83%4,7-Dimethyl-5-methoxy-1-indanone5:9582
m-Cresol methyl etherMethacrylic acid76%7-Methyl-6-methoxy-1-indanone>95:575
m-Cresol methyl etherMethacrylic acid83%7-Methyl-5-methoxy-1-indanone10:9070
1,3-DimethoxybenzeneCrotonic acid76%5,7-Dimethoxy-2-methyl-1-indanone>95:588
1,3-DimethoxybenzeneCrotonic acid83%4,6-Dimethoxy-2-methyl-1-indanone15:8584

Data compiled from van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720.[1]

Influence of Solvents in Friedel-Crafts Acylation

The choice of solvent can also significantly impact the regioselectivity of Friedel-Crafts reactions. For instance, in the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, the use of nitromethane as a solvent provides optimal selectivity, yielding the desired product over its 6,7-dimethoxy regioisomer in a ratio greater than 20:1.[3] In contrast, solvents like acetonitrile, toluene, and chlorobenzene lead to lower selectivities.[3]

SolventRegioisomeric Ratio (5,6-dimethoxy : 6,7-dimethoxy)
Nitromethane>20:1
Acetonitrile9:1
Toluene8:1
Chlorobenzene7:1

Data from Fillion, E., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.[3]

The Nazarov Cyclization: A Powerful Tool for Unsaturated Systems

The Nazarov cyclization is another key method for constructing the indanone core, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or a related precursor.[1][4] The regioselectivity of the subsequent elimination step can be a controlling factor in the final product distribution. While powerful, classical Nazarov cyclizations often require harsh acidic conditions.[4]

Modern variations of the Nazarov cyclization offer milder conditions and greater control over selectivity. For instance, the use of specific catalysts can direct the cyclization to favor a particular regioisomer.

SubstrateCatalyst/ReagentProductYield (%)
Chalcone derivativesTrifluoroacetic acid (TFA)Substituted 1-indanonesHigh
Aryl vinyl ketonesPhotochemicalSubstituted 1-indanonesGood to Excellent

Data compiled from various sources.[2]

Transition-Metal-Catalyzed Annulations: A Modern Approach

In recent years, transition-metal-catalyzed reactions have emerged as a powerful and versatile strategy for the synthesis of indanones.[5][6] These methods often offer high levels of regioselectivity and functional group tolerance under milder reaction conditions compared to classical methods. Palladium, rhodium, and nickel are commonly employed catalysts in these transformations.[7]

A key advantage of these methods is the potential for catalyst control to direct the reaction towards a specific regioisomer, a challenge for traditional methods. For example, by judicious choice of a nickel or rhodium catalyst, either 2- or 3-substituted indanones can be selectively synthesized from the same starting materials.

Experimental Protocols

Protocol 1: Regioselective Indanone Synthesis using PPA with Controlled P₂O₅ Content

This protocol is adapted from the work of van Leeuwen et al. for the regioselective synthesis of indanones from an electron-rich arene and an α,β-unsaturated carboxylic acid.[8]

Materials:

  • Arene (e.g., 2,5-dimethylanisole)

  • α,β-Unsaturated carboxylic acid (e.g., methacrylic acid)

  • Polyphosphoric acid (PPA) with either 76% or 83% P₂O₅ content

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with PPA (with the desired P₂O₅ content), add the arene and the α,β-unsaturated carboxylic acid.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the desired product by silica gel column chromatography.

Protocol 2: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone via Friedel-Crafts Acylation

This protocol is a summary of the procedure reported in Organic Syntheses.[3]

Materials:

  • 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione

  • Trifluoromethanesulfonic acid (TfOH)

  • Nitromethane

  • Saturated aqueous ammonium chloride

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Dissolve 5-(3,4-dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione in nitromethane.

  • Add trifluoromethanesulfonic acid dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated ammonium chloride and water.

  • Dry the organic layer and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 5,6-dimethoxy-2-methyl-1-indanone.

Mechanistic Pathways and Regiocontrol

The regiochemical outcome of these reactions is governed by distinct mechanistic pathways. Understanding these pathways is crucial for predicting and controlling the formation of the desired indanone isomer.

PPA-Mediated Friedel-Crafts Acylation

The regioselectivity in PPA-mediated reactions is attributed to two competing pathways, with the dominant pathway determined by the P₂O₅ content.[1]

G Regiocontrol in PPA-Mediated Indanone Synthesis cluster_low_ppa Low P₂O₅ PPA (e.g., 76%) cluster_high_ppa High P₂O₅ PPA (e.g., 83%) Arene_L Arene Michael_Add Michael Addition Arene_L->Michael_Add Unsat_Acid_L α,β-Unsaturated Carboxylic Acid Unsat_Acid_L->Michael_Add Intermediate_A Intermediate A Michael_Add->Intermediate_A FC_Alkylation Friedel-Crafts Alkylation Intermediate_A->FC_Alkylation Product_A meta-Substituted Indanone FC_Alkylation->Product_A Arene_H Arene Acylium_Ion Acylium Ion Formation Arene_H->Acylium_Ion Unsat_Acid_H α,β-Unsaturated Carboxylic Acid Unsat_Acid_H->Acylium_Ion Intermediate_B Intermediate B Acylium_Ion->Intermediate_B Nazarov_Cycl Nazarov Cyclization Intermediate_B->Nazarov_Cycl Product_B ortho/para-Substituted Indanone Nazarov_Cycl->Product_B

Caption: Competing pathways in PPA-mediated indanone synthesis.

At low P₂O₅ concentrations, a Michael addition of the arene to the α,β-unsaturated acid is favored, followed by an intramolecular Friedel-Crafts alkylation to yield the meta-substituted product.[1] At high P₂O₅ concentrations, the formation of a more reactive acylium ion is promoted, which then undergoes a Nazarov-type cyclization to give the ortho- or para-substituted indanone.[1]

Nazarov Cyclization

The key step in the Nazarov cyclization is a 4π-electrocyclic ring closure of a pentadienyl cation. The regioselectivity of the subsequent elimination step determines the final product.

G Nazarov Cyclization Pathway for Indanone Synthesis Divinyl_Ketone Divinyl Ketone Precursor Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Protonation/ Activation Acid_Cat Acid Catalyst (Lewis or Brønsted) Acid_Cat->Pentadienyl_Cation Electrocyclization 4π-Electrocyclic Ring Closure Pentadienyl_Cation->Electrocyclization Oxyallyl_Cation Oxyallyl Cation Electrocyclization->Oxyallyl_Cation Elimination Elimination of H+ Oxyallyl_Cation->Elimination Enol_Intermediate Enol Intermediate Elimination->Enol_Intermediate Tautomerization Tautomerization Enol_Intermediate->Tautomerization Indanone_Product Indanone Tautomerization->Indanone_Product

Caption: Generalized mechanism of the Nazarov cyclization.

Transition-Metal-Catalyzed Carboacylation

Catalyst control allows for divergent synthesis of 2- or 3-substituted indanones from the same starting materials. The choice of metal and ligand dictates the regiochemical outcome of the migratory insertion step.

G Catalyst-Controlled Regiodivergent Indanone Synthesis cluster_ni Nickel Catalyst cluster_rh Rhodium Catalyst Starting_Material Aryl Ketone with Alkene Tether Migratory_Insertion_12 1,2-Migratory Insertion Starting_Material->Migratory_Insertion_12 Ni Catalyst Migratory_Insertion_21 2,1-Migratory Insertion Starting_Material->Migratory_Insertion_21 Rh Catalyst Ni_Cat Ni(cod)₂ / PMe₃ Reductive_Elimination_Ni Reductive Elimination Migratory_Insertion_12->Reductive_Elimination_Ni Product_3_Substituted 3-Substituted Indanone Reductive_Elimination_Ni->Product_3_Substituted Rh_Cat Rh(cod)₂SbF₆ / Ph₂P(O)H Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion_21->Beta_Hydride_Elimination Product_2_Substituted 2-Substituted Indanone Beta_Hydride_Elimination->Product_2_Substituted

Caption: Divergent pathways in transition-metal-catalyzed carboacylation.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic strategy for accessing a specific substituted indanone is a multifactorial decision.

  • Intramolecular Friedel-Crafts acylation , particularly with PPA, offers a classical and often high-yielding approach, with the significant advantage of tunable regioselectivity through the control of P₂O₅ concentration. This method is well-suited for electron-rich aromatic systems. However, it can be limited by the need for harsh acidic conditions and may produce mixtures of isomers with other substrates.

  • The Nazarov cyclization is a powerful method for the synthesis of unsaturated indanones and offers access to complex polycyclic systems. Modern catalytic variants have overcome many of the limitations of the classical procedure, providing milder reaction conditions and improved selectivity.

  • Transition-metal-catalyzed methods represent the state-of-the-art in indanone synthesis, offering excellent regioselectivity, broad functional group compatibility, and mild reaction conditions. The ability to achieve catalyst-controlled regiodivergence is a particularly powerful feature of this approach, enabling the selective synthesis of isomers that are difficult to access by other means.

By carefully considering the desired substitution pattern, the nature of the available starting materials, and the tolerance of functional groups to the reaction conditions, researchers can select the most appropriate and efficient method for the synthesis of their target indanone derivatives. The data and protocols presented in this guide serve as a valuable starting point for navigating these synthetic choices and advancing research in medicinal chemistry and drug development.

References

A Comparative Guide to Analytical Methods for the Quality Control of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of key analytical methodologies for the quality control of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a crucial intermediate in pharmaceutical synthesis. Ensuring the purity, identity, and stability of this compound is paramount for the successful development of downstream products. The methods detailed below provide a framework for establishing a robust quality control strategy.

While specific, published experimental data for this compound is limited, this guide utilizes data from closely related indanone analogs and general spectroscopic principles to provide representative analytical outcomes.[1] Researchers should consider these as baseline methods to be validated for their specific application.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from impurities, which may arise from the synthesis process or degradation. High-Performance Liquid Chromatography (HPLC) is the primary method for potency determination and purity analysis, while Gas Chromatography (GC) is often used for residual solvent and volatile impurity analysis.[2][3]

Table 1: Comparison of Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)
Primary Use Purity assessment, quantification, impurity profilingResidual solvent analysis, volatile impurities
Typical Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradientsHelium
Detector UV-Vis (Diode Array Detector)Mass Spectrometer (MS)
Key Performance Metrics High resolution, sensitivity for non-volatile compoundsHigh sensitivity for volatile and semi-volatile compounds
Limitations Not suitable for highly volatile compoundsRequires sample to be volatile or derivatized
Experimental Protocols: Chromatographic Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, determined by a UV-Vis scan (e.g., 254 nm).[4]

    • Injection Volume: 10 µL.

  • Analysis: Record the chromatogram to determine the retention time and peak area of the main component and any impurities. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a known amount of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 60 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Identify volatile impurities and residual solvents by comparing their mass spectra to a reference library (e.g., NIST).

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic methods are critical for confirming the chemical identity and structure of this compound. NMR, IR, and Mass Spectrometry each provide unique and complementary information.[1][5]

Table 2: Comparison of Spectroscopic Data for Indanone Analogs

Method1-Indanone (Reference)5-Methoxy-1-indanone (Analog)Expected Data for 4-Fluoro-7-methoxy-1-indanone
¹H NMR (CDCl₃, δ ppm) 2.68 (t, H-2), 3.13 (t, H-3), 7.25-7.75 (m, Ar-H)[1]2.65 (t, H-2), 3.08 (t, H-3), 3.85 (s, -OCH₃), 6.85-7.65 (m, Ar-H)[1]~2.7 (m, H-2), ~3.1 (m, H-3), ~3.9 (s, -OCH₃), ~6.8-7.5 (m, Ar-H with H-F coupling)
¹³C NMR (CDCl₃, δ ppm) 207.2 (C=O), 36.4 (C-2), 25.9 (C-3), 123.8-154.9 (Ar-C)[1]205.9 (C=O), 36.6 (C-2), 25.6 (C-3), 55.6 (-OCH₃), 109.4-165.5 (Ar-C)[1]~205 (C=O), ~36 (C-2), ~25 (C-3), ~56 (-OCH₃), Aromatic carbons showing C-F coupling (J-coupling constants)
FTIR (cm⁻¹) ~1700 (C=O stretch), ~3000 (Ar C-H), ~2900 (Aliphatic C-H)~1695 (C=O stretch), ~1260 (C-O stretch), ~2950 (Aliphatic C-H)~1705 (C=O stretch), ~1270 (C-O stretch), ~1100 (C-F stretch)
Mass Spec (EI, m/z) 132.06 [M]⁺162.07 [M]⁺180.06 [M]⁺, with characteristic fragmentation pattern

Note: Expected data for the target compound is predicted based on the influence of fluoro and methoxy substituents on the indanone core.

Experimental Protocols: Spectroscopic Analysis

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 2 seconds.[1]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A higher number of scans (e.g., 1024 or more) is required. Set the spectral width from 0 to 220 ppm.[1]

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum to confirm the presence and environment of the fluorine atom.

  • Analysis: Process the data with appropriate phasing and baseline correction. Confirm the structure by interpreting chemical shifts, coupling constants (including H-F and C-F), and integration values.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact.[1]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.[4]

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to obtain a high-quality spectrum.

  • Analysis: Identify characteristic absorption bands for key functional groups (e.g., C=O ketone, C-O ether, C-F bond, aromatic C-H) and compare them to reference spectra.

Visualized Workflows

The following diagrams illustrate a general quality control workflow and a comparison of the information provided by each analytical technique.

Caption: General workflow for the quality control of a chemical intermediate.

Analytical_Comparison cluster_methods Analytical Methods QC_Parameter Quality Control Parameter Identity Identity Structure Structure Purity Purity Quantification Quantification HPLC HPLC-UV HPLC->Purity HPLC->Quantification GCMS GC-MS GCMS->Purity NMR NMR NMR->Identity NMR->Structure FTIR FTIR FTIR->Identity MS Mass Spec MS->Identity

Caption: Relationship between analytical methods and QC parameters.

References

A Comparative Guide to the Synthetic Routes of Substituted 1-Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. Its prevalence in medicinal chemistry has driven the development of various synthetic strategies for its construction. This guide provides an objective comparison of the most common and effective synthetic routes to substituted 1-indanones, supported by quantitative data and detailed experimental protocols.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classical and widely employed method for the synthesis of 1-indanones.[1] This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives, promoted by a Lewis or Brønsted acid.

Advantages:

  • Well-established and reliable method.

  • Applicable to a wide range of substrates.

  • Can be performed in one or two steps.

Disadvantages:

  • Often requires stoichiometric amounts of strong acids, leading to harsh reaction conditions and potential environmental concerns.

  • The direct cyclization of 3-arylpropionic acids can be difficult and may require high temperatures.[2]

  • The two-step process involving acyl chlorides generates corrosive byproducts.

Comparative Performance Data
Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
3-Phenylpropionic acidPPA-850.585
3-(4-Methoxyphenyl)propionic acidPPA-850.590
3-(4-Chlorophenyl)propionic acidPPA-100175
3-Phenylpropionyl chlorideAlCl₃CS₂Reflux192
3-(3-Methoxyphenyl)propionic acidNbCl₅DichloromethaneRoom Temp285
3-(p-Tolyl)propionic acidTb(OTf)₃o-Dichlorobenzene2501274[2]
2-(3,5-dimethoxybenzyl)malonic acid diethyl esterMethanesulfonic acid-100295[2]

Data sourced from multiple literature reports, specific conditions may vary.

Transition-Metal-Catalyzed Reactions

Modern synthetic methods often employ transition-metal catalysts, such as palladium, to achieve the synthesis of 1-indanones under milder conditions and with greater functional group tolerance. A notable example is the one-pot Heck-aldol annulation cascade.[3]

Advantages:

  • Milder reaction conditions compared to Friedel-Crafts acylation.

  • High functional group tolerance.

  • Can be performed in a one-pot fashion, increasing efficiency.

Disadvantages:

  • Catalyst cost and sensitivity.

  • Reaction optimization can be complex.

Comparative Performance Data: Palladium-Catalyzed Heck-Aldol Annulation
Aryl HalideAlkeneCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
2-Bromobenzaldehyden-Butyl vinyl etherPd(OAc)₂/dpppEthylene Glycol1151685[3]
2-Bromo-5-methoxybenzaldehyden-Butyl vinyl etherPd(OAc)₂/dpppEthylene Glycol1151682[3]
2-Bromo-4,5-dimethoxybenzaldehyden-Butyl vinyl etherPd(OAc)₂/dpppEthylene Glycol1151690[3]
2-Chlorobenzaldehyden-Butyl vinyl etherPd(OAc)₂/4-MeO-dpppEthylene Glycol1451670[3]

Data is for the synthesis of the corresponding 3-hydroxy-1-indanones.[3]

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of divinyl ketones to produce cyclopentenones.[4] This methodology can be adapted for the synthesis of 1-indanones, often starting from chalcone derivatives.

Advantages:

  • Provides access to highly substituted 1-indanones.

  • Can be performed with catalytic amounts of Lewis or Brønsted acids.

Disadvantages:

  • Requires the synthesis of specific divinyl ketone precursors.

  • Can suffer from issues of regioselectivity and stereoselectivity.

Comparative Performance Data
Substrate (Chalcone Derivative)Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1,3-Diphenyl-2-propen-1-oneTFA-Reflux275
1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-oneCu(OTf)₂DichloromethaneRoom Temp2480
1-(4-Nitrophenyl)-3-phenyl-2-propen-1-oneFeCl₃DichloromethaneRoom Temp2465
1-Aryl-4,4,4-trichlorobut-2-en-1-onesTfOH-802-10up to 92[5]

Yields are representative and can vary based on specific substrate and conditions.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt complexes, to form a cyclopentenone.[6] The intramolecular version of this reaction is a viable strategy for constructing the 1-indanone core.[7]

Advantages:

  • High convergency, forming multiple bonds in a single step.

  • Excellent for constructing complex polycyclic systems.

  • Intramolecular reactions often proceed with high regio- and stereoselectivity.[7]

Disadvantages:

  • Often requires stoichiometric amounts of metal carbonyl complexes, although catalytic versions are being developed.[8]

  • The reaction can be sensitive to substrate structure and reaction conditions.

Comparative Performance Data: Intramolecular Pauson-Khand Reaction
Enyne SubstrateCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)
N-tethered 1,7-enyne (with CF₃ group)Co₂(CO)₈DichloromethaneRoom Temp2440[8]
N-tethered 1,7-enyne (with C₄F₉ group)Co₂(CO)₈DichloromethaneRoom Temp2415[8]
Oxygen-tethered 1,6-enyneCo₂(CO)₈ / NMODichloromethaneRoom Temp1275
Carbon-tethered 1,6-enyne[Rh(CO)₂Cl]₂Toluene1102485

Yields are for the formation of the corresponding bicyclic cyclopentenone core.

Visualizing the Synthetic Pathways

Friedel_Crafts_Acylation A 3-Arylpropionic Acid B 3-Arylpropionyl Chloride A->B SOCl₂ or (COCl)₂ C Acylium Ion Intermediate A->C Brønsted Acid (e.g., PPA, TfOH) (One-step) B->C Lewis Acid (e.g., AlCl₃) (Two-step) D Substituted 1-Indanone C->D Intramolecular Electrophilic Aromatic Substitution

Caption: Friedel-Crafts Acylation Pathways to 1-Indanones.

Heck_Aldol_Annulation A Aryl Halide + Alkene B Heck Adduct A->B Pd Catalyst C Enol/Enolate Intermediate B->C Base/Solvent D Substituted 1-Indanone C->D Intramolecular Aldol Annulation

Caption: Palladium-Catalyzed Heck-Aldol Annulation Cascade.

Nazarov_Cyclization A Divinyl Ketone (e.g., Chalcone) B Pentadienyl Cation A->B Acid Catalyst C Oxyallyl Cation B->C 4π-Electrocyclization D Substituted 1-Indanone C->D Deprotonation & Tautomerization

Caption: General Mechanism of the Nazarov Cyclization.

Pauson_Khand_Reaction A Alkyne + Alkene + CO B Cobalt-Alkyne Complex A->B Co₂(CO)₈ C Metallacyclopentene Intermediate B->C Alkene Coordination & Insertion D Bicyclic Cyclopentenone C->D CO Insertion & Reductive Elimination

Caption: Intramolecular Pauson-Khand Reaction Pathway.

Experimental_Workflow Start Starting Materials Setup Reaction Setup (Inert atmosphere, dry solvent) Start->Setup Reaction Addition of Reagents & Catalyst Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column chromatography, recrystallization, distillation) Workup->Purification Characterization Product Characterization (NMR, IR, MS, HRMS) Purification->Characterization End Pure Substituted 1-Indanone Characterization->End

Caption: General Experimental Workflow for 1-Indanone Synthesis.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(4-Methoxyphenyl)propionic Acid

Materials:

  • 3-(4-Methoxyphenyl)propionic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-(4-methoxyphenyl)propionic acid (1.0 eq) is added polyphosphoric acid (10 eq by weight) at room temperature.

  • The mixture is heated to 85 °C and stirred for 30 minutes.

  • The reaction mixture is cooled to room temperature and then poured onto crushed ice.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-methoxy-1-indanone.

Protocol 2: Palladium-Catalyzed One-Pot Heck-Aldol Annulation

Materials:

  • 2-Bromobenzaldehyde

  • n-Butyl vinyl ether

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine

  • Ethylene glycol

  • 3 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-bromobenzaldehyde (1.0 eq), Pd(OAc)₂ (2 mol %), and dppp (2.4 mol %) in ethylene glycol is degassed with argon for 15 minutes.

  • Triethylamine (2.0 eq) and n-butyl vinyl ether (1.5 eq) are added, and the mixture is heated to 115 °C for 16 hours under an argon atmosphere.

  • The reaction is cooled to room temperature, and 3 M HCl is added. The mixture is stirred for 1 hour.

  • The mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield 3-hydroxy-1-indanone.[3]

Protocol 3: Nazarov Cyclization of a Chalcone Derivative

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,3-diphenyl-2-propen-1-one (1.0 eq) in trifluoroacetic acid is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature and carefully poured into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to give 3-phenyl-1-indanone.

Protocol 4: Intramolecular Pauson-Khand Reaction

Materials:

  • Appropriate 1,6-enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane

  • Silica gel

Procedure:

  • To a solution of the 1,6-enyne (1.0 eq) in dichloromethane under a carbon monoxide atmosphere (balloon) is added Co₂(CO)₈ (1.1 eq).

  • The mixture is stirred at room temperature for 2 hours.

  • N-Methylmorpholine N-oxide (3.0 eq) is added, and the reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the bicyclic cyclopentenone product.

References

Comparative Biological Evaluation of Novel Indanone Derivatives: A Focus on Anticancer and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. While a comprehensive biological evaluation of novel compounds derived specifically from 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is not extensively documented in publicly available literature, this guide provides a comparative analysis of structurally related indanone derivatives. By examining the effects of fluoro and methoxy substitutions on similar scaffolds, we can infer the potential therapeutic value and guide future research directions for this novel class of compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to offer a foundational understanding for researchers in drug discovery.

Quantitative Data Summary

The following tables present quantitative data from studies on substituted indanone derivatives, highlighting their potential as anticancer and anti-inflammatory agents. The data is primarily drawn from research on indanone-containing spiroisoxazolines and other substituted indanones, as these represent the closest analogues with detailed biological evaluation in the available literature.

Table 1: In Vitro COX-2 Inhibitory Activity and Cytotoxicity of Indanone Spiroisoxazoline Derivatives [1][2][3]

Compound IDSubstituent Pattern on C-3' Phenyl RingTargetIC₅₀ (µM)Target Cell LineCytotoxicity IC₅₀ (µM)
9f 3,4-dimethoxyCOX-20.03 ± 0.01MCF-7 (Breast Cancer)0.03 ± 0.01
9g 3-methoxyCOX-2Data not specifiedData not specifiedData not specified
Celecoxib -COX-20.04 ± 0.01--
Doxorubicin ---MCF-7 (Breast Cancer)0.062 ± 0.012

Note: Compound 9f, with its 3,4-dimethoxyphenyl substitution, demonstrates potent and selective COX-2 inhibition, comparable to Celecoxib, and significant cytotoxicity against the MCF-7 breast cancer cell line, surpassing the efficacy of Doxorubicin in this assay.[1][3]

Table 2: Anticancer Activity of 2-Benzylidene-1-indanone Derivatives [4]

Compound ClassTarget Cell LinesIC₅₀ Range (nM)Target EnzymeIC₅₀ Range (µM)
2-Benzylidene-1-indanonesMCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung)10 - 880Tubulin Polymerization0.62 - 2.04

Note: This class of compounds shows strong cytotoxicity against a panel of human cancer cell lines and effectively inhibits tubulin polymerization, a key mechanism for anticancer agents.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[1][2]

This assay determines the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation : The test compounds, at varying concentrations, are pre-incubated with the respective enzyme in a Tris-HCl buffer (pH 8.0) containing glutathione and hematin for 15 minutes at 25°C.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Reaction Termination : After a 5-minute incubation at 37°C, the reaction is stopped by adding a saturated stannous chloride solution.

  • Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis : The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

MTT Assay for Cytotoxicity[1][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay[4]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture : A reaction mixture containing tubulin, GTP, and a fluorescence-enhancing agent in a polymerization buffer is prepared.

  • Compound Addition : The test compounds are added to the reaction mixture at various concentrations.

  • Polymerization Monitoring : The mixture is incubated at 37°C, and the increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis : The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Visualizations of Biological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the evaluation of the indanone derivatives discussed.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Indanone_Derivative Indanone Derivative (e.g., Compound 9f) Indanone_Derivative->COX2_Enzyme Inhibition

Caption: Proposed mechanism of COX-2 inhibition by substituted indanones.

Apoptosis_Pathway Indanone_9f Indanone Derivative (Compound 9f) Bcl2 Bcl-2 (Anti-apoptotic) Indanone_9f->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indanone_9f->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Mitochondrial-associated pathway of apoptosis induced by Compound 9f.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Indanone Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay MTT_Assay Cytotoxicity (MTT) Assay Synthesis->MTT_Assay SAR_Analysis Structure-Activity Relationship (SAR) COX_Assay->SAR_Analysis Mechanism_Assay Mechanism of Action Studies (e.g., Apoptosis, Tubulin) MTT_Assay->Mechanism_Assay MTT_Assay->SAR_Analysis Lead_Identification Lead Compound Identification Mechanism_Assay->Lead_Identification SAR_Analysis->Lead_Identification

Caption: A generalized experimental workflow for the development of substituted indanones.

References

A Comparative Guide to Cross-Reactivity Studies of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one and its derivatives represent a class of compounds with potential therapeutic applications, stemming from the broad biological activities of 1-indanone scaffolds.[1][2][3] While synthesis and initial activity screenings are crucial first steps, a comprehensive understanding of a compound's selectivity is paramount for further development. Cross-reactivity, the unintended binding of a compound to targets other than the primary one, can lead to off-target effects and potential toxicity.

Currently, specific cross-reactivity data for this compound derivatives is not extensively available in public literature. This guide, therefore, provides a framework for conducting and comparing such studies. It outlines standardized experimental protocols, data presentation formats, and visual workflows to enable researchers to generate, interpret, and compare cross-reactivity profiles for this compound class against various alternatives.

Designing a Cross-Reactivity Study

A systematic approach to assessing cross-reactivity is essential. The selection of targets for screening should be based on the primary target's family and known off-targets of similar chemical scaffolds.

Below is a logical workflow for a typical cross-reactivity screening campaign.

cluster_0 Phase 1: Planning & Target Selection cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Data Analysis & Comparison A Identify Primary Target (e.g., Receptor X) B Select Secondary Targets for Screening - Homologous Receptors - Known Off-Targets of Scaffold Class - Anti-targets (e.g., hERG) A->B D Primary Assay: Quantitative Binding/Inhibition Assay (e.g., Radioligand Binding Assay) B->D C Synthesize & Purify This compound Derivatives C->D F Develop Immunoassay (if applicable) for Antibody Cross-Reactivity C->F E Secondary Assays: Functional Assays for Hits (e.g., cAMP, Calcium Flux) D->E G Determine IC50 / Ki Values for all Compounds against all Targets H Calculate % Cross-Reactivity Relative to Primary Target G->H I Compare Profiles of Derivatives & Alternative Compounds H->I

Caption: Workflow for a cross-reactivity screening campaign.

Experimental Protocols

Detailed and reproducible methodologies are critical for generating comparable data. Below are protocols for key experiments in cross-reactivity studies.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.

Objective: To determine the binding affinity (Ki) of this compound derivatives for a panel of target receptors.

Materials:

  • Cell membranes or purified receptors

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Diagram:

cluster_workflow Radioligand Binding Assay Workflow A Prepare Assay Plate: Add buffer, radioligand, and serially diluted test compound. B Add receptor preparation (cell membranes) to each well. A->B C Incubate to allow binding to reach equilibrium. B->C D Separate Bound from Free Ligand: Rapid filtration through filter plates. C->D E Wash filter plate to remove non-specific binding. D->E F Add scintillation cocktail and measure radioactivity. E->F G Data Analysis: Plot % inhibition vs. compound concentration to determine IC50 and calculate Ki. F->G

Caption: Experimental workflow for a radioligand binding assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the test compound dilutions.

  • Total and Non-specific Binding: Include control wells for total binding (radioligand + receptor, no test compound) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled competitor).

  • Reaction Initiation: Add the receptor preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the receptor-bound radioligand on the filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Plot this against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

If the derivatives are intended to be used as haptens to generate antibodies, this assay is crucial for determining the specificity of those antibodies.

Objective: To assess the cross-reactivity of antibodies raised against one derivative with other derivatives in the series.

Workflow Diagram:

cluster_elisa Competitive ELISA Principle plate Well coated with Antigen (Compound-Protein Conjugate) step1 Add Antibody + Free Competitor Compound Antibody binds to either coated antigen or free competitor plate->step1 step2 Wash Step Removes unbound antibody and competitor step1->step2 step3 Add Enzyme-Linked Secondary Antibody Binds to primary antibody captured on the plate step2->step3 step4 Add Substrate Color development is inversely proportional to the amount of free competitor compound step3->step4

Caption: Principle of a competitive ELISA for cross-reactivity.

Procedure:

  • Coating: Coat a 96-well microplate with a conjugate of the primary immunizing derivative and a carrier protein (e.g., BSA).

  • Competition: In a separate plate, pre-incubate a fixed, limiting concentration of the primary antibody with serial dilutions of the test derivatives (competitors).

  • Binding: Transfer the antibody-competitor mixtures to the coated plate and incubate. The free derivatives will compete with the coated antigen for antibody binding sites.

  • Washing: Wash the plate to remove unbound antibodies and competitors.

  • Detection: Add an enzyme-linked secondary antibody that binds to the primary antibody.

  • Substrate Addition: After another wash step, add a chromogenic substrate. The enzyme on the secondary antibody will convert the substrate, leading to a color change.

  • Measurement: Read the absorbance using a microplate reader. A lower signal indicates higher cross-reactivity of the test derivative.

  • Data Analysis: Calculate the percentage of binding inhibition for each concentration of the test derivative and determine the IC50 value.

Data Presentation for Comparison

To facilitate objective comparison, all quantitative data should be summarized in clear, structured tables.

Table 1: Receptor Binding Cross-Reactivity Profile

This table should be used to compare the binding affinities of the derivatives across a panel of receptors.

Compound IDPrimary Target Ki (nM)Secondary Target 1 Ki (nM)Secondary Target 2 Ki (nM)...Fold Selectivity (vs. Target 1)Fold Selectivity (vs. Target 2)
Derivative 1 10500>10,000...50>1000
Derivative 2 152505000...16.7333
Alternative A 550100...1020
Alternative B 20>10,000>10,000...>500>500

Fold Selectivity = Ki (Secondary Target) / Ki (Primary Target)

Table 2: Immunoassay Cross-Reactivity Profile

This table is for comparing the cross-reactivity of an antibody with various derivatives.

Compound IDIC50 (nM)% Cross-Reactivity
Immunizing Derivative 5100
Derivative 1 5010
Derivative 2 10000.5
Derivative 3 >10,000<0.05
Alternative Scaffold >10,000<0.05

% Cross-Reactivity = (IC50 of Immunizing Derivative / IC50 of Test Compound) x 100

Conclusion

A thorough evaluation of cross-reactivity is a critical step in the preclinical development of any new chemical entity. For this compound derivatives, the lack of published data necessitates a systematic and standardized approach to generating this information. By employing the detailed protocols for receptor binding and immunoassays outlined in this guide, and by presenting the data in the standardized tables provided, researchers can build a robust and comparable dataset. This will enable a clear understanding of the selectivity profile of each derivative, facilitate the selection of the most promising candidates, and ultimately contribute to the development of safer and more effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, a fluorinated organic compound. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent skin and eye contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in compliance with local, state, and federal regulations. As a fluorinated organic compound, it should be treated as a halogenated organic waste.[2]

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal, as the treatment methods differ.[2][3] Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department.

  • Waste Collection and Container Management:

    • Solid Waste: Collect any solid residue of the compound in a dedicated, compatible, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: If the compound is in a solution, collect it in a sealable, compatible hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, and contaminated gloves, must also be disposed of in a designated hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated in the SDS.[1] The date of waste accumulation should also be clearly marked.

  • Temporary Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from general lab traffic.

  • Final Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular solid waste. Halogenated organic wastes are often disposed of via incineration at a permitted hazardous waste facility.[2]

Data Presentation

ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the chemical.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Waste Container Compatible, sealed, and clearly labeled container.To safely contain the hazardous waste and prevent leaks or reactions.
Waste Segregation Separate from non-halogenated organic waste.Halogenated and non-halogenated wastes require different disposal methods.[2][3]

Disposal Workflow

DisposalWorkflow start Start: Identify Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First segregate Segregate Halogenated Waste ppe->segregate collect Collect Waste in Labeled Container segregate->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Guide to Handling 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel involved in the handling, storage, and disposal of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one. Adherence to these protocols is mandatory to ensure a safe research environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is required to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against potential eye irritation from splashes or airborne particles.
Hand Protection Chemically resistant nitrile or neoprene gloves. Gloves should be inspected for tears or holes before each use.Prevents skin contact, which may cause irritation.[1]
Body Protection A laboratory coat or a chemically resistant apron must be worn. Closed-toe shoes are mandatory.Protects skin and personal clothing from potential spills and contamination.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.Minimizes the inhalation of dust or aerosols, which could cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to ensure safety during the handling of this compound.

Preparation
  • Work Area: Ensure the designated work area, preferably a chemical fume hood, is clean and free of clutter.

  • Emergency Equipment: Verify that a safety shower and eyewash station are easily accessible and in good working order.[1]

  • Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper, and solvent, before beginning the procedure.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling
  • Location: Conduct all manipulations of the solid compound within a certified chemical fume hood to control potential exposure to dust and vapors.[1]

  • Weighing: If weighing the solid, do so within the fume hood. Use a draft shield if available to minimize the dispersal of powder.

  • Transfer: Use appropriate tools, such as a spatula, to transfer the solid. Avoid scooping directly from the container with weighing paper.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Container Management: Keep the container of this compound tightly sealed when not in use.

Post-Handling
  • Decontamination: Clean the work surface and any reusable equipment with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Waste Disposal: Dispose of all contaminated materials as outlined in the disposal plan below.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect any unused powder, contaminated gloves, weighing paper, and other disposable items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal:

    • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • Dispose of the rinsed container in accordance with institutional and local regulations.

Workflow for Safe Handling

cluster_prep Preparation cluster_disposal Waste Disposal prep_area Clean and Prepare Fume Hood check_emergency Verify Eyewash and Safety Shower prep_area->check_emergency gather_materials Assemble Equipment and Reagents check_emergency->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Compound weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_solid Dispose of Solid Waste wash_hands->dispose_solid dispose_liquid Dispose of Liquid Waste wash_hands->dispose_liquid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.